Product packaging for Echitamine Chloride(Cat. No.:CAS No. 6878-36-0)

Echitamine Chloride

Cat. No.: B3356777
CAS No.: 6878-36-0
M. Wt: 420.9 g/mol
InChI Key: QYXFKPCRGWUWAM-CPPNUAKTSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Echitamine Chloride is a useful research compound. Its molecular formula is C22H29ClN2O4 and its molecular weight is 420.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 296566. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H29ClN2O4 B3356777 Echitamine Chloride CAS No. 6878-36-0

Properties

CAS No.

6878-36-0

Molecular Formula

C22H29ClN2O4

Molecular Weight

420.9 g/mol

IUPAC Name

methyl (1S,9R,10S,12S,13E,15S,18R)-13-ethylidene-10-hydroxy-18-(hydroxymethyl)-15-methyl-8-aza-15-azoniapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2,4,6-triene-18-carboxylate chloride

InChI

InChI=1S/C22H29N2O4.ClH/c1-4-14-12-24(2)10-9-21-15-7-5-6-8-17(15)23-22(21,24)18(26)11-16(14)20(21,13-25)19(27)28-3;/h4-8,16,18,23,25-26H,9-13H2,1-3H3;1H/q+1;/p-1/b14-4-;/t16-,18-,20-,21-,22-,24-;/m0./s1

InChI Key

QYXFKPCRGWUWAM-CPPNUAKTSA-M

Isomeric SMILES

C/C=C/1\C[N+]2(CCC34C2(C(CC1C3(CO)C(=O)OC)O)NC5=CC=CC=C45)C

Canonical SMILES

CC=C1C[N+]2(CCC34C2(C(CC1C3(CO)C(=O)OC)O)NC5=CC=CC=C45)C

Other CAS No.

6878-36-0

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Echitamine Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echitamine chloride, a prominent monoterpenoid indole alkaloid isolated from Alstonia scholaris, has demonstrated significant potential as an anti-tumor agent. This technical guide delineates the multifaceted mechanism of action of this compound, focusing on its pro-apoptotic, metabolic inhibitory, and oxidative stress-inducing properties. Through a comprehensive review of preclinical studies, this document provides an in-depth analysis of the molecular pathways targeted by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.

Introduction

This compound is a key bioactive constituent of Alstonia scholaris, a plant traditionally used in various folk medicine systems.[1] Emerging scientific evidence has highlighted its potent cytotoxic and anti-proliferative effects against a range of cancer cell lines, positioning it as a compound of interest for novel cancer therapeutic strategies. This guide aims to provide a detailed technical overview of the current understanding of this compound's mechanism of action at the molecular level.

Cytotoxic and Anti-Proliferative Activity

This compound exhibits dose-dependent cytotoxic effects across various human cancer cell lines. In vitro studies have established its efficacy in inhibiting cell proliferation and inducing cell death.

Quantitative Data: IC50 Values

The half-maximal inhibitory concentration (IC50) of this compound has been determined for several cancer cell lines, with the KB cell line showing the highest sensitivity.[2][3]

Cell LineCancer TypeIC50 (µg/mL)
KBOral Carcinoma10[2]
HL-60Promyelocytic Leukemia11.16[2][4]
HeLaCervical Cancer5.53[2][4]
HepG2Liver Cancer25[2][4]
MCF-7Breast Cancer29.76[2][4]

Induction of Apoptosis: The Core Anti-Tumor Mechanism

The primary mechanism underlying the anti-tumor activity of this compound is the induction of apoptosis, or programmed cell death. This process is orchestrated through the modulation of key signaling pathways.

Mitochondrial-Mediated Apoptotic Pathway

Evidence suggests that this compound triggers the intrinsic pathway of apoptosis, which is centered around the mitochondria. Alkaloids from Alstonia scholaris, including echitamine, have been shown to modulate the expression of pro- and anti-apoptotic proteins.[5]

  • Upregulation of Pro-Apoptotic Proteins: this compound treatment leads to an increased expression of pro-apoptotic proteins such as Bax.[5]

  • Downregulation of Anti-Apoptotic Proteins: Concurrently, it suppresses the levels of anti-apoptotic proteins like Bcl-2.[5]

  • Alteration of the Bax/Bcl-2 Ratio: This shift in the Bax/Bcl-2 ratio is a critical event that leads to the permeabilization of the outer mitochondrial membrane.[5]

  • Caspase Activation: The disruption of the mitochondrial membrane potential results in the activation of downstream effector caspases, including caspase-3 and caspase-9, which execute the final stages of apoptosis.[5]

Echitamine_Chloride This compound Bcl2 Bcl-2 (Anti-apoptotic) Echitamine_Chloride->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Echitamine_Chloride->Bax Promotes Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits permeabilization Bax->Mitochondrion Promotes permeabilization Caspase9 Caspase-9 Mitochondrion->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates DNA_Fragmentation DNA Fragmentation Caspase3->DNA_Fragmentation Apoptosis Apoptosis DNA_Fragmentation->Apoptosis

Fig. 1: Mitochondrial-mediated apoptotic pathway induced by this compound.
DNA Fragmentation

A hallmark of apoptosis is the cleavage of genomic DNA into internucleosomal fragments. This compound has been shown to induce DNA fragmentation in cancer cells, a direct consequence of the activation of effector caspases which in turn activate endonucleases.[6]

Induction of Oxidative Stress

This compound contributes to the demise of cancer cells by inducing a state of oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defense mechanisms.

Lipid Peroxidation

Treatment with this compound leads to a time-dependent increase in lipid peroxidation.[3] This process involves the oxidative degradation of lipids in the cell membrane, leading to membrane damage and cellular dysfunction.

Depletion of Glutathione

A corresponding decline in the concentration of glutathione (GSH), a major intracellular antioxidant, is observed following this compound administration.[3][7] The depletion of GSH further exacerbates oxidative stress and renders the cancer cells more susceptible to apoptosis.

Echitamine_Chloride This compound ROS Reactive Oxygen Species (ROS) Echitamine_Chloride->ROS Increases Glutathione Glutathione (GSH) Echitamine_Chloride->Glutathione Decreases Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Induces Cell_Damage Cellular Damage Lipid_Peroxidation->Cell_Damage Glutathione->ROS Neutralizes

Fig. 2: Induction of oxidative stress by this compound.

Inhibition of Cellular Metabolism

This compound disrupts the energy metabolism of cancer cells by targeting key metabolic pathways, thereby reducing the cellular energy pool and leading to a loss of viability.[8]

Inhibition of Glycolysis and Cellular Respiration

Studies have shown that this compound affects both cellular and mitochondrial respiration.[8] It inhibits glycolysis, the primary pathway for glucose metabolism in many cancer cells, by affecting the levels of key glycolytic enzymes.[8]

  • Hexokinase and Lactate Dehydrogenase: A differential effect on the levels of total, cytosolic, and particulate hexokinase, as well as lactate dehydrogenase, has been observed.[8]

Inhibition of Pancreatic Lipase

This compound has been identified as an inhibitor of pancreatic lipase with an IC50 of 10.92 μM.[6] While the direct relevance of this to its anti-cancer mechanism is still under investigation, it highlights the compound's ability to interact with and modulate enzymatic activity.

Echitamine_Chloride This compound Glycolysis Glycolysis Echitamine_Chloride->Glycolysis Inhibits Cellular_Respiration Cellular Respiration Echitamine_Chloride->Cellular_Respiration Inhibits Pancreatic_Lipase Pancreatic Lipase Echitamine_Chloride->Pancreatic_Lipase Inhibits Hexokinase Hexokinase Glycolysis->Hexokinase LDH Lactate Dehydrogenase Glycolysis->LDH ATP_Production ATP Production Glycolysis->ATP_Production Cellular_Respiration->ATP_Production Cell_Viability Cell Viability ATP_Production->Cell_Viability

Fig. 3: Inhibition of cellular metabolism by this compound.

In Vivo Anti-Tumor Activity

The anti-tumor effects of this compound have been validated in preclinical animal models.

  • Ehrlich Ascites Carcinoma (EAC) Model: Administration of this compound to mice bearing EAC resulted in a dose-dependent increase in anti-tumor activity, as evidenced by an increased number of survivors and a longer median survival time.[2][3] The optimal cytotoxic dose was determined to be 12 mg/kg.[2][3]

  • Fibrosarcoma Model: In rats with methylcholanthrene-induced fibrosarcoma, subcutaneous injection of this compound (10 mg/kg body weight) for 20 days led to a significant regression in tumor growth.[7]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., HeLa, HepG2, HL60, KB, MCF-7) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • Treatment: Cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve.

DNA Fragmentation Assay (Agarose Gel Electrophoresis)
  • Cell Treatment: Cells are treated with this compound for the desired time.

  • DNA Extraction: Both floating and adherent cells are collected and lysed. DNA is extracted using a phenol-chloroform-isoamyl alcohol mixture.

  • DNA Precipitation: DNA is precipitated with isopropanol and washed with 70% ethanol.

  • Electrophoresis: The DNA pellet is resuspended in TE buffer and run on a 1.5% agarose gel containing ethidium bromide.

  • Visualization: DNA fragmentation is visualized as a ladder pattern under UV illumination.

Pancreatic Lipase Inhibition Assay
  • Enzyme Preparation: A solution of porcine pancreatic lipase is prepared in Tris-HCl buffer.

  • Inhibitor Incubation: The enzyme solution is pre-incubated with various concentrations of this compound.

  • Substrate Addition: The reaction is initiated by adding a substrate such as p-nitrophenyl butyrate (p-NPB).

  • Absorbance Measurement: The formation of the product, p-nitrophenol, is measured spectrophotometrically at 405 nm.

  • Inhibition Calculation: The percentage of inhibition is calculated by comparing the rate of reaction with and without the inhibitor.

Conclusion

This compound exerts its anti-tumor effects through a multi-pronged approach that includes the induction of apoptosis via the mitochondrial pathway, the generation of oxidative stress, and the disruption of cellular metabolism. Its ability to modulate the Bax/Bcl-2 ratio and activate caspases underscores its potential as a pro-apoptotic agent. Furthermore, its inhibitory effects on glycolysis and cellular respiration highlight its capacity to target the metabolic vulnerabilities of cancer cells. The in vivo efficacy demonstrated in preclinical models provides a strong rationale for further investigation of this compound as a potential candidate for cancer therapy. Future research should focus on elucidating the precise molecular interactions and further defining its therapeutic window and potential for combination therapies.

References

Chemical structure and properties of Echitamine Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echitamine Chloride, a prominent monoterpene indole alkaloid isolated from Alstonia scholaris, has garnered significant scientific interest due to its potent biological activities.[1] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological activities of this compound. It details experimental protocols for its isolation and characterization and explores its mechanism of action, particularly its pro-apoptotic effects. This document is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, pharmacology, and oncology drug development.

Chemical Structure and Physicochemical Properties

This compound is the salt form of the alkaloid Echitamine. Its complex polycyclic structure is characteristic of the akuammiline-type indole alkaloids.

Chemical Structure

The chemical structure of the Echitamine cation is presented below.

Echitamine_Chloride_Structure cluster_structure Echitamine Cation cluster_ion Chloride Ion C22H29N2O4+ Cl- Cl⁻

Caption: Chemical structure of this compound.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below, compiled from various scientific sources.

PropertyValueReference(s)
IUPAC Name methyl (1S,9R,10S,12S,13E,15S)-13-ethylidene-10-hydroxy-18-(hydroxymethyl)-15-methyl-8-aza-15-azoniapentacyclo[10.5.1.0¹,⁹.0²,⁷.0⁹,¹⁵]octadeca-2,4,6-triene-18-carboxylate chloride[2]
Synonyms Ditaine chloride[1]
CAS Number 6878-36-0[3]
Molecular Formula C₂₂H₂₉ClN₂O₄[3]
Molecular Weight 420.93 g/mol [3]
Appearance Long needles from water[4]
Melting Point 295 °C[4]
Optical Rotation [α]D¹⁵ = -58°[4]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, Water, Alcohol[4],[5]
UV Absorption (in EtOH) λmax at 235 nm (log ε 3.93) and 295 nm (log ε 3.55)[4]

Pharmacological Properties and Biological Activity

This compound exhibits a range of pharmacological activities, with its anti-tumor properties being the most extensively studied.

Anti-tumor Activity

This compound has demonstrated significant cytotoxic and anti-proliferative effects both in vitro and in vivo.

  • Mechanism of Action : The primary anti-tumor mechanism is the induction of apoptosis (programmed cell death), which is accompanied by DNA fragmentation.[1][3] It has also been reported to affect cellular and mitochondrial respiration, leading to a reduction in the cellular energy pool and subsequent loss of viability in cancer cells.[6]

  • In Vitro Cytotoxicity : It shows concentration-dependent cytotoxicity against a panel of human cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), HL-60 (leukemia), KB (oral cancer), and MCF-7 (breast cancer).[7]

  • In Vivo Efficacy : In animal models, this compound has shown significant regression in tumor growth. Studies on mice with Ehrlich ascites carcinoma (EAC) and rats with methylcholanthrene-induced fibrosarcoma reported a dose-dependent anti-tumor effect.[7][8] Treatment has been shown to normalize altered enzymatic activities (transaminases, gamma-glutamyl transpeptidase) and reverse the decrease in liver glutathione content and antioxidant enzyme activities (glutathione peroxidase, superoxide dismutase, catalase).[8]

Enzyme Inhibition

This compound is an inhibitor of pancreatic lipase, with a reported half-maximal inhibitory concentration (IC₅₀) as detailed below.

Target EnzymeIC₅₀ ValueReference(s)
Pancreatic Lipase10.92 µM[1][3]

Experimental Protocols

Isolation from Alstonia scholaris

This compound is naturally found in the bark, root, and root-bark of the Alstonia scholaris tree.[1] A generalized workflow for its isolation is described below.

Echitamine_Isolation_Workflow start 1. Collection & Preparation Dried, powdered bark of Alstonia scholaris extraction 2. Ethanolic Extraction Percolation or Soxhlet extraction with 95% Ethanol. start->extraction concentration 3. Concentration Evaporation of ethanol under reduced pressure. extraction->concentration acid_base 4. Acid-Base Partitioning - Dissolve crude extract in 3% HCl. - Wash with organic solvent (e.g., Hexane) to remove non-alkaloids. - Basify aqueous layer (pH 10 with NaOH). - Extract with Chloroform to get crude alkaloid fraction. concentration->acid_base chromatography 5. Column Chromatography Stationary Phase: Silica Gel (70-230 mesh). Mobile Phase: Chloroform:Methanol gradient. acid_base->chromatography purification 6. Further Purification (Optional) Preparative HPTLC or recrystallization to yield pure this compound. chromatography->purification end 7. Pure this compound purification->end

Caption: Generalized workflow for the isolation of this compound.

Methodology Details:

  • Extraction : Powdered bark of Alstonia scholaris is extracted with 95% ethanol at room temperature or using a Soxhlet apparatus.[4]

  • Acid-Base Extraction : The resulting ethanolic extract is concentrated, and the residue is suspended in a dilute acidic solution (e.g., 3% HCl). This aqueous layer, containing the protonated alkaloids, is washed with a non-polar solvent to remove neutral compounds. The pH of the aqueous layer is then adjusted to ~10 with a base (e.g., NaOH), and the free alkaloids are extracted into an organic solvent like chloroform.[4]

  • Chromatographic Purification : The crude alkaloid fraction is subjected to column chromatography over silica gel. Elution is typically performed with a gradient of chloroform and methanol.[4] Fractions are monitored by Thin Layer Chromatography (TLC).

  • Final Purification : Fractions containing Echitamine may be combined and further purified by techniques such as preparative High-Performance Thin-Layer Chromatography (HPTLC) or recrystallization to yield the pure compound.[4]

Structural Characterization

The identity and purity of isolated this compound are confirmed using a combination of spectroscopic techniques.

  • UV-Visible Spectroscopy : Performed in ethanol, the spectrum shows characteristic absorption maxima for the indole chromophore.

  • Infrared (IR) Spectroscopy : Typically run using an ATR probe, the IR spectrum reveals functional groups such as O-H (hydroxyl), N-H (amine/indole), C=O (ester), and C=C (aromatic) bonds.

  • Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI) is used to confirm the exact mass and molecular formula (C₂₂H₂₉N₂O₄⁺ for the cation).

Signaling Pathway of Apoptosis

This compound is known to induce apoptosis, a key mechanism for its anti-cancer effects.[3] While the specific signaling cascade initiated by this compound has not been fully elucidated in the available literature, the intrinsic (or mitochondrial) pathway is a common target for many natural anti-cancer agents. A diagram of this canonical pathway is presented below as a plausible mechanism of action.

Intrinsic_Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_apop Apoptosome Formation cluster_caspase Caspase Cascade cluster_end Cellular Execution echitamine This compound (Proposed) bcl2 Anti-apoptotic (Bcl-2, Bcl-xL) echitamine->bcl2 Inhibits bax Pro-apoptotic (Bax, Bak) echitamine->bax Activates bcl2->bax Inhibits mito Mitochondrion bax->mito Forms pores cytc Cytochrome c (Release) mito->cytc apoptosome Apoptosome cytc->apoptosome apaf1 Apaf-1 apaf1->apoptosome casp9_pro Pro-Caspase-9 casp9_pro->apoptosome casp9 Active Caspase-9 apoptosome->casp9 casp3 Active Caspase-3 (Executioner) casp9->casp3 Activates casp3_pro Pro-Caspase-3 casp3_pro->casp3 substrates Cleavage of Cellular Substrates casp3->substrates apoptosis Apoptosis (DNA Fragmentation, Cell Shrinkage) substrates->apoptosis

Caption: The intrinsic apoptosis pathway, a potential mechanism for this compound.

Pathway Description:

  • Initiation : Cellular stress induced by agents like this compound can activate pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak, while inhibiting anti-apoptotic members like Bcl-2 and Bcl-xL.[9]

  • Mitochondrial Permeabilization : Activated Bax/Bak oligomerize on the outer mitochondrial membrane, increasing its permeability and leading to the release of cytochrome c into the cytosol.[9]

  • Apoptosome Formation : In the cytosol, cytochrome c binds to the Apoptotic Protease-Activating Factor 1 (Apaf-1), which recruits pro-caspase-9 to form a large protein complex called the apoptosome.[10]

  • Caspase Activation : Within the apoptosome, pro-caspase-9 is cleaved and activated. Active caspase-9 then activates the executioner caspases, primarily caspase-3.[11]

  • Execution : Active caspase-3 orchestrates the dismantling of the cell by cleaving numerous cellular proteins, leading to the characteristic morphological changes of apoptosis, including DNA fragmentation and cell shrinkage.[11] The involvement of chloride channels in apoptotic volume decrease suggests a potential role for the chloride ion in this process.[12]

Conclusion

This compound is a potent natural product with well-documented anti-tumor and enzyme-inhibitory properties. Its primary mechanism of action involves the induction of apoptosis, making it a valuable lead compound for cancer drug discovery. This guide provides a foundational resource for researchers, summarizing its chemical properties, biological activities, and standard experimental procedures. Further investigation is warranted to fully elucidate the specific molecular targets and signaling pathways modulated by this compound to exploit its full therapeutic potential.

References

The Architecture of Alkaloid Assembly: A Technical Guide to the Biosynthesis of Echitamine Chloride in Alstonia scholaris

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echitamine, a prominent monoterpenoid indole alkaloid (MIA) isolated from Alstonia scholaris, has garnered significant attention for its diverse pharmacological activities. Understanding its biosynthesis is paramount for developing sustainable production strategies and enabling metabolic engineering efforts to enhance its yield. This technical guide provides an in-depth exploration of the biosynthetic pathway of echitamine chloride, consolidating current research findings. It details the enzymatic cascade from primary metabolites to the complex pentacyclic structure of echitamine, presents quantitative data on alkaloid accumulation, and outlines key experimental protocols for pathway elucidation. Visual diagrams of the biosynthetic pathway and experimental workflows are provided to facilitate a comprehensive understanding of this intricate metabolic network.

Introduction

Alstonia scholaris (L.) R. Br., commonly known as the devil's tree, is a rich source of bioactive monoterpenoid indole alkaloids (MIAs), with echitamine being one of the most significant constituents.[1][2] These alkaloids are renowned for their complex chemical structures and a wide array of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[2] The intricate architecture of echitamine makes its chemical synthesis challenging, thus highlighting the importance of elucidating its natural biosynthetic pathway to enable biotechnological production platforms.[3]

This guide focuses on the core biosynthetic route to echitamine, an akuammiline-type alkaloid. The pathway originates from the universal MIA precursors, tryptamine and secologanin, and proceeds through the key intermediates strictosidine and geissoschizine.[3][4] Recent discoveries of novel enzymes in A. scholaris have illuminated the divergent steps from geissoschizine that lead to the formation of the characteristic methanoquinolizidine cage structure of akuammiline alkaloids.[1][5]

The Biosynthetic Pathway of Echitamine

The biosynthesis of echitamine is a multi-step enzymatic process that can be broadly divided into three major stages:

  • Formation of the Core MIA Precursor, Strictosidine: This initial phase is common to the biosynthesis of all MIAs. The shikimate pathway produces tryptophan, which is then decarboxylated to tryptamine. Concurrently, the methylerythritol phosphate (MEP) pathway generates geranyl diphosphate (GPP), the precursor to the iridoid monoterpenoid, secologanin. Strictosidine synthase (STR) then catalyzes the Pictet-Spengler condensation of tryptamine and secologanin to form strictosidine, the universal precursor for all MIAs.[4]

  • Conversion of Strictosidine to the Branch-Point Intermediate, Geissoschizine: Strictosidine is deglycosylated by strictosidine-β-D-glucosidase (SGD) to yield a reactive aglycone. This unstable intermediate undergoes a series of rearrangements and reductions, catalyzed by enzymes including geissoschizine synthase (GS), to form the crucial branch-point intermediate, geissoschizine.[3][6]

  • Divergent Pathway to Echitamine via the Akuammiline Scaffold: At the geissoschizine juncture, the pathway diverges towards various classes of MIAs. In A. scholaris, the biosynthesis of echitamine proceeds through the akuammiline scaffold. This specific branch is initiated by the enzyme rhazimal synthase (AsRHS) , a cytochrome P450 monooxygenase that catalyzes the intramolecular cyclization of geissoschizine to form rhazimal.[1][7] This step is pivotal as it establishes the C7-C16 bond characteristic of the akuammiline core.[3]

Following the formation of rhazimal, two subsequent enzymatic transformations have been identified in A. scholaris:

  • Rhazimal Reductase (AsRHR): An NADPH-dependent oxidoreductase that reduces the aldehyde group of rhazimal to a primary alcohol, yielding rhazimol.[1][5]

  • Akuammiline Synthase (AsAKS): A BAHD acyltransferase that catalyzes the acetylation of rhazimol to form akuammiline.[1][5]

While the direct enzymatic conversion of akuammiline to this compound has not yet been fully elucidated, akuammiline is a direct and structurally similar precursor. The final steps likely involve further modifications, including methylation and salt formation, to yield the final product, this compound.

Visualizing the Pathway

Echitamine_Biosynthesis cluster_upstream Upstream MIA Pathway cluster_akuammiline Akuammiline Branch Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine TDC Strictosidine Strictosidine Tryptamine->Strictosidine Geraniol Geraniol Secologanin Secologanin Geraniol->Secologanin Multi-step Secologanin->Strictosidine Geissoschizine Geissoschizine Strictosidine->Geissoschizine SGD, GS Rhazimal Rhazimal Geissoschizine->Rhazimal AsRHS (Cytochrome P450) Rhazimol Rhazimol Rhazimal->Rhazimol AsRHR (Oxidoreductase) Akuammiline Akuammiline Rhazimol->Akuammiline AsAKS (Acyltransferase) Echitamine Echitamine Akuammiline->Echitamine Proposed Modifications

Caption: Biosynthetic pathway of Echitamine in Alstonia scholaris.

Quantitative Data on Echitamine Production

Quantitative analysis of echitamine and other alkaloids in A. scholaris is crucial for understanding the metabolic flux and for quality control of herbal preparations. High-performance thin-layer chromatography (HPTLC) coupled with high-resolution mass spectrometry (HRMS) provides a robust method for the quantification of echitamine.

Plant MaterialExtraction MethodEchitamine Content (µg/mg of extract)Analytical MethodReference
Stem BarkContinuous Hot Percolation~15.2 (example value, requires specific data from source)HPTLC-HRMS[8]
Stem BarkUltrasonic Extraction~10.8 (example value, requires specific data from source)HPTLC-HRMS[8]
Stem BarkCold Maceration~8.5 (example value, requires specific data from source)HPTLC-HRMS[8]

Note: The exact quantitative values from the source were not available in the abstract. The table structure is provided for when such data is obtained. The trend of higher yield with hot percolation is noted in the source.

Experimental Protocols

The elucidation of the echitamine biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Protocol for Heterologous Expression and Functional Characterization of AsRHS (Cytochrome P450)

This protocol describes the expression of the candidate cytochrome P450 gene in a heterologous host (e.g., Saccharomyces cerevisiae) to verify its enzymatic activity.

  • Gene Cloning and Vector Construction:

    • The full-length coding sequence of the candidate AsRHS gene is amplified from A. scholaris cDNA.

    • The amplified gene is cloned into a yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1).[9][10]

    • The construct is verified by sequencing.

  • Yeast Transformation and Expression:

    • The expression vector is transformed into a suitable yeast strain (e.g., WAT11) that co-expresses a cytochrome P450 reductase (CPR) necessary for P450 activity.

    • A single colony is used to inoculate a starter culture in synthetic complete medium lacking uracil (SC-U) with glucose.

    • The main culture is grown in the same medium until the optical density at 600 nm (OD600) reaches 0.6-0.8.

    • Protein expression is induced by transferring the cells to SC-U medium containing galactose instead of glucose and incubating for 24-48 hours at a lower temperature (e.g., 20-25°C).

  • Microsome Isolation:

    • Yeast cells are harvested by centrifugation.

    • The cell pellet is washed and resuspended in a lysis buffer containing protease inhibitors.

    • Cells are lysed using glass beads or a French press.

    • The lysate is centrifuged at low speed to remove cell debris, and the supernatant is then ultracentrifuged to pellet the microsomal fraction.[4]

    • The microsomal pellet is resuspended in a storage buffer.

  • Enzyme Assay:

    • The standard enzyme assay is performed in a total volume of 100 µL containing phosphate buffer (pH 7.4), the substrate geissoschizine, the microsomal protein fraction containing AsRHS, and NADPH as a cofactor.[1]

    • The reaction is initiated by the addition of NADPH and incubated at 37°C for 30-60 minutes.

    • The reaction is quenched by adding an equal volume of methanol.

  • Product Analysis:

    • The reaction mixture is centrifuged, and the supernatant is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of rhazimal.[1]

    • The product is identified by comparing its retention time and mass spectrum with an authentic standard of rhazimal.

Protocol for UPLC-MS/MS Quantitative Analysis of Echitamine

This protocol outlines a method for the sensitive and specific quantification of echitamine in A. scholaris extracts.

  • Sample Preparation:

    • Dried and powdered plant material is extracted using a suitable solvent (e.g., 90% ethanol) via a method such as reflux.[11]

    • The crude extract is subjected to an acid-base partitioning to enrich the alkaloid fraction.

    • The final alkaloid extract is dissolved in a suitable solvent (e.g., methanol) and filtered through a 0.22 µm syringe filter before analysis.

  • Chromatographic Conditions:

    • System: An Ultra-Performance Liquid Chromatography (UPLC) system coupled to a tandem quadrupole mass spectrometer.[12]

    • Column: A C18 reversed-phase column (e.g., Acquity UPLC HSS T3, 1.8 µm).

    • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 35°C).

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions for echitamine are monitored (e.g., m/z 355.2 -> 130.1).

  • Quantification:

    • A calibration curve is constructed using a certified reference standard of this compound at various concentrations.

    • The concentration of echitamine in the plant extracts is determined by interpolating the peak area from the calibration curve.

Experimental Workflow Diagram

Experimental_Workflow cluster_enzyme Enzyme Characterization Workflow cluster_quantification Quantitative Analysis Workflow Gene_Cloning Gene Cloning Yeast_Expression Heterologous Expression in Yeast Gene_Cloning->Yeast_Expression Microsome_Isolation Microsome Isolation Yeast_Expression->Microsome_Isolation Enzyme_Assay In Vitro Enzyme Assay Microsome_Isolation->Enzyme_Assay LCMS_Analysis LC-MS Product Analysis Enzyme_Assay->LCMS_Analysis Plant_Extraction Plant Material Extraction Alkaloid_Enrichment Alkaloid Fraction Enrichment Plant_Extraction->Alkaloid_Enrichment UPLC_MSMS UPLC-MS/MS Analysis (MRM) Alkaloid_Enrichment->UPLC_MSMS Data_Analysis Quantification using Calibration Curve UPLC_MSMS->Data_Analysis

Caption: General workflows for enzyme characterization and quantitative analysis.

Conclusion and Future Perspectives

The elucidation of the echitamine biosynthetic pathway in Alstonia scholaris has made significant strides with the recent identification of key enzymes in the akuammiline branch. The discovery of AsRHS, AsRHR, and AsAKS provides a clear route from the central MIA intermediate, geissoschizine, to akuammiline. This knowledge opens up new avenues for metabolic engineering in heterologous hosts like yeast and Nicotiana benthamiana to produce echitamine and its derivatives.

Future research should focus on several key areas:

  • Elucidation of the Final Steps: The enzymatic machinery responsible for the conversion of akuammiline to this compound needs to be identified and characterized.

  • Enzyme Kinetics: Detailed kinetic studies of the identified enzymes are required to understand the flux control points in the pathway and to develop accurate metabolic models.

  • Regulatory Networks: Investigating the transcriptional regulation of the echitamine biosynthetic genes will provide insights into how the pathway is controlled in the plant and how it can be manipulated to increase alkaloid production.

By continuing to unravel the complexities of echitamine biosynthesis, the scientific community can pave the way for the sustainable and scalable production of this valuable pharmaceutical compound, ultimately benefiting drug development and human health.

References

Spectroscopic Profile of Echitamine Chloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Echitamine Chloride, a prominent monoterpenoid indole alkaloid. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), serves as a crucial resource for researchers, scientists, and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a major bioactive alkaloid isolated from the stem bark of Alstonia scholaris. It has garnered significant scientific interest due to its diverse pharmacological activities. Accurate and detailed spectroscopic data is fundamental for the unequivocal identification, characterization, and quality control of this compound in research and development settings. This document consolidates the available NMR, IR, and MS data for this compound into a structured and readily accessible format.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, organized into clear, tabular formats for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of the hydrogen and carbon atoms within the this compound molecule.

Table 1: ¹H NMR Spectroscopic Data for Echitamine (DMSO)

Chemical Shift (δ) ppmNumber of ProtonsMultiplicityAssignment
1.20 - 2.082H-2 x CH
1.20 - 2.088H-4 x CH₂
6.12 - 7.035HmAromatic ring + NH

Table 2: ¹³C NMR Spectroscopic Data for this compound

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for Echitamine (KBr Pellet) [1]

Wavenumber (cm⁻¹)Functional Group Assignment
3377.71O-H stretch[1]
3262.0Indole N-H stretch[1]
2858.95C-H stretch[1]
1724.05C=O stretch (ester, COOCH₃)[1]
1632.4C=C stretch[1]
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.

Table 4: Mass Spectrometric Data for Echitamine

Ionization MethodMolecular FormulaMolecular Weight (m/z)Key Fragments (m/z)
FAB[C₂₂H₂₉N₂O₄]⁺385Data not available

Experimental Protocols

The following sections detail the methodologies employed for the acquisition of the spectroscopic data presented in this guide.

NMR Spectroscopy

The ¹H NMR spectra were recorded on a spectrometer operating at a frequency of 300 MHz. The sample was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample was prepared as a potassium bromide (KBr) pellet. The spectrum was recorded in the wavenumber range of 4000-400 cm⁻¹.

Mass Spectrometry

The mass spectrum was acquired using a Fast Atom Bombardment (FAB) mass spectrometer. The analysis confirmed the molecular formula of Echitamine as [C₂₂H₂₉N₂O₄]⁺, corresponding to a molecular weight of 385.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a natural product like this compound.

Spectroscopic_Workflow cluster_extraction Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Extraction Extraction of Echitamine from Alstonia scholaris bark Purification Purification by Chromatography Extraction->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structure Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure IR->Purity MS->Structure MS->Purity

A generalized workflow for the spectroscopic analysis of natural products.

Logical Relationship of Spectroscopic Techniques

The different spectroscopic techniques provide complementary information that, when combined, leads to the unambiguous identification of a compound.

Logical_Relationship Compound This compound NMR NMR (Carbon-Hydrogen Framework) Compound->NMR IR IR (Functional Groups) Compound->IR MS MS (Molecular Weight & Formula) Compound->MS Structure Definitive Structure NMR->Structure IR->Structure MS->Structure

Interrelation of spectroscopic techniques for structural elucidation.

References

Solubility of Echitamine Chloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of echitamine chloride, a major monoterpene indole alkaloid found in Alstonia scholaris. This compound has garnered significant interest for its potent anti-tumor activities, primarily through the induction of apoptosis.[1] A thorough understanding of its solubility in various solvents is critical for advancing research and development, from initial in vitro studies to formulation for in vivo applications.

Quantitative Solubility Data

Precise quantitative solubility data for this compound is not extensively documented in publicly available literature. However, based on the general solubility characteristics of alkaloid salts and data from structurally similar indole alkaloid sulfates, such as vincristine sulfate and vinblastine sulfate, the following table summarizes the expected and reported solubility of this compound.

SolventExpected SolubilityReported Solubility of Similar Indole Alkaloid SulfatesNotes
Water Freely SolubleVincristine Sulfate: 50 mg/mL[2]; Vinblastine Sulfate: Freely Soluble[3]As a chloride salt, echitamine is expected to be readily soluble in aqueous solutions. One study notes its dissolution in saline for in vivo experiments.[4]
Dimethyl Sulfoxide (DMSO) SolubleVincristine Sulfate: 83.33 mg/mL (with sonication and warming)[1]; Vinblastine Sulfate: ~10 mg/mL[5]DMSO is a common solvent for preparing stock solutions of organic compounds for biological assays.
Methanol SolubleVincristine Sulfate: 20 mg/mL[2]
Ethanol Sparingly to Slightly SolubleVinblastine Sulfate: Very slightly soluble[3]Solubility is expected to be lower than in methanol or water.
Chloroform Practically Insoluble-Alkaloid salts are generally insoluble in non-polar organic solvents.
Phosphate-Buffered Saline (PBS) SolubleVincristine Sulfate: 2 mg/mL[6]Solubility in buffered aqueous solutions is crucial for cell-based assays.

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

The following is a detailed methodology for determining the equilibrium solubility of this compound, adapted from established protocols.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (pure solid)

  • Solvent of interest (e.g., water, DMSO, methanol)

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After the equilibration period, allow the vial to stand undisturbed for a short time to let the excess solid settle.

    • To further separate the undissolved solid, centrifuge the vial at a high speed (e.g., 10,000 x g) for 10-15 minutes.

    • Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered supernatant and the standard solutions using a validated HPLC method.

    • Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

    • Determine the concentration of this compound in the filtered supernatant by interpolating its peak area from the calibration curve.

  • Reporting:

    • The determined concentration represents the equilibrium solubility of this compound in the specific solvent at the tested temperature.

    • Report the solubility in units such as mg/mL or mol/L.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Induced Apoptosis

Echitamine, a key alkaloid in Alstonia scholaris, has been shown to induce apoptosis in cancer cells through the mitochondrial (intrinsic) pathway. This process involves the modulation of the Bcl-2 family of proteins, leading to the activation of a caspase cascade.[1] Specifically, echitamine upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c. In the cytosol, cytochrome c forms a complex with Apaf-1 and pro-caspase-9, known as the apoptosome, which activates caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase, caspase-3, which orchestrates the dismantling of the cell.[1] Some evidence also suggests the involvement of the extrinsic pathway through the activation of caspase-8.[7]

Echitamine_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway Echitamine_ext This compound Caspase8 Caspase-8 Activation Echitamine_ext->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Echitamine_int This compound Bcl2 Bcl-2 (Anti-apoptotic) Echitamine_int->Bcl2 Bax Bax (Pro-apoptotic) Echitamine_int->Bax Mito Mitochondrial Disruption (Cytochrome c release) Bcl2->Mito Bax->Mito Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Mito->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Echitamine_Workflow cluster_extraction Extraction from Alstonia scholaris cluster_analysis Analysis in Biological Matrix Plant_Material Plant Material (e.g., Bark) Extraction Solvent Extraction (e.g., Ethanol) Plant_Material->Extraction Filtration Filtration & Concentration Extraction->Filtration Purification Chromatographic Purification (e.g., Column Chromatography) Filtration->Purification Isolated_Echitamine Isolated this compound Purification->Isolated_Echitamine Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation & Sample Cleanup Plasma_Sample->Protein_Precipitation HPLC_Analysis HPLC Analysis Protein_Precipitation->HPLC_Analysis Data_Analysis Data Analysis & Quantification HPLC_Analysis->Data_Analysis

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echitamine chloride, a prominent monoterpenoid indole alkaloid isolated from the bark of Alstonia scholaris, has garnered significant interest within the scientific community for its diverse pharmacological activities. Notably, it has demonstrated potent anti-tumor properties by inducing DNA fragmentation and apoptosis. Furthermore, it has been identified as an inhibitor of pancreatic lipase, suggesting its potential in anti-obesity research. Given its therapeutic potential, a thorough understanding of its chemical stability and the establishment of optimal storage conditions are paramount to ensure its quality, efficacy, and safety in research and drug development settings.

This technical guide provides a comprehensive overview of the stability of this compound, including recommended storage conditions based on available data. It also outlines a detailed protocol for conducting forced degradation studies to identify potential degradation pathways and products, which is a critical step in the development of stable pharmaceutical formulations.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for developing appropriate handling and storage protocols.

PropertyValue
Molecular Formula C22H29ClN2O4
Molecular Weight 420.93 g/mol
Appearance Solid
Color White to off-white
CAS Number 6878-36-0

Recommended Storage Conditions

Based on information from safety data sheets and product information from suppliers, the following storage conditions are recommended to maintain the integrity of this compound.

ConditionRecommendationRationale
Temperature 2-8°C or 4°CTo slow down potential degradation processes.
Light Protect from lightMany indole alkaloids are known to be sensitive to light, which can induce photochemical degradation.
Atmosphere Store under an inert gas (e.g., argon, nitrogen)The compound is noted to be moisture-sensitive. An inert atmosphere will displace moisture and oxygen, preventing hydrolytic and oxidative degradation.
Container Tightly sealed containerTo prevent exposure to moisture and air.
Long-term Storage of Solutions -20°C for up to 1 month, or -80°C for up to 6 months.To prevent degradation in solution. Repeated freeze-thaw cycles should be avoided.

Forced Degradation Studies: A Protocol for Assessing Stability

Forced degradation, or stress testing, is a critical component of drug development that helps to elucidate the intrinsic stability of a drug substance. It involves subjecting the compound to conditions more severe than accelerated stability testing to identify likely degradation products and establish degradation pathways.[1][2][3] The following sections outline a comprehensive protocol for conducting forced degradation studies on this compound.

Objective

The primary objectives of a forced degradation study on this compound are:

  • To identify the degradation products formed under various stress conditions (hydrolytic, oxidative, thermal, and photolytic).

  • To establish the degradation pathways of the molecule.

  • To develop and validate a stability-indicating analytical method capable of separating and quantifying this compound in the presence of its degradation products.[4][5]

Analytical Methodology

A validated stability-indicating analytical method is the cornerstone of a successful forced degradation study. Based on available literature, a High-Performance Thin-Layer Chromatography (HPTLC) method coupled with High-Resolution Mass Spectrometry (HRMS) has been successfully developed for the quantification of echitamine.[6][7][8][9] This method can be adapted and validated as a stability-indicating method.

Table 1: Proposed Stability-Indicating HPTLC-HRMS Method Parameters

ParameterProposed Condition
Stationary Phase Pre-coated Silica Gel 60 F254 HPTLC plates
Mobile Phase Chloroform: Methanol (80:20, v/v) with 0.04% Formic Acid
Sample Preparation Dissolve this compound in methanol to a known concentration (e.g., 1 mg/mL)
Application Apply known volumes of the sample and stressed solutions to the HPTLC plate
Development Develop the plate in a saturated twin-trough chamber
Detection Densitometric scanning at a suitable wavelength (to be determined by UV absorption spectrum of this compound)
Identification HRMS analysis of the separated spots to identify the parent drug and degradation products based on their mass-to-charge ratio (m/z)

Method Validation: The HPTLC-HRMS method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the intended purpose of stability testing.

Experimental Protocols for Forced Degradation

The following protocols are based on general guidelines for forced degradation studies and should be adapted based on the observed stability of this compound.[3][10][11] The target level of degradation is typically between 5-20%.[10]

4.3.1. Hydrolytic Degradation

  • Acidic Conditions:

    • Treat a solution of this compound (1 mg/mL in methanol) with 0.1 N HCl.

    • Maintain the solution at room temperature and analyze samples at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

    • If no degradation is observed, the study can be repeated at an elevated temperature (e.g., 60°C) or with a higher concentration of acid (e.g., 1 N HCl).[10]

  • Basic Conditions:

    • Treat a solution of this compound (1 mg/mL in methanol) with 0.1 N NaOH.

    • Follow the same procedure as for acidic conditions.

    • If no degradation is observed, the study can be repeated at an elevated temperature or with a higher concentration of base.[10]

  • Neutral Conditions:

    • Reflux a solution of this compound (1 mg/mL) in water at 60°C.

    • Analyze samples at various time points.

4.3.2. Oxidative Degradation

  • Treat a solution of this compound (1 mg/mL in methanol) with 3% hydrogen peroxide (H2O2).

  • Keep the solution at room temperature and protected from light.

  • Analyze samples at various time points.

  • If necessary, the concentration of H2O2 can be increased (e.g., up to 30%) or the temperature can be elevated.[4]

4.3.3. Thermal Degradation

  • Expose solid this compound powder to dry heat in a controlled temperature oven (e.g., 60°C, 80°C).

  • Analyze samples at various time points.

  • The study should also be conducted in the presence of humidity (e.g., 75% RH) to assess its impact.

4.3.4. Photolytic Degradation

  • Expose a solution of this compound (1 mg/mL in methanol) and solid this compound powder to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.

  • A dark control sample should be stored under the same conditions to differentiate between thermal and photolytic degradation.

  • Analyze samples at appropriate time intervals.

Data Presentation and Analysis

All quantitative data from the forced degradation studies should be summarized in clearly structured tables for easy comparison.

Table 2: Example of Data Summary Table for Forced Degradation Studies

Stress ConditionTime (hours)This compound Remaining (%)Number of Degradation ProductsRRT of Major Degradation Products
0.1 N HCl (RT)01000-
2
4
...
0.1 N NaOH (RT)01000-
2
...
3% H2O2 (RT)01000-
2
...
60°C (Solid)01000-
24
...
Photolytic (Solution)01000-
2
...

*RRT = Relative Retention Time

Identification of Degradation Products

The identification of degradation products is crucial for understanding the degradation pathways. The use of LC-MS/MS is a powerful technique for this purpose.[12][13][14][15][16] By comparing the mass spectra and fragmentation patterns of the degradation products with that of the parent drug, the structures of the degradants can be elucidated.

Visualizations

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis cluster_outcome Outcome EC_Solid This compound (Solid) Thermal Thermal (Dry Heat/Humidity) EC_Solid->Thermal Photolytic Photolytic (UV/Vis Light) EC_Solid->Photolytic EC_Solution This compound (Solution) Acid Acidic Hydrolysis (HCl) EC_Solution->Acid Base Basic Hydrolysis (NaOH) EC_Solution->Base Oxidation Oxidative (H2O2) EC_Solution->Oxidation EC_Solution->Photolytic HPTLC HPTLC Analysis Acid->HPTLC Base->HPTLC Oxidation->HPTLC Thermal->HPTLC Photolytic->HPTLC LCMS LC-MS/MS Analysis HPTLC->LCMS SIM_Validation Stability-Indicating Method Validation HPTLC->SIM_Validation Deg_Products Identification of Degradation Products LCMS->Deg_Products Deg_Pathways Degradation Pathways Deg_Products->Deg_Pathways

Caption: Workflow for Forced Degradation Studies of this compound.

Logical Relationship for Stability Assessment

Stability_Assessment_Logic cluster_inputs Inputs cluster_assessment Assessment cluster_outputs Outputs PhysChem Physicochemical Properties Stability_Profile Establish Stability Profile PhysChem->Stability_Profile Forced_Deg Forced Degradation Data Forced_Deg->Stability_Profile Literature Literature Data Literature->Stability_Profile Storage_Cond Recommended Storage Conditions Stability_Profile->Storage_Cond Handling Handling Guidelines Stability_Profile->Handling Formulation Formulation Development Strategy Stability_Profile->Formulation

Caption: Logical Flow for Establishing this compound Stability and Handling Guidelines.

Conclusion

This technical guide provides essential information on the stability and recommended storage conditions for this compound. While direct experimental data from forced degradation studies are not yet publicly available, the outlined protocols and analytical methods provide a robust framework for researchers and drug development professionals to conduct these critical studies. By systematically evaluating the stability of this compound under various stress conditions, its degradation pathways can be elucidated, and a validated stability-indicating method can be established. This knowledge is indispensable for ensuring the quality and reliability of this compound in research and for the development of stable and effective pharmaceutical products. It is strongly recommended that these studies be performed to generate the necessary data for a complete stability profile of this promising natural product.

References

In vitro biosynthesis of echitamine from Alstonia scholaris callus culture

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro biosynthesis of echitamine from Alstonia scholaris callus cultures. Echitamine, a prominent indole alkaloid found in A. scholaris, has garnered significant interest for its potential as an antiproliferative agent in cancer chemotherapy[1]. As natural sourcing from the plant's stem bark and roots is unsustainable, in vitro production through callus culture presents a promising alternative[1]. This document outlines the key methodologies for callus induction, elicitation strategies to enhance yield, and analytical techniques for quantification, supported by quantitative data and visual workflows.

Callus Induction and Proliferation

The successful establishment of a high-yielding callus culture is the foundational step for the in vitro production of echitamine. Leaf explants from Alstonia scholaris have been effectively used for this purpose[1]. The Murashige and Skoog (MS) medium is the basal medium of choice, supplemented with a specific combination of auxins and cytokinins to promote callus induction and proliferation[1][2].

Experimental Protocol: Callus Induction from Leaf Explants
  • Explant Preparation:

    • Collect young, healthy leaves from an Alstonia scholaris plant.

    • Wash the leaves thoroughly under running tap water to remove surface debris.

    • Surface sterilize the leaves by immersing them in a 70% ethanol solution for 1 minute, followed by a 20-minute soak in a 1.5% sodium hypochlorite solution.

    • Rinse the leaves three to four times with sterile distilled water inside a laminar flow hood to remove any traces of the sterilizing agents.

    • Cut the sterilized leaves into small sections (approximately 1 cm²) to be used as explants.

  • Culture Medium and Conditions:

    • Prepare Murashige and Skoog (MS) basal medium supplemented with 3% (w/v) sucrose[2].

    • Adjust the pH of the medium to 5.8[2].

    • Add plant growth regulators to the medium. The optimal combination for callus induction and proliferation has been found to be 0.5 mg/L 2,4-Dichlorophenoxyacetic acid (2,4-D) and 0.5 mg/L 6-Furfurylaminopurine (FAP)[1].

    • Solidify the medium with a suitable gelling agent (e.g., 0.8% agar).

    • Autoclave the medium at 121°C for 20 minutes.

    • Aseptically place the leaf explants onto the surface of the solidified medium in Petri dishes.

    • Seal the Petri dishes and incubate them in a culture room at a constant temperature of 24 ± 2°C under a 16:8 hour light-dark cycle[1].

  • Subculture:

    • Subculture the developing calli onto fresh medium every 30 days to ensure a continuous supply of nutrients and to maintain the culture's viability.

Elicitation Strategies for Enhanced Echitamine Production

Elicitation is a key strategy to enhance the production of secondary metabolites in plant cell cultures by inducing a defense response. Both biotic and abiotic elicitors have been shown to significantly increase the yield of echitamine in A. scholaris callus cultures.

Experimental Protocol: Elicitation of Callus Cultures
  • Elicitor Preparation:

    • Yeast Extract (Biotic Elicitor): Prepare a stock solution of yeast extract and filter-sterilize it.

    • Potassium Chloride (KCl) (Abiotic Elicitor): Prepare a stock solution of KCl and autoclave it.

  • Elicitation Treatment:

    • Grow the A. scholaris callus in liquid MS medium with the optimal growth regulator combination (e.g., 0.5 mg/L 2,4-D and 0.3 mg/L FAP)[1].

    • To the established callus culture, add the filter-sterilized yeast extract to a final concentration of 150 mg/L[1].

    • Alternatively, for abiotic elicitation, add autoclaved KCl to a final concentration of 4.5 g/L[2].

    • Incubate the treated cultures for a specific period. For yeast extract, an incubation period of 5 days has been shown to be effective, while for KCl, a 10-day incubation period resulted in a substantial increase in echitamine[1][2].

Extraction and Quantification of Echitamine

Accurate quantification of echitamine is crucial to evaluate the success of different culture conditions and elicitation strategies. Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is a highly sensitive and specific method for this purpose[1][2].

Experimental Protocol: Echitamine Extraction and UPLC-MS Analysis
  • Extraction:

    • Harvest the callus from the culture medium and dry it to a constant weight.

    • Grind the dried callus into a fine powder.

    • Extract the powdered callus with a suitable solvent, such as methanol, using a method like sonication or Soxhlet extraction.

    • Filter the extract and evaporate the solvent to obtain the crude alkaloid extract.

    • Redissolve the crude extract in a suitable solvent for UPLC-MS analysis.

  • UPLC-MS Quantification:

    • Perform chromatographic separation using a UPLC system equipped with a suitable column (e.g., a C18 column).

    • Use a mobile phase gradient optimized for the separation of indole alkaloids.

    • Detect and quantify echitamine using a mass spectrometer operating in a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high specificity and sensitivity.

    • Use a certified reference standard of echitamine to create a calibration curve for accurate quantification.

Quantitative Data Summary

The following tables summarize the quantitative data on echitamine production under different experimental conditions as reported in the literature.

Plant Growth Regulators (mg/L)PhotoperiodEchitamine BiosynthesisReference
0.5 (2,4-D) : 0.5 (FAP)16:8 h light-darkObserved[1]
0.5 (2,4-D) : 0.3 (FAP)16:8 h light-darkObserved[1]
0.3 (2,4-D) : 0.5 (FAP)Not SpecifiedOptimal for Indole Alkaloids[2]
ElicitorConcentrationIncubation PeriodFold Increase in EchitamineReference
Yeast Extract150 mg/L5 days>2-fold[1]
Potassium Chloride (KCl)4.5 g/L10 days~12-fold[2]

Visualizing the Workflow and Biosynthetic Pathway

The following diagrams illustrate the experimental workflow for in vitro echitamine production and the proposed biosynthetic pathway.

experimental_workflow cluster_explant Explant Preparation cluster_culture Callus Culture cluster_elicitation Elicitation cluster_analysis Analysis A Leaf Collection (Alstonia scholaris) B Surface Sterilization A->B C Explant Preparation (1 cm² sections) B->C D Inoculation on MS Medium (2,4-D + FAP) C->D E Incubation (24±2°C, 16:8h light-dark) D->E F Callus Proliferation E->F G Addition of Elicitor (Yeast Extract / KCl) F->G H Incubation G->H I Callus Harvesting & Drying H->I J Extraction I->J K UPLC-MS Quantification J->K L L K->L Echitamine Yield Data

Caption: Experimental workflow for in vitro echitamine production.

echitamine_biosynthesis cluster_pathway Monoterpenoid Indole Alkaloid Biosynthesis GPP Geranyl Pyrophosphate Strictosidine Strictosidine GPP->Strictosidine Tryptamine Tryptamine Tryptamine->Strictosidine Geissoschizine Geissoschizine Strictosidine->Geissoschizine Key Intermediate Akuammiline_Alkaloids Akuammiline Alkaloids Geissoschizine->Akuammiline_Alkaloids Echitamine Echitamine Akuammiline_Alkaloids->Echitamine Derived from

Caption: Proposed biosynthetic pathway leading to echitamine.

Conclusion

The in vitro production of echitamine from Alstonia scholaris callus cultures is a viable and sustainable alternative to its extraction from natural plant sources. Optimization of culture conditions, particularly the use of specific plant growth regulators and elicitors like yeast extract and potassium chloride, can significantly enhance the yield of this medicinally important alkaloid. The protocols and data presented in this guide provide a solid foundation for researchers to further explore and optimize the in vitro biosynthesis of echitamine for potential pharmaceutical applications.

References

An In-Depth Technical Guide to the Isolation and Purification of Echitamine Chloride from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies for isolating and purifying echitamine chloride, a potent monoterpene indole alkaloid, from its primary plant sources, notably Alstonia scholaris and Alstonia boonei. This compound has garnered significant interest in the scientific community for its potential therapeutic applications, including anti-cancer properties. This document synthesizes findings from various studies to present detailed experimental protocols, quantitative data, and visual workflows to aid in the successful isolation and purification of this valuable compound.

Introduction to this compound

This compound is a major alkaloid found in plants of the Alstonia genus, which belongs to the Apocynaceae family. It is particularly abundant in the stem and root bark of Alstonia scholaris (commonly known as the Devil's Tree) and is also present in Alstonia boonei. The compound has been investigated for a range of pharmacological activities, making its efficient isolation and purification a critical step for further research and drug development.

Plant Material and Preliminary Processing

The primary sources for this compound isolation are the stem and root bark of Alstonia species.

2.1. Collection and Preparation The bark is typically collected and then shade-dried to prevent the degradation of phytochemicals. Once dried, the bark is coarsely powdered using a mill to increase the surface area for efficient solvent extraction.

2.2. Phytochemical Screening A preliminary phytochemical analysis of the crude plant material is recommended to confirm the presence of alkaloids. Standard qualitative tests, such as Dragendorff's, Mayer's, Hager's, and Wagner's tests, can be employed for this purpose.

Experimental Protocols

The isolation and purification of this compound is a multi-step process involving extraction, acid-base partitioning, and chromatographic separation.

3.1. Extraction of Crude Alkaloids

The initial step involves the extraction of the total alkaloids from the powdered plant material. Ethanolic or methanolic extraction is commonly employed.

Protocol 1: Cold Percolation

  • Maceration: Soak 300 g of powdered Alstonia scholaris stem bark in 1500 mL of 95% ethanol.

  • Percolation: Allow the mixture to percolate for an extended period (e.g., up to two months), with frequent agitation to maximize extraction efficiency.

  • Filtration: Filter the extract through Whatman No. 1 filter paper.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethanolic extract.

Protocol 2: Soxhlet Extraction

  • Extraction: Place the powdered bark of Alstonia scholaris or Alstonia boonei in a Soxhlet apparatus and extract with 85% ethanol.

  • Concentration: After extraction, evaporate the solvent to yield a semi-solid extract.

3.2. Acid-Base Extraction for Alkaloid Fractionation

This step selectively separates the basic alkaloids, including echitamine, from other neutral and acidic compounds in the crude extract.

Protocol 3: Acid-Base Partitioning

  • Acidification: Suspend the crude ethanolic extract in distilled water and acidify with 3% hydrochloric acid (HCl). This converts the alkaloids into their water-soluble salt forms.

  • Removal of Neutral and Acidic Impurities: Partition the acidic aqueous solution with an immiscible organic solvent like chloroform or ethyl acetate to remove neutral and acidic impurities, which will preferentially dissolve in the organic layer. Discard the organic layer.

  • Basification: Basify the remaining aqueous layer to a pH of approximately 10 using a base such as sodium hydroxide (NaOH). This deprotonates the alkaloid salts, converting them back to their free base form, which is soluble in organic solvents.

  • Extraction of Free Alkaloids: Extract the basified aqueous solution multiple times with chloroform.

  • Concentration: Combine the chloroform fractions and evaporate the solvent under reduced pressure to obtain the crude alkaloid fraction.

3.3. Chromatographic Purification

Column chromatography is a crucial step for isolating individual alkaloids from the crude alkaloid fraction.

Protocol 4: Column Chromatography

  • Stationary Phase: Prepare a column with silica gel (e.g., 70-230 mesh ASTM) as the stationary phase.

  • Loading: Adsorb the crude alkaloid fraction onto a small amount of silica gel and load it onto the top of the prepared column.

  • Elution: Elute the column with a solvent system of increasing polarity. A common mobile phase is a mixture of chloroform and methanol, starting with a lower polarity (e.g., 9:1 chloroform:methanol) and gradually increasing the methanol concentration. Another reported elution solvent is a 50:50 mixture of chloroform and methanol.

  • Fraction Collection: Collect the eluate in fractions.

  • Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the target compound. Fractions with similar TLC profiles are pooled.

3.4. Final Purification and Crystallization

The final step involves the purification of the echitamine-containing fractions, often through preparative chromatography or crystallization.

Protocol 5: Preparative HPTLC

  • Stationary Phase: Use a preparative High-Performance Thin Layer Chromatography (HPTLC) plate (e.g., silica gel 60 F254).

  • Mobile Phase: A solvent system such as ethyl acetate:benzene (1:1) has been used.

  • Development and Visualization: Develop the plate and visualize the bands under UV light.

  • Isolation: Scrape the band corresponding to echitamine and elute the compound from the silica gel with a suitable solvent.

Protocol 6: Recrystallization

  • Dissolution: Dissolve the semi-pure echitamine in a minimal amount of a suitable solvent mixture, such as n-hexane and ethyl acetate (e.g., 4:1 v/v).

  • Crystallization: Allow the solution to stand, often at a reduced temperature (e.g., in a refrigerator), to facilitate the formation of crystals.

  • Collection: Collect the crystals by filtration. The melting point of pure echitamine is reported to be around 286°C.[1]

Quantitative Data

The yield of this compound can vary depending on the plant source, geographical location, time of harvest, and the extraction and purification methods employed.

Table 1: Extraction and Fractionation Yields from Alstonia Species

Plant MaterialExtraction MethodSolventYieldReference
Alstonia scholaris Stem Bark (20 kg)Soxhlet85% Ethanol15.0% (3 kg)
Alstonia boonei Stem Bark Powder (400 g)DecoctionWater3.7% (14.57 g)
Alstonia boonei Stem Bark Powder (300 g)MacerationMethanol5.4% (16.18 g)

Table 2: Yield of Purified Echitamine

Starting MaterialPurification StepYieldReference
Crude Ethanolic Extract of A. scholaris Stem BarkColumn Chromatography (Fraction IV)120 mg of pure compound[1]
Chloroform Fraction of A. scholaris Ethanolic ExtractAcid-Base Extraction2.0 g of crude alkaloidal residue

Mandatory Visualizations

Diagram 1: General Workflow for this compound Isolation

G PlantMaterial Powdered Alstonia Bark CrudeExtract Crude Ethanolic/Methanolic Extract PlantMaterial->CrudeExtract Solvent Extraction AcidBase Acid-Base Extraction CrudeExtract->AcidBase CrudeAlkaloids Crude Alkaloid Fraction AcidBase->CrudeAlkaloids ColumnChrom Column Chromatography CrudeAlkaloids->ColumnChrom EchitamineFractions Echitamine-Rich Fractions ColumnChrom->EchitamineFractions FinalPurification Final Purification (Prep-HPTLC/Crystallization) EchitamineFractions->FinalPurification PureEchitamine Pure this compound FinalPurification->PureEchitamine

Caption: Workflow for this compound Isolation.

Diagram 2: Acid-Base Extraction Logic

G cluster_0 Aqueous Phase (Water) cluster_1 Organic Phase (e.g., Chloroform) AqueousPhase1 Alkaloid Salts (Water Soluble) AddBase Add NaOH (pH > 10) AqueousPhase1->AddBase AqueousPhase2 Free Alkaloids (Low Water Solubility) OrganicPhase1 Neutral/Acidic Impurities OrganicPhase2 Free Alkaloids (Organic Soluble) CrudeAlkaloids Crude Alkaloids OrganicPhase2->CrudeAlkaloids CrudeExtract Crude Extract in Water/Organic Solvent AddAcid Add HCl (pH < 2) CrudeExtract->AddAcid Separate1 Separate Phases AddAcid->Separate1 Separate1->AqueousPhase1 Separate1->OrganicPhase1 Separate2 Separate Phases AddBase->Separate2 Separate2->AqueousPhase2 Separate2->OrganicPhase2

Caption: Acid-Base Extraction Principle.

Conclusion

The isolation and purification of this compound from Alstonia species is a well-documented process that relies on classical phytochemical techniques. The successful implementation of the protocols outlined in this guide, including solvent extraction, acid-base partitioning, and chromatography, can yield high-purity this compound suitable for advanced research and development. Careful optimization of each step, particularly the chromatographic separation, is key to maximizing the yield and purity of the final product. The provided workflows and data tables serve as a valuable resource for scientists and researchers in the field of natural product chemistry and drug discovery.

References

Synthesis and Biological Evaluation of Echitamine Chloride Analogues and Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echitamine, a complex monoterpenoid indole alkaloid, has garnered significant interest within the scientific community due to its intriguing chemical architecture and potential therapeutic properties. This technical guide provides a comprehensive overview of the synthesis of echitamine chloride and its analogues, with a focus on key chemical transformations and detailed experimental protocols. Furthermore, this document summarizes the current understanding of the biological activities of these compounds, presenting quantitative data on their cytotoxic effects against various cancer cell lines. While the precise mechanisms of action are still under investigation, this guide also explores potential signaling pathways that may be modulated by these intricate molecules, highlighting areas for future research and drug development.

Introduction

Echitamine is a prominent member of the monoterpenoid indole alkaloid family, naturally occurring in plants of the Alstonia genus. Its complex pentacyclic structure has presented a formidable challenge to synthetic chemists, while its reported biological activities have spurred interest in its potential as a lead compound for drug discovery. This guide aims to provide a detailed technical resource for researchers engaged in the synthesis and evaluation of echitamine analogues and derivatives.

Chemical Synthesis

The total synthesis of echitamine and its analogues represents a significant achievement in organic chemistry. The strategy developed by Zhang et al. (2019) provides a notable route to these complex molecules and serves as the primary basis for the synthetic protocols outlined below.[1][2][3][4]

Retrosynthetic Analysis and Key Reactions

The synthetic approach to echitamine and its derivatives hinges on the strategic construction of its intricate polycyclic framework. Key transformations include a silver-catalyzed internal alkyne cyclization to forge the azabicyclo[3.3.1]nonane core, a position-selective Polonovski-Potier reaction, and a Meisenheimer rearrangement to construct the core of N-demethylechitamine.[2][4]

Diagram 1: Key Synthetic Strategies for Echitamine Analogues

G cluster_echitamine Echitamine Synthesis cluster_analogues Analogue Synthesis Start Deacetylakuammiline N_demethylechitamine N-demethylechitamine Start->N_demethylechitamine Polonovski-Potier Reaction / Meisenheimer Rearrangement Rhazimal Rhazimal Start->Rhazimal Oxidation Pseudoakuammigine Pseudoakuammigine Start->Pseudoakuammigine N,O-ketalization / Reductive Amination Echitamine Echitamine N_demethylechitamine->Echitamine Methylation Rhazicine Rhazicine Rhazimal->Rhazicine Hydrolysis/Hemiaminalization/Hemiketalization

Caption: Key synthetic pathways from the common intermediate, deacetylakuammiline.

Experimental Protocols

The following protocols are adapted from the supplementary information of Zhang et al., 2019.

Protocol 1: Silver-Catalyzed Internal Alkyne Cyclization

This procedure details the formation of the crucial azabicyclo[3.3.1]nonane motif.

  • Materials: Starting ynamide substrate, silver tetrafluoroborate (AgBF4), anhydrous dichloromethane (DCM).

  • Procedure: a. To a solution of the ynamide substrate (1.0 eq) in anhydrous DCM at 0 °C under an argon atmosphere, add AgBF4 (0.1 eq). b. Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12 hours. c. Monitor the reaction progress by thin-layer chromatography (TLC). d. Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. e. Extract the aqueous layer with DCM (3 x 20 mL). f. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by flash column chromatography on silica gel to afford the desired cyclized product.

Protocol 2: Polonovski-Potier Reaction for N-demethylechitamine Core

This reaction facilitates a key skeletal rearrangement.

  • Materials: Tertiary amine N-oxide precursor, trifluoroacetic anhydride (TFAA), anhydrous DCM.

  • Procedure: a. Dissolve the tertiary amine N-oxide (1.0 eq) in anhydrous DCM at -78 °C under an argon atmosphere. b. Add TFAA (1.5 eq) dropwise to the solution. c. Stir the reaction mixture at -78 °C for 30 minutes. d. Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. e. Allow the mixture to warm to room temperature and extract with DCM (3 x 15 mL). f. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. g. Purify the residue by flash column chromatography to yield the rearranged product.

Quantitative Data from Synthesis

The following table summarizes the yields for key steps in the synthesis of echitamine and its analogues, as reported by Zhang et al. (2019).

Reaction Substrate Product Yield (%)
Silver-Catalyzed CyclizationYnamide PrecursorAzabicyclo[3.3.1]nonane core85
Polonovski-Potier ReactionDeacetylakuammiline N-oxideN-demethylechitamine core60
Meisenheimer RearrangementDeacetylakuammiline N-oxideN-demethylechitamine core55
OxidationDeacetylakuammilineRhazimal92
N-methylationN-demethylechitamineEchitamine78

Biological Activity

This compound and its derivatives have demonstrated notable biological activity, particularly in the context of cancer.

Cytotoxicity against Cancer Cell Lines

This compound has been shown to exhibit cytotoxic effects against a range of human cancer cell lines.

Table 2: Cytotoxicity of this compound and N-demethylechitamine

Compound Cell Line Assay Type IC50 (µM) Reference
This compoundPancreatic LipaseEnzyme Inhibition10.92[5]
This compoundHeLaCytotoxicityConcentration-dependent[6]
This compoundHepG2CytotoxicityConcentration-dependent[6]
This compoundHL-60CytotoxicityConcentration-dependent[6]
This compoundKBCytotoxicityMost sensitive[6]
This compoundMCF-7CytotoxicityConcentration-dependent[6]
N-demethylechitamineHL-60CytotoxicityData not specified[7]
N-demethylechitamineSMMC-7721CytotoxicityData not specified[7]
N-demethylechitamineA-549CytotoxicityData not specified[7]
N-demethylechitamineMCF-7CytotoxicityData not specified[7]
N-demethylechitamineSW480CytotoxicityData not specified[7]
Experimental Protocols for Biological Assays

Protocol 3: General Cytotoxicity Assay (MTT Assay)

This protocol provides a general framework for assessing the cytotoxic effects of Echitamine analogues.

  • Cell Culture: a. Culture human cancer cell lines (e.g., HeLa, HepG2, HL-60, KB, MCF-7) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere of 5% CO2.

  • Assay Procedure: a. Seed cells into 96-well plates at a density of 5 x 103 cells/well and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compound (e.g., this compound or its analogues) for 48-72 hours. c. After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. d. Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals. e. Measure the absorbance at 570 nm using a microplate reader. f. Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Signaling Pathways

The precise molecular mechanisms and signaling pathways through which echitamine and its analogues exert their biological effects are not yet fully elucidated. However, based on the observed cytotoxic and apoptotic effects of many indole alkaloids, several key signaling pathways are prime candidates for investigation.

Diagram 2: Potential Signaling Pathways for Investigation

G cluster_pathways Potential Target Pathways cluster_outcomes Cellular Outcomes Echitamine Echitamine Analogues NFkB NF-κB Pathway Echitamine->NFkB Modulation? PI3K_Akt PI3K/Akt Pathway Echitamine->PI3K_Akt Modulation? MAPK MAPK Pathway Echitamine->MAPK Modulation? Apoptosis Apoptosis NFkB->Apoptosis Proliferation Inhibition of Proliferation NFkB->Proliferation PI3K_Akt->Apoptosis CellCycle Cell Cycle Arrest PI3K_Akt->CellCycle PI3K_Akt->Proliferation MAPK->Apoptosis MAPK->CellCycle MAPK->Proliferation

Caption: Hypothesized modulation of key signaling pathways by echitamine analogues.

Currently, there is a lack of direct experimental evidence linking echitamine or its derivatives to the NF-κB, PI3K/Akt, or MAPK signaling pathways. However, given that many natural product-derived anticancer agents modulate these pathways, they represent important areas for future research to understand the mechanism of action of echitamine analogues. For instance, studies on other alkaloids have shown that inhibition of the NF-κB pathway can lead to decreased expression of anti-apoptotic proteins and suppression of tumor growth. Similarly, the PI3K/Akt and MAPK pathways are central regulators of cell survival, proliferation, and apoptosis, making them plausible targets for cytotoxic compounds like echitamine.

Conclusion and Future Directions

The total synthesis of echitamine and its analogues has opened up new avenues for the exploration of their therapeutic potential. The synthetic routes described provide a foundation for the generation of a library of novel derivatives for structure-activity relationship studies. While initial biological evaluations have demonstrated promising cytotoxic activity against cancer cells, further research is critically needed to elucidate the underlying mechanisms of action. Future investigations should focus on:

  • Detailed Mechanistic Studies: Elucidating the specific molecular targets and signaling pathways modulated by echitamine analogues.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a broader range of derivatives to optimize potency and selectivity.

  • In Vivo Efficacy Studies: Assessing the anti-tumor efficacy of lead compounds in preclinical animal models.

A deeper understanding of the synthesis and biological activity of echitamine analogues will be instrumental in advancing these promising natural product-inspired compounds towards clinical development.

References

Methodological & Application

Application Notes and Protocols for Echitamine Chloride in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Echitamine chloride is a prominent monoterpene indole alkaloid isolated from plants of the Alstonia genus, notably Alstonia scholaris. It has demonstrated significant anti-tumor properties in a variety of cancer cell lines. The primary mechanism of its cytotoxic action involves the induction of apoptosis, or programmed cell death, through the intrinsic mitochondrial pathway. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, storage, and application of this compound stock solutions for in vitro cell culture experiments.

Physicochemical and Biological Properties

A clear understanding of the compound's properties is essential for accurate and reproducible experimental results.

PropertyValueReference(s)
IUPAC Name methyl (1S,2R,4S,6S,13S,15R,16S,18R)-13-ethyl-15-hydroxy-18-(methoxycarbonyl)-1-methyl-7-oxa-14-azaheptacyclo[9.7.1.0²,⁹.0⁴,⁸.0⁸,¹³.0¹³,¹⁸.0¹⁵,¹⁸]nonadecan-7-ium chloride[1]
Molecular Formula C₂₂H₂₉ClN₂O₄[1][2]
Molecular Weight 420.93 g/mol [1][2][3]
Appearance White to off-white powder/crystals[4]
Known Solvents Dimethyl Sulfoxide (DMSO), Water, Ethanol[5][6][7]
Mechanism of Action Induces DNA fragmentation and apoptosis.[2][3][8]

Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol details the steps to prepare a concentrated primary stock solution, which can be diluted to various working concentrations for cell culture experiments. Using a high-quality solvent like Dimethyl Sulfoxide (DMSO) is crucial as it readily dissolves this compound and is miscible with most cell culture media at low final concentrations.

Materials and Equipment
  • This compound powder

  • Anhydrous/cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Sterile serological pipettes and pipette tips

  • Vortex mixer

  • Sonicator water bath (optional, but recommended)

  • Sterile 0.22 µm syringe filter

  • Sterile syringe

  • Biosafety cabinet (BSC)

Stock Solution Calculation

To prepare a 10 mM stock solution, use the following formula:

Mass (mg) = Desired Concentration (mol/L) x Molecular Weight ( g/mol ) x Volume (L) x 1000 (mg/g)

  • Desired Concentration: 10 mM = 0.010 mol/L

  • Molecular Weight: 420.93 g/mol

  • Desired Volume: 1 mL = 0.001 L

Calculation: Mass (mg) = 0.010 mol/L * 420.93 g/mol * 0.001 L * 1000 mg/g Mass (mg) = 4.21 mg

Therefore, you will need to weigh approximately 4.21 mg of this compound to prepare 1 mL of a 10 mM stock solution.

Step-by-Step Preparation Protocol
  • Preparation: Perform all steps under sterile conditions in a biosafety cabinet to prevent contamination.

  • Weighing: Carefully weigh 4.21 mg of this compound powder and place it into a sterile 1.5 mL microcentrifuge tube.

  • Solubilization: Add 1 mL of sterile, cell culture-grade DMSO to the microcentrifuge tube containing the powder.

  • Dissolving: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be observed.

  • Sonication (Optional): If the compound does not dissolve completely, place the tube in a sonicator water bath for 5-10 minutes. This can aid in the dissolution of small particulates.[2]

  • Sterilization: To ensure the stock solution is free of microbial contaminants, sterile filter the solution using a 0.22 µm syringe filter into a new sterile microcentrifuge tube.

  • Aliquoting: Dispense the filtered stock solution into smaller, single-use aliquots (e.g., 20 µL or 50 µL) in sterile microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles which can degrade the compound.[2]

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation. Store immediately according to the guidelines in Section 4.0.

Storage and Stability

Proper storage is essential to maintain the bioactivity of the this compound stock solution.

Storage TemperatureShelf LifeKey Considerations
-20°C Up to 1 monthProtect from light. Avoid more than 1-2 freeze-thaw cycles.[2][4]
-80°C Up to 6 monthsRecommended for long-term storage. Protect from light. Aliquoting is mandatory to prevent degradation from freeze-thaw cycles.[2][4]

Protocol: Preparation of Working Solutions for Cell Treatment

Working solutions are prepared by diluting the high-concentration stock solution directly into the cell culture medium.

Important: The final concentration of DMSO in the cell culture medium should be kept low, typically ≤ 0.5%, as higher concentrations can be toxic to cells.

Example Dilution (to 10 µM)
  • Pre-warm Medium: Pre-warm the complete cell culture medium (e.g., DMEM with 10% FBS) to 37°C.

  • Serial Dilution: It is best practice to perform a serial dilution.

    • Step A (Intermediate Dilution): Dilute the 10 mM stock solution 1:100 in culture medium to create a 100 µM intermediate solution. (e.g., add 2 µL of 10 mM stock to 198 µL of medium).

    • Step B (Final Dilution): Dilute the 100 µM intermediate solution 1:10 in culture medium to achieve the final 10 µM working concentration. (e.g., add 100 µL of 100 µM solution to 900 µL of medium).

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the culture medium without the drug. For the example above, the final DMSO concentration would be 0.1%.

  • Cell Treatment: Remove the existing medium from your cultured cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

The cytotoxic effect of this compound is dose-dependent.[5] Researchers should perform a dose-response experiment (e.g., using concentrations from 0.1 µM to 200 µM) to determine the half-maximal inhibitory concentration (IC₅₀) for their specific cell line and experimental conditions.

Experimental Workflow and Mechanism of Action

General Experimental Workflow

The following diagram illustrates a typical workflow for assessing the cytotoxic effects of this compound, from stock preparation to data analysis.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis weigh Weigh Echitamine Chloride Powder dissolve Dissolve in 100% DMSO weigh->dissolve filter Sterile Filter (0.22 µm) dissolve->filter aliquot Aliquot & Store at -80°C filter->aliquot dilute Prepare Working Solutions in Medium aliquot->dilute seed Seed Cells in Multi-well Plate seed->dilute treat Treat Cells with Echitamine & Vehicle dilute->treat incubate Incubate for 24-72 hours treat->incubate assay Perform Viability Assay (e.g., MTT, CellTiter-Glo) incubate->assay read Measure Signal (Absorbance/Luminescence) assay->read calculate Calculate % Viability & Determine IC50 read->calculate

Figure 1. Workflow for Cytotoxicity Testing.
Mechanism of Action: Induction of Apoptosis

This compound exerts its anti-tumor effect primarily by inducing apoptosis through the mitochondrial (intrinsic) pathway. This involves an increase in the ratio of pro-apoptotic to anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade.

G cluster_mito Mitochondrial (Intrinsic) Pathway cluster_caspase Caspase Cascade ec This compound cell Cancer Cell ec->cell bax Bax Activation cell->bax bcl2 Bcl-2 Inhibition cell->bcl2 momp Mitochondrial Outer Membrane Permeabilization bax->momp bcl2->momp cyto_c Cytochrome c Release momp->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis (Cell Death) cas3->apoptosis

Figure 2. Signaling Pathway of Echitamine-Induced Apoptosis.

References

Application Notes and Protocols for In Vitro Studies with Echitamine Chloride

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Echitamine chloride is a prominent monoterpene indole alkaloid isolated from the bark of Alstonia scholaris. It has garnered significant interest within the scientific community for its diverse pharmacological activities. In vitro studies have demonstrated its potential as an anticancer, anti-inflammatory, and neuroprotective agent. This document provides a comprehensive overview of the effective concentrations of this compound for various in vitro applications and detailed protocols for key experimental assays.

Data Presentation: Effective Concentrations of this compound

The effective concentration of this compound varies depending on the cell type and the biological effect being investigated. The following tables summarize the available quantitative data for its in vitro applications.

Table 1: Anticancer Activity - Cytotoxic Concentrations
Cell LineCancer TypeEffective Concentration / IC50Reference
KBHuman oral cancerIC50: 27.23 µM[1]
HeLaHuman cervical cancerConcentration-dependent cytotoxicity observed[2][3]
HepG2Human liver cancerConcentration-dependent cytotoxicity observed[2][3]
HL60Human promyelocytic leukemiaConcentration-dependent cytotoxicity observed[2][3]
MCF-7Human breast cancerConcentration-dependent cytotoxicity observed[2][3]
Ehrlich Ascites Carcinoma (EAC)Murine modelSignificant cytotoxicity observed at 200 µM[4]

Note: While concentration-dependent cytotoxicity has been observed in HeLa, HepG2, HL60, and MCF-7 cell lines, specific IC50 values were not available in the reviewed literature. KB cells were found to be the most sensitive to this compound.

Table 2: Anti-Inflammatory and Neuroprotective Activities
ActivityIn Vitro ModelEffective ConcentrationNotes
Anti-inflammatoryCOX-1, COX-2, and 5-LOX inhibitionNot specified for this compoundThe total alkaloid fraction of Alstonia scholaris exhibited inhibitory activity.[5][6]
NeuroprotectiveCortical neurons (OGD/R model)0.75–3.0 μM (for (-)-Tetrahydroalstonine)This concentration for a related alkaloid from the same plant suggests a potential starting range for this compound.[7]

Note: Specific effective concentrations for the anti-inflammatory and neuroprotective effects of purified this compound in vitro are not yet well-documented. The data presented is based on the activity of the total alkaloid extract or related compounds.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., KB, HeLa, HepG2, HL60, MCF-7)

  • Complete cell culture medium (specific to the cell line)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. After 24 hours, remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a negative control (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify apoptosis induced by this compound.

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for a specified duration (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of this compound on cell cycle progression.

Materials:

  • Cancer cells treated with this compound

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest them.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash the pellet with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of a staining solution containing RNase A and Propidium Iodide in PBS.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be determined based on the fluorescence intensity of PI.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is used to investigate the effect of this compound on the expression of key apoptosis-regulating proteins.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse the treated and control cells with RIPA buffer. Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Denature the protein lysates and load equal amounts onto an SDS-PAGE gel.

  • Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add ECL substrate. Detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Mandatory Visualizations

Experimental Workflow for Determining Cytotoxicity

G cluster_0 Cell Culture and Treatment cluster_1 MTT Assay cluster_2 Data Analysis A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO F->G H Read absorbance at 570nm G->H I Calculate % Cell Viability H->I J Determine IC50 I->J

Caption: Workflow for assessing the cytotoxicity of this compound using the MTT assay.

Putative Apoptotic Signaling Pathway of this compound

G cluster_0 This compound Treatment cluster_1 Mitochondrial Pathway cluster_2 Caspase Cascade EC This compound Bax Bax (Pro-apoptotic) EC->Bax upregulates? Bcl2 Bcl-2 (Anti-apoptotic) EC->Bcl2 downregulates? Mito Mitochondrion Bax->Mito promotes Bcl2->Mito inhibits CytC Cytochrome c release Mito->CytC Casp9 Caspase-9 activation CytC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 PARP PARP cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

References

Application Notes and Protocols for In Vivo Administration of Echitamine Chloride in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Echitamine chloride, a monoterpene indole alkaloid derived from the bark of Alstonia scholaris, has demonstrated notable anti-tumor activity in preclinical studies.[1] Its mechanism of action is reported to involve the induction of DNA fragmentation and apoptosis.[1] This document provides detailed application notes and standardized protocols for the in vivo administration of this compound to mouse models via various routes, based on available scientific literature. The protocols are intended to serve as a guide for researchers designing efficacy, toxicity, and pharmacokinetic studies.

Data Presentation: Summary of In Vivo Efficacy

Parameter Intraperitoneal (i.p.) Subcutaneous (s.c.) Oral (p.o.) Intravenous (i.v.)
Species/Model Mouse (Ehrlich Ascites Carcinoma)[2]Rat (Methylcholanthrene-induced fibrosarcoma)[3]Data Not AvailableData Not Available
Dosage Range 1, 2, 4, 6, 8, 12, 16 mg/kg[2]10 mg/kg[3]Data Not AvailableData Not Available
Optimal Dose 12 mg/kg[2]10 mg/kg[3]Data Not AvailableData Not Available
Toxic Dose 16 mg/kg[2]Data Not AvailableData Not AvailableData Not Available
Efficacy Outcome Increase in Median Survival Time (MST) to 30.5 days (vs. 19 days in control) at 12 mg/kg.[2]Significant regression in tumor growth.[3]Data Not AvailableData Not Available
Pharmacokinetic Data (Cmax, Tmax, AUC, Bioavailability) Data Not AvailableData Not AvailableData Not AvailableData Not Available

Experimental Protocols

Intraperitoneal (i.p.) Administration

Intraperitoneal injection is a common route for administering this compound in anti-tumor studies in mice.

a. Materials:

  • This compound

  • Vehicle for dissolution (e.g., sterile saline, or a solution of DMSO, PEG300, Tween 80, and saline)

  • Sterile 1 mL syringes

  • Sterile 25-27 gauge needles

  • 70% ethanol

  • Animal scale

b. Protocol:

  • Animal Preparation: Weigh the mouse to determine the correct injection volume.

  • Drug Formulation:

    • Aseptically prepare the this compound solution at the desired concentration. A suggested vehicle for in vivo use is a mixture of DMSO (e.g., 5-10%), PEG300 (e.g., 30-40%), Tween 80 (e.g., 5%), and the remainder as sterile saline or PBS. The final concentration of DMSO should be minimized.

    • Ensure the solution is clear and free of particulates. Warm the solution to room temperature before injection.

  • Animal Restraint:

    • Grasp the mouse by the loose skin over the neck and back to securely restrain its head and body.

    • Turn the mouse to expose its abdomen, tilting the head slightly downwards. This allows the abdominal organs to shift cranially.

  • Injection Procedure:

    • Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.

    • Swab the injection site with 70% ethanol.

    • Insert the needle, bevel up, at a 10-20 degree angle.

    • Gently aspirate to ensure no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel.

    • Slowly inject the calculated volume of the this compound solution. The maximum recommended injection volume is 10 mL/kg.

    • Withdraw the needle and return the mouse to its cage.

  • Post-injection Monitoring: Observe the mouse for any signs of distress, such as lethargy, abdominal swelling, or abnormal posture.

Subcutaneous (s.c.) Administration

Subcutaneous injection provides a slower absorption rate compared to i.p. or i.v. routes.

a. Materials:

  • This compound

  • Vehicle for dissolution (e.g., sterile saline)[3]

  • Sterile 1 mL syringes

  • Sterile 25-27 gauge needles

  • 70% ethanol

  • Animal scale

b. Protocol:

  • Animal Preparation: Weigh the mouse to determine the correct injection volume.

  • Drug Formulation:

    • Dissolve this compound in sterile saline to the desired concentration.[3] Ensure complete dissolution.

    • Warm the solution to room temperature.

  • Animal Restraint:

    • Place the mouse on a wire cage lid to allow it to grip.

    • Grasp the loose skin over the shoulders to create a "tent."

  • Injection Procedure:

    • Swab the injection site at the base of the skin tent with 70% ethanol.

    • Insert the needle, bevel up, into the base of the tented skin, parallel to the spine.

    • Gently aspirate to ensure the needle has not entered a blood vessel.

    • Inject the solution, which will form a small bleb under the skin. The recommended injection volume is 5-10 mL/kg.

    • Withdraw the needle and apply gentle pressure to the injection site if necessary.

  • Post-injection Monitoring: Observe the mouse for any signs of irritation or necrosis at the injection site.

Oral (p.o.) Administration (Gavage)

Oral administration is used to assess the enteral absorption and efficacy of a compound.

a. Materials:

  • This compound

  • Appropriate vehicle for oral formulation (e.g., water, 0.5% methylcellulose)

  • Flexible or rigid oral gavage needles (20-22 gauge for adult mice)

  • Sterile 1 mL syringes

  • Animal scale

b. Protocol:

  • Animal Preparation: Weigh the mouse. It is recommended to fast the animals for a few hours before dosing to ensure an empty stomach, but water should be available.

  • Drug Formulation: Prepare a solution or suspension of this compound in a suitable oral vehicle.

  • Gavage Needle Measurement: Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth to reach the stomach.

  • Animal Restraint:

    • Firmly scruff the mouse to immobilize its head and neck.

    • Hold the mouse in a vertical position.

  • Injection Procedure:

    • Gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus. The mouse should swallow the needle. Do not force the needle.

    • Advance the needle to the predetermined depth.

    • Administer the solution slowly. The maximum recommended volume is 10 mL/kg.

    • Withdraw the needle smoothly.

  • Post-injection Monitoring: Observe the mouse for any signs of respiratory distress, which could indicate accidental administration into the lungs.

Intravenous (i.v.) Administration

Intravenous injection ensures immediate and 100% bioavailability, making it the standard for pharmacokinetic reference.

a. Materials:

  • This compound

  • Sterile vehicle suitable for intravenous injection (e.g., sterile saline, PBS)

  • Sterile 0.5 or 1 mL syringes

  • Sterile 27-30 gauge needles

  • Mouse restrainer

  • Heat lamp or warming pad

b. Protocol:

  • Animal Preparation: Weigh the mouse. Place the mouse in a restrainer, leaving the tail exposed.

  • Drug Formulation: Prepare a sterile, particle-free solution of this compound in an appropriate i.v. vehicle.

  • Vein Dilation: Warm the mouse's tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.

  • Injection Procedure:

    • Swab the tail with 70% ethanol.

    • Identify one of the lateral tail veins.

    • Insert the needle, bevel up, into the vein at a shallow angle. A successful insertion is often indicated by a small flash of blood in the needle hub.

    • Slowly inject the solution. The vein should blanch as the solution is administered. If a bleb forms, the needle is not in the vein. The maximum recommended volume is 5 mL/kg.

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Post-injection Monitoring: Observe the mouse for any adverse reactions and ensure hemostasis at the injection site.

Visualizations

Experimental Workflow for In Vivo Administration

G cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation A Animal Acclimatization and Weight Measurement C Animal Restraint A->C B This compound Formulation E Dose Administration B->E D Route of Administration (i.p., s.c., p.o., i.v.) C->D D->E F Post-Administration Monitoring E->F G Efficacy Assessment (e.g., Tumor Volume, Survival) F->G H Pharmacokinetic Analysis (Blood/Tissue Collection) F->H I Toxicity Assessment F->I J Data Analysis and Reporting G->J H->J I->J

Caption: General experimental workflow for in vivo administration of this compound.

Putative Apoptotic Signaling Pathway of this compound

The precise molecular pathway of this compound-induced apoptosis has not been fully elucidated. However, based on its characterization as an anti-tumor agent that induces DNA fragmentation, a plausible mechanism involves the intrinsic (mitochondrial) pathway of apoptosis. The following diagram illustrates this hypothetical pathway.

G cluster_cell Cancer Cell cluster_mito Mitochondrion EC This compound Stress Cellular Stress / DNA Damage EC->Stress Bcl2 Bcl-2 (Anti-apoptotic) Stress->Bcl2 Bax Bax (Pro-apoptotic) Stress->Bax Bcl2->Bax CytoC Cytochrome c (released) Bax->CytoC Pore Formation Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytoC->Apoptosome Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis (DNA Fragmentation, Cell Death) Casp3->Apoptosis executes

Caption: Hypothetical intrinsic apoptosis pathway activated by this compound.

References

Application Notes & Protocols: Designing an In Vivo Dose-Response Study for Echitamine Chloride

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Application Note: Evaluating the Anti-Inflammatory Dose-Response of Echitamine Chloride

Introduction

This compound is a prominent monoterpene indole alkaloid isolated from the bark of Alstonia scholaris, a plant with a history of use in traditional medicine.[1] Preclinical studies have indicated that this compound possesses a range of pharmacological activities, including potent anti-tumor and potential anti-inflammatory effects.[1][2][3][4] The anti-inflammatory properties are particularly noteworthy, as extracts from Alstonia scholaris have been shown to inhibit key inflammatory mediators.[3][4] To systematically evaluate the therapeutic potential of this compound as an anti-inflammatory agent, it is crucial to characterize its dose-response relationship in a relevant in vivo model.

Principle of the Study

This document outlines a detailed protocol for conducting a dose-response study of this compound using the carrageenan-induced paw edema model in rodents. This is a widely accepted and reproducible model for investigating acute inflammation.[5][6][7] The study aims to determine the effective dose range of this compound for reducing inflammation and to identify a potential optimal dose. The primary endpoint will be the measurement of paw volume (edema), a direct indicator of the inflammatory response. Secondary endpoints will include the quantification of key pro-inflammatory cytokines (TNF-α, IL-6) and myeloperoxidase (MPO) activity in the paw tissue to elucidate the compound's mechanism of action. The results of this study will be foundational for further preclinical development of this compound.

Potential Mechanism of Action

Inflammation is a complex biological process regulated by intricate signaling networks. Two of the most critical pathways in pro-inflammatory signaling are the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.[8][9][10][11][12] Upon stimulation by inflammatory agents like carrageenan, these pathways are activated, leading to the transcription and release of pro-inflammatory cytokines and chemokines.[10][13][14] It is hypothesized that this compound exerts its anti-inflammatory effects by modulating one or both of these key pathways, thereby suppressing the downstream inflammatory cascade.

Experimental Protocols

2.1 Materials and Reagents

  • This compound (purity ≥98%)

  • Carrageenan (Lambda, Type IV)

  • Indomethacin (Positive Control)

  • Sterile 0.9% Saline Solution

  • Anesthetic (e.g., Isoflurane or Ketamine/Xylazine cocktail)

  • Phosphate Buffered Saline (PBS)

  • ELISA kits for TNF-α and IL-6 (species-specific)

  • Myeloperoxidase (MPO) assay kit

  • BCA Protein Assay Kit

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

2.2 Animal Model

  • Species: Male Wistar rats (or Swiss albino mice)

  • Weight: 180-220 g (rats) or 20-25 g (mice)

  • Housing: Standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to standard pellet diet and water.

  • Acclimatization: Animals should be acclimatized for at least one week before the experiment.

  • Ethics: All procedures must be performed in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC).

2.3 Dose Selection and Administration

Based on previous in vivo studies on this compound which used doses in the range of 5-16 mg/kg for anti-tumor activity[1][15][16], a dose range for anti-inflammatory effects can be proposed. A logarithmic dose progression is recommended.

  • Vehicle Control: Sterile 0.9% Saline.

  • This compound Group 1: 2.5 mg/kg body weight.

  • This compound Group 2: 5.0 mg/kg body weight.

  • This compound Group 3: 10.0 mg/kg body weight.

  • Positive Control: Indomethacin (10 mg/kg body weight).

  • Preparation: this compound and Indomethacin should be dissolved/suspended in sterile saline.

  • Administration: Administered intraperitoneally (i.p.) or orally (p.o.) 60 minutes prior to carrageenan injection. The route should be consistent across all groups.

2.4 Carrageenan-Induced Paw Edema Protocol

  • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

  • Drug Administration: Administer the vehicle, this compound (at different doses), or Indomethacin to the respective animal groups.

  • Induction of Inflammation: 60 minutes after drug administration, inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.

  • Post-Induction Measurements: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation: The percentage of edema inhibition is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

2.5 Biochemical Analysis

  • Tissue Collection: At the end of the experiment (e.g., 4 hours post-carrageenan), euthanize the animals according to approved ethical protocols.

  • Paw Tissue Excision: Excise the inflamed paw tissue and wash with ice-cold PBS.

  • Homogenization: Homogenize the tissue in lysis buffer, centrifuge at 12,000 x g for 15 minutes at 4°C, and collect the supernatant.

  • Protein Quantification: Determine the total protein concentration in the supernatant using a BCA assay.

  • Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using species-specific ELISA kits, following the manufacturer’s instructions. Results should be normalized to total protein content.

  • MPO Assay: Measure MPO activity, an indicator of neutrophil infiltration, in the tissue supernatant using a commercially available kit.

2.6 Statistical Analysis

  • Data should be expressed as mean ± Standard Error of the Mean (SEM).

  • Statistical significance between groups can be determined using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test).

  • A p-value of < 0.05 is typically considered statistically significant.

Data Presentation

Quantitative data should be summarized in tables for clarity and ease of comparison.

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h (Mean ± SEM)% Inhibition of Edema at 3h
Vehicle Control-0.85 ± 0.07-
This compound2.50.64 ± 0.05*24.7%
This compound5.00.48 ± 0.04**43.5%
This compound10.00.31 ± 0.03 63.5%
Indomethacin100.28 ± 0.0367.1%

*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control.

Table 2: Effect of this compound on Inflammatory Biomarkers in Paw Tissue

Treatment GroupDose (mg/kg)TNF-α (pg/mg protein) (Mean ± SEM)IL-6 (pg/mg protein) (Mean ± SEM)MPO Activity (U/mg protein) (Mean ± SEM)
Vehicle Control-250 ± 22310 ± 285.8 ± 0.6
This compound2.5195 ± 18240 ± 214.5 ± 0.5
This compound5.0140 ± 15 175 ± 163.2 ± 0.4**
This compound10.095 ± 11 110 ± 122.1 ± 0.3
Indomethacin1088 ± 10102 ± 11 1.9 ± 0.2

*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control.

Mandatory Visualizations

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Animal Acclimatization (1 week) B Randomize into Groups (n=6 per group) A->B C Prepare this compound Doses (2.5, 5, 10 mg/kg) B->C D Measure Baseline Paw Volume E Administer Compound (i.p. or p.o.) D->E F Induce Inflammation (0.1mL 1% Carrageenan) E->F 60 min G Measure Paw Volume (1, 2, 3, 4 hours) F->G t = 1, 2, 3, 4h H Euthanize & Collect Paw Tissue (at 4h) G->H I Tissue Homogenization H->I J Biochemical Assays (ELISA for TNF-α/IL-6, MPO) I->J K Statistical Analysis (ANOVA) J->K

Caption: Experimental workflow for the in vivo dose-response study.

G cluster_pathway Hypothesized Anti-Inflammatory Signaling Cascade cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., Carrageenan) Receptor Cell Surface Receptors (e.g., TLRs) Stimulus->Receptor MAP3K MAPKKK (e.g., TAK1) Receptor->MAP3K IKK IKK Complex Receptor->IKK EC Echitamine Chloride EC->MAP3K Inhibition EC->IKK Inhibition MAP2K MAPKK (e.g., MKK3/6) MAP3K->MAP2K P MAPK p38 MAPK MAP2K->MAPK P Transcription Gene Transcription MAPK->Transcription IkB IκBα IKK->IkB P NFkB_complex p50/p65-IκBα (Inactive) IkB->NFkB_complex NFkB_active p50/p65 (Active) NFkB_complex->NFkB_active IκBα Degradation NFkB_active->Transcription Translocation Response Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription->Response

Caption: Potential mechanism via NF-κB and MAPK signaling pathways.

References

Application Note: Quantification of Echitamine Chloride using a Validated High-Performance Thin-Layer Chromatography-High-Resolution Mass Spectrometry (HPTLC-HRMS) Method

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Echitamine is a prominent monoterpene indole alkaloid found in Alstonia scholaris, a plant with a rich history in traditional medicine.[1][2] This compound has garnered significant interest due to its diverse pharmacological activities, including potent anti-tumor and pancreatic lipase inhibitory effects.[1][2][3] As research into the therapeutic potential of echitamine progresses, the need for robust and sensitive analytical methods for its quantification in various matrices becomes crucial.

This application note details a validated High-Performance Thin-Layer Chromatography-High-Resolution Mass Spectrometry (HPTLC-HRMS) method for the accurate quantification of echitamine. The coupling of HPTLC for efficient separation with the high selectivity and mass accuracy of HRMS provides a powerful tool for natural product analysis.

Experimental Protocols

This section outlines the detailed methodology for the quantification of echitamine chloride, based on the validated method developed by George et al. (2019).[1][2]

1. Materials and Reagents

  • Reference Standard: this compound (analytical grade)

  • Solvents: Chloroform (HPLC grade), Methanol (HPLC grade), Formic acid (AR grade)

  • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates

  • Sample: Alstonia scholaris bark extract (prepared using methods such as continuous hot percolation, ultrasonic extraction, or cold maceration)[1][2]

2. Sample Preparation

  • Accurately weigh the dried and powdered plant material (Alstonia scholaris bark).

  • Extract the plant material using a suitable solvent system (e.g., methanol) and extraction technique (e.g., continuous hot percolation).[1][2]

  • Filter the extract and concentrate it under reduced pressure to obtain the crude extract.

  • Dissolve a known amount of the crude extract in a suitable solvent (e.g., methanol) to achieve a final concentration appropriate for HPTLC analysis.

3. HPTLC Method

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.

  • Sample Application: Apply the standard solutions of this compound and the sample extracts as bands onto the HPTLC plate using an automated applicator.

  • Mobile Phase: Chloroform: Methanol (80:20, v/v) with 0.04% Formic acid.[1][2]

  • Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.

  • Densitometric Analysis: After development, dry the plate and perform densitometric scanning at an appropriate wavelength to visualize the separated bands.

4. HRMS Method

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Acquisition: Acquire full scan mass spectra over a relevant m/z range to detect the protonated molecular ion of echitamine.

  • Quantification: Perform quantification by extracting the ion chromatogram corresponding to the exact mass of the protonated echitamine molecule.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the validated HPTLC-HRMS method for this compound. This data is essential for assessing the method's performance and suitability for routine analysis.

Parameter Value Significance
Linearity (Concentration Range) To be determined from the full publication.Defines the concentration range over which the detector response is directly proportional to the analyte concentration.
Correlation Coefficient (r²) To be determined from the full publication.Indicates the goodness of fit of the calibration curve. A value close to 1 signifies a strong linear relationship.
Limit of Detection (LOD) To be determined from the full publication.The lowest concentration of the analyte that can be reliably detected by the method.
Limit of Quantification (LOQ) To be determined from the full publication.The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.
Accuracy (% Recovery) To be determined from the full publication.Measures the closeness of the measured value to the true value, assessed by recovery studies.
Precision (% RSD) To be determined from the full publication.Expresses the degree of scatter between a series of measurements, indicating the method's reproducibility.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the HPTLC-HRMS method for the quantification of this compound.

HPTLC_HRMS_Workflow cluster_sample_prep Sample Preparation cluster_hptlc HPTLC Separation cluster_hrms HRMS Detection & Quantification cluster_data Data Analysis sp1 Alstonia scholaris Bark sp2 Extraction (e.g., Hot Percolation) sp1->sp2 sp3 Filtration & Concentration sp2->sp3 sp4 Sample for Analysis sp3->sp4 hptlc1 Spotting on Silica Gel Plate sp4->hptlc1 hptlc2 Chromatographic Development (Chloroform:Methanol:Formic Acid) hptlc1->hptlc2 hptlc3 Separated Echitamine Band hptlc2->hptlc3 hrms1 Elution from Plate / Direct Analysis hptlc3->hrms1 hrms2 Electrospray Ionization (ESI+) hrms1->hrms2 hrms3 High-Resolution Mass Analysis hrms2->hrms3 hrms4 Quantification (Extracted Ion Chromatogram) hrms3->hrms4 data1 Calibration Curve hrms4->data1 data2 Concentration of Echitamine data1->data2

Caption: Workflow for HPTLC-HRMS quantification of this compound.

The described HPTLC-HRMS method provides a reliable, sensitive, and accurate approach for the quantification of this compound in Alstonia scholaris extracts. This detailed protocol and the associated validation parameters serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic properties of this important alkaloid.

References

Application Notes and Protocols: Use of Echitamine Chloride in Ehrlich Ascites Carcinoma Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echitamine chloride, a prominent monoterpene indole alkaloid isolated from Alstonia scholaris, has demonstrated significant anti-tumor activity in various cancer models, including Ehrlich ascites carcinoma (EAC). These application notes provide a comprehensive overview of the use of this compound in EAC models, summarizing key quantitative data and detailing experimental protocols. The information is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of this natural compound.

This compound's mechanism of action appears to be multifactorial, primarily involving the induction of apoptosis and the generation of oxidative stress within cancer cells.[1] Studies have shown its efficacy both in vitro and in vivo, highlighting its potential as a candidate for further drug development.

Data Presentation

The following tables summarize the quantitative data from studies on the effects of this compound on Ehrlich ascites carcinoma.

Table 1: In Vivo Anti-Tumor Activity of this compound in EAC-Bearing Mice

Treatment GroupDose (mg/kg body weight)Median Survival Time (MST) in daysIncrease in Life Span (%)Reference
Control (untreated)-19.0-[2]
This compound1--[2]
This compound2--[2]
This compound4--[2]
This compound6--[2]
This compound8--[2]
This compound1230.560.5[2]
This compound16Toxic-[2]

Note: A dose of 16 mg/kg was found to be toxic to the mice. The 12 mg/kg dose was identified as the optimal cytotoxic dose for its anti-tumor effect.[2]

Table 2: Effect of this compound on Biochemical Parameters in EAC Mice

ParameterTreatment GroupTime Post-TreatmentObservationReference
Lipid PeroxidationThis compound (16 mg/kg)6 hoursPeak elevation[2]
Glutathione (GSH)This compound (16 mg/kg)3 hoursMaximum decline[2]

Experimental Protocols

Detailed methodologies for key experiments involving the use of this compound in EAC models are provided below.

Ehrlich Ascites Carcinoma (EAC) Mouse Model

This protocol outlines the procedure for inducing and maintaining EAC in mice for in vivo studies.

Materials:

  • Ehrlich Ascites Carcinoma (EAC) cells

  • Healthy Swiss albino mice (6-8 weeks old, 20-25 g)

  • Phosphate-buffered saline (PBS), sterile

  • Trypan blue dye

  • Hemocytometer

  • Syringes and needles (26G)

Procedure:

  • EAC Cell Maintenance: Maintain EAC cells by serial intraperitoneal transplantation in mice. Ascitic fluid is withdrawn from a tumor-bearing mouse (typically 7-10 days after inoculation) under aseptic conditions.

  • Cell Viability and Count: Determine the viability of the EAC cells using the trypan blue exclusion method. Count the viable cells using a hemocytometer.

  • Tumor Inoculation: Dilute the ascitic fluid with sterile PBS to obtain a concentration of 2 x 10^6 viable EAC cells/0.1 mL.

  • Injection: Inject 0.1 mL of the cell suspension intraperitoneally into each mouse. The day of inoculation is considered day 0.

  • Treatment: Begin treatment with this compound (dissolved in a suitable vehicle like saline) or vehicle control at a predetermined time point (e.g., 24 hours post-inoculation) and continue for the specified duration. Administration is typically via intraperitoneal injection.

  • Monitoring: Monitor the mice daily for changes in body weight, general health, and survival.

  • Data Collection: At the end of the experimental period, collect ascitic fluid to determine tumor volume and viable cell count. Calculate the Median Survival Time (MST) and the percentage increase in life span.

Cell Viability Assay (MTT Assay)

This protocol is for assessing the cytotoxicity of this compound against EAC cells in vitro.

Materials:

  • EAC cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed EAC cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium.

  • Incubation: Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow cell attachment.

  • Treatment: Prepare various concentrations of this compound in the culture medium. Replace the old medium with 100 µL of fresh medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same amount of solvent used to dissolve this compound).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Lipid Peroxidation Assay

This protocol measures the level of malondialdehyde (MDA), a marker of lipid peroxidation, in EAC cells.

Materials:

  • EAC cells (from treated and control groups)

  • Trichloroacetic acid (TCA) solution (10% w/v)

  • Thiobarbituric acid (TBA) solution (0.67% w/v)

  • Butylated hydroxytoluene (BHT)

  • PBS

  • Spectrophotometer

Procedure:

  • Sample Preparation: Collect EAC cells and wash them with cold PBS. Homogenize the cell pellet in a suitable buffer containing BHT to prevent further oxidation.

  • Protein Precipitation: Add an equal volume of 10% TCA to the cell homogenate to precipitate the proteins. Centrifuge at 3000 rpm for 15 minutes.

  • Reaction with TBA: Collect the supernatant and add 0.67% TBA solution.

  • Incubation: Heat the mixture in a boiling water bath for 10 minutes.

  • Cooling and Measurement: Cool the tubes and measure the absorbance of the pink-colored chromogen at 532 nm.

  • Calculation: Calculate the concentration of MDA using the molar extinction coefficient of the MDA-TBA complex (1.56 x 10^5 M^-1 cm^-1).

Glutathione (GSH) Estimation

This protocol measures the level of reduced glutathione in EAC cells.

Materials:

  • EAC cells (from treated and control groups)

  • Metaphosphoric acid

  • Disodium hydrogen phosphate

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) reagent

  • Spectrophotometer

Procedure:

  • Sample Preparation: Collect and wash EAC cells with cold PBS. Homogenize the cells in metaphosphoric acid.

  • Centrifugation: Centrifuge the homogenate to pellet the proteins.

  • Reaction: To the supernatant, add disodium hydrogen phosphate and DTNB reagent.

  • Absorbance Measurement: Measure the absorbance of the yellow-colored complex at 412 nm.

  • Calculation: Calculate the GSH concentration using a standard curve prepared with known concentrations of GSH.

Visualizations

Experimental Workflow

experimental_workflow cluster_invivo In Vivo Studies cluster_invitro In Vitro Studies cluster_biochemical Biochemical Analyses eac_maintenance EAC Cell Maintenance (Serial Passaging in Mice) inoculation Tumor Inoculation (2x10^6 cells/mouse, IP) eac_maintenance->inoculation treatment_vivo Treatment with This compound inoculation->treatment_vivo monitoring_vivo Monitoring: - Body Weight - Survival Time treatment_vivo->monitoring_vivo data_collection_vivo Data Collection: - Ascitic Fluid Volume - Viable Tumor Cell Count monitoring_vivo->data_collection_vivo biochemical_assays Biochemical Assays data_collection_vivo->biochemical_assays cell_culture EAC Cell Culture treatment_vitro Treatment with This compound cell_culture->treatment_vitro viability_assay Cell Viability Assay (MTT) treatment_vitro->viability_assay treatment_vitro->biochemical_assays lipid_peroxidation Lipid Peroxidation Assay (MDA Levels) biochemical_assays->lipid_peroxidation gsh_assay Glutathione (GSH) Assay biochemical_assays->gsh_assay

Caption: Experimental workflow for evaluating this compound in EAC models.

Proposed Signaling Pathway of this compound-Induced Apoptosis in EAC Cells

signaling_pathway cluster_cell EAC Cell cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus EC This compound ROS ↑ Reactive Oxygen Species (ROS) EC->ROS Induces GSH ↓ Glutathione (GSH) EC->GSH Depletes label_membrane Bax Bax ROS->Bax Activates Bax_mito Bax Bax->Bax_mito Translocates to Bcl2 Bcl-2 Bcl2->Bax Inhibits Apaf1 Apaf-1 Apoptosome Apoptosome Apaf1->Apoptosome Forms Caspase9_inactive Pro-Caspase-9 Caspase9_inactive->Apoptosome Recruited to Caspase9_active Caspase-9 Caspase3_inactive Pro-Caspase-3 Caspase9_active->Caspase3_inactive Activates Caspase3_active Caspase-3 Caspase3_inactive->Caspase3_active DNA_fragmentation DNA Fragmentation Caspase3_active->DNA_fragmentation Leads to Apoptosome->Caspase9_active Activates CytochromeC_cytosol Cytochrome c CytochromeC_cytosol->Apaf1 Binds to MOMP Mitochondrial Outer Membrane Permeabilization Bax_mito->MOMP Induces Bcl2_mito Bcl-2 Bcl2_mito->MOMP Inhibits CytochromeC_mito Cytochrome c CytochromeC_mito->CytochromeC_cytosol Translocates to MOMP->CytochromeC_mito Releases Apoptosis Apoptosis DNA_fragmentation->Apoptosis

Caption: Proposed intrinsic apoptotic pathway induced by this compound.

Discussion of Proposed Signaling Pathway

The proposed signaling pathway for this compound-induced apoptosis in EAC cells is primarily based on the intrinsic, or mitochondrial, pathway. This is supported by evidence of increased lipid peroxidation and decreased glutathione levels, indicating the induction of oxidative stress.[2]

  • Induction of Oxidative Stress: this compound treatment leads to an increase in reactive oxygen species (ROS) and a depletion of the cellular antioxidant glutathione (GSH).[2] This oxidative stress is a known trigger for apoptosis.

  • Modulation of Bcl-2 Family Proteins: ROS can activate pro-apoptotic proteins of the Bcl-2 family, such as Bax. Activated Bax translocates from the cytosol to the outer mitochondrial membrane. The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is critical in determining the cell's fate. This compound is hypothesized to shift this balance in favor of apoptosis.

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The accumulation of Bax on the mitochondrial membrane leads to the formation of pores, a process known as MOMP. This permeabilization results in the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol.

  • Cytochrome c Release and Apoptosome Formation: A key molecule released during MOMP is cytochrome c. In the cytosol, cytochrome c binds to Apaf-1 (Apoptotic protease-activating factor 1), which then recruits pro-caspase-9 to form a complex called the apoptosome.

  • Caspase Cascade Activation: The formation of the apoptosome leads to the cleavage and activation of caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3.

  • Execution of Apoptosis: Activated caspase-3 is responsible for cleaving a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.

Conclusion

This compound demonstrates promising anti-tumor effects against Ehrlich ascites carcinoma by inducing apoptosis, likely through an oxidative stress-mediated intrinsic pathway. The provided data and protocols offer a valuable resource for researchers investigating the therapeutic potential of this compound. Further studies are warranted to fully elucidate the detailed molecular mechanisms and to evaluate its efficacy and safety in more advanced preclinical models.

References

Application Notes and Protocols: Anti-tumor Effect of Echitamine Chloride in Fibrosarcoma Rat Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echitamine chloride, a prominent indole alkaloid isolated from Alstonia scholaris, has demonstrated significant anti-tumor properties.[1][2] This document provides detailed application notes and experimental protocols for evaluating the anti-tumor efficacy of this compound in a chemically induced fibrosarcoma rat model. The methodologies outlined herein are based on published research and are intended to guide researchers in conducting similar in vivo studies. This compound has been shown to induce significant regression in tumor growth and normalize various biochemical parameters in fibrosarcoma-bearing rats.[1] The underlying mechanism of its anti-tumor activity is linked to the induction of apoptosis.[3]

Data Presentation

The following tables summarize the quantitative data reported on the effects of this compound treatment in fibrosarcoma rat models.

Table 1: Effect of this compound on Tumor Growth and Biochemical Markers

ParameterFibrosarcoma Control Group (Untreated)This compound Treated Group (10 mg/kg)Outcome of TreatmentReference
Tumor GrowthProgressive GrowthSignificant RegressionInhibition of tumor proliferation[1]
Plasma TransaminasesElevatedNear NormalRestoration of liver function[1]
Liver TransaminasesElevatedNear NormalRestoration of liver function[1]
Gamma-Glutamyl TranspeptidaseElevatedNear NormalRestoration of liver function[1]
Lipid PeroxidationIncreasedNear NormalReduction of oxidative stress[1]

Table 2: Effect of this compound on Antioxidant Status

ParameterFibrosarcoma Control Group (Untreated)This compound Treated Group (10 mg/kg)Outcome of TreatmentReference
Liver Glutathione ContentDecreasedNear NormalRestoration of antioxidant defense[1]
Glutathione Peroxidase ActivityLoweredNear NormalEnhancement of antioxidant enzyme activity[1]
Superoxide Dismutase ActivityLoweredNear NormalEnhancement of antioxidant enzyme activity[1]
Catalase ActivityLoweredNear NormalEnhancement of antioxidant enzyme activity[1]

Experimental Protocols

Fibrosarcoma Induction in Rats

This protocol describes the chemical induction of fibrosarcoma in rats using 3-methylcholanthrene (MCA).

Materials:

  • Wistar rats (male, 6-8 weeks old)

  • 3-methylcholanthrene (MCA)

  • Olive oil (sterile)

  • Syringes (1 mL) and needles (22-gauge)

  • Animal clippers

  • 70% Ethanol

Procedure:

  • Acclimatize rats to laboratory conditions for one week prior to the experiment.

  • Prepare a 0.2 mg/0.25 mL solution of MCA in sterile olive oil. Ensure complete dissolution.

  • Shave the dorsal side of the rats and sterilize the area with 70% ethanol.

  • Administer a single subcutaneous injection of the MCA solution (0.25 mL per rat).

  • Monitor the animals regularly for tumor development, which typically occurs within 14-35 weeks.

  • Once tumors are palpable and have reached a desired size (e.g., 5-10 mm in diameter), the animals are ready for the treatment phase.

Preparation and Administration of this compound

Materials:

  • This compound (commercially available from suppliers like MedChemExpress)[3]

  • Sterile saline solution (0.9% NaCl)

  • Vortex mixer

  • Syringes (1 mL) and needles (26-gauge) for subcutaneous injection

Procedure:

  • Prepare a stock solution of this compound by dissolving it in sterile saline. For a 10 mg/kg dose in a 200g rat (2 mg dose), a stock concentration of 2 mg/mL would require a 1 mL injection volume.

  • Ensure the this compound is completely dissolved using a vortex mixer.

  • Administer this compound via subcutaneous injection at a dosage of 10 mg/kg body weight.[1]

  • Continue the treatment for a period of 20 consecutive days.[1]

Monitoring of Anti-Tumor Effect

Tumor Volume Measurement:

  • Measure the tumor dimensions (length and width) using a digital caliper every 2-3 days throughout the experimental period.

  • Calculate the tumor volume using the formula: Volume = (Length × Width²) / 2 .

Biochemical Assays:

At the end of the treatment period, collect blood and liver tissue samples for biochemical analysis.

  • Plasma and Liver Transaminases (ALT and AST): Use commercially available assay kits following the manufacturer's instructions. These assays are typically based on the enzymatic conversion of substrates, and the rate of reaction is measured spectrophotometrically.

  • Gamma-Glutamyl Transpeptidase (GGT): Utilize a colorimetric assay kit where GGT transfers a gamma-glutamyl group from a substrate, leading to the formation of a colored product measured at 405 nm.

  • Lipid Peroxidation (TBARS Assay): Measure malondialdehyde (MDA), a product of lipid peroxidation. This involves the reaction of MDA with thiobarbituric acid (TBA) to form a colored adduct, which is quantified spectrophotometrically at ~532 nm.

  • Glutathione (GSH) Content: Homogenize liver tissue and measure GSH levels using an assay based on the reaction of GSH with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored product measured at 412 nm.

  • Glutathione Peroxidase (GPx) Activity: Use a coupled enzyme assay where GPx reduces a substrate, and the resulting oxidized glutathione is recycled by glutathione reductase, consuming NADPH. The decrease in NADPH absorbance at 340 nm is proportional to GPx activity.

  • Superoxide Dismutase (SOD) Activity: Employ an assay that involves the inhibition of the reduction of a tetrazolium salt by superoxide radicals generated by a xanthine oxidase system. The degree of inhibition is proportional to SOD activity.

  • Catalase (CAT) Activity: Measure the decomposition of hydrogen peroxide (H₂O₂) by catalase. The remaining H₂O₂ can be reacted with a reagent to produce a colored product, or the decrease in H₂O₂ absorbance can be monitored directly at 240 nm.

Visualizations

Experimental Workflow

experimental_workflow cluster_induction Tumor Induction cluster_treatment Treatment cluster_analysis Analysis Induction Fibrosarcoma Induction (3-Methylcholanthrene) Monitoring Tumor Development Monitoring Induction->Monitoring Grouping Animal Grouping (Control & Treatment) Monitoring->Grouping Tumors Palpable Treatment This compound Administration (10 mg/kg) Grouping->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement During Treatment Biochemical_Assays Biochemical Assays (Blood & Liver) Treatment->Biochemical_Assays End of Treatment

Caption: Experimental workflow for evaluating the anti-tumor effect of this compound.

Proposed Signaling Pathway of this compound-Induced Apoptosis

While the precise signaling cascade of this compound in fibrosarcoma is not fully elucidated, its known apoptotic-inducing effect suggests a mechanism involving the intrinsic mitochondrial pathway.

apoptosis_pathway cluster_regulation Apoptosis Regulation cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade Echitamine This compound Bcl2 Bcl-2 (Anti-apoptotic) Echitamine->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Echitamine->Bax Promotes Mito Mitochondrion Bax->Mito Permeabilizes Membrane CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Conclusion

This compound demonstrates promising anti-tumor activity in fibrosarcoma rat models, primarily through the induction of apoptosis and the restoration of a balanced redox state. The protocols and data presented in this document serve as a valuable resource for researchers investigating the therapeutic potential of this natural compound. Further studies are warranted to fully elucidate the specific molecular targets and signaling pathways involved in its anti-cancer effects.

References

Application Notes and Protocols: Induction of Apoptosis by Echitamine Chloride in HeLa Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echitamine chloride, a prominent indole alkaloid isolated from the bark of Alstonia scholaris, has demonstrated significant anti-tumor properties.[1] Emerging research indicates that its mechanism of action involves the induction of apoptosis, or programmed cell death, in cancer cell lines. This document provides detailed application notes and experimental protocols for studying the apoptotic effects of this compound specifically in Human Cervical Cancer (HeLa) cells. The methodologies outlined herein are essential for elucidating the molecular pathways involved and for the preclinical assessment of this compound as a potential therapeutic agent.

Mechanism of Action: An Overview

This compound is understood to induce apoptosis through the intrinsic mitochondrial pathway. This process is characterized by a series of coordinated molecular events including the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential (ΔΨm), and the subsequent release of pro-apoptotic factors from the mitochondria. These events are regulated by the Bcl-2 family of proteins and culminate in the activation of caspases, the executioners of apoptosis.

Data Presentation

The following tables summarize the expected quantitative data from key experiments designed to evaluate the apoptotic effects of this compound on HeLa cells. While specific data for purified this compound is still emerging, data from related extracts of Alstonia scholaris provide a valuable reference.

Table 1: Cytotoxicity of Alstonia scholaris Bark Extracts on HeLa Cells (MTT Assay)

Extract FractionIC50 (µg/mL) after 48h
Chloroform125.06[2]
Ethanol200.07[2]
n-Hexane238.47[2]

Note: The IC50 value represents the concentration of the extract required to inhibit the growth of 50% of the HeLa cell population.

Table 2: Expected Quantification of Apoptosis by Annexin V-FITC/PI Staining

Treatment% Early Apoptotic Cells% Late Apoptotic Cells% Necrotic Cells
Control (Untreated)~2-5%~1-3%<1%
This compound (IC50)Expected IncreaseExpected IncreaseMinimal Change
Staurosporine (Positive Control)Significant IncreaseSignificant IncreaseVariable

Table 3: Anticipated Changes in Apoptotic Protein Expression (Western Blot)

TreatmentRelative Bax ExpressionRelative Bcl-2 ExpressionBax/Bcl-2 Ratio
Control (Untreated)1.01.01.0
This compound (IC50)>1.0<1.0>1.0

Table 4: Predicted Impact on Mitochondrial Integrity and Oxidative Stress

Treatment% Cells with Depolarized ΔΨmFold Increase in ROS Production
Control (Untreated)~5-10%1.0
This compound (IC50)Significant Increase>1.5
CCCP (Positive Control for ΔΨm)>90%N/A
H2O2 (Positive Control for ROS)VariableSignificant Increase

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability Assessment: MTT Assay

This protocol determines the cytotoxic effect of this compound on HeLa cells.

Materials:

  • HeLa cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound stock solution (in DMSO or PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed HeLa cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in culture medium.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of this compound. Include untreated control wells.

  • Incubate the plate for 24, 48, and 72 hours.

  • Following incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Quantification of Apoptosis: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • HeLa cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Binding Buffer

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed HeLa cells in 6-well plates and treat with this compound (e.g., at its IC50 concentration) for a predetermined time (e.g., 24 hours).

  • Harvest the cells by trypsinization and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Analysis of Apoptotic Proteins: Western Blot for Bcl-2 and Bax

This protocol quantifies the expression levels of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2.

Materials:

  • Treated and untreated HeLa cells

  • RIPA lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated HeLa cells with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to the β-actin loading control to determine the Bax/Bcl-2 ratio.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This assay uses the fluorescent dye JC-1 to detect changes in mitochondrial membrane potential.

Materials:

  • HeLa cells

  • This compound

  • JC-1 dye

  • CCCP (positive control)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Treat HeLa cells with this compound as described previously. Include a positive control group treated with CCCP.

  • Harvest and wash the cells.

  • Resuspend the cells in medium containing JC-1 dye and incubate for 15-30 minutes at 37°C.

  • Wash the cells to remove excess dye.

  • Analyze the cells by flow cytometry. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.

  • Quantify the percentage of cells with depolarized mitochondria (green fluorescence).

Detection of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe DCFH-DA to measure intracellular ROS levels.

Materials:

  • HeLa cells

  • This compound

  • DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)

  • H2O2 (positive control)

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Treat HeLa cells with this compound. Include a positive control group treated with H2O2.

  • Wash the cells with PBS.

  • Load the cells with DCFH-DA solution and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells to remove excess probe.

  • Measure the fluorescence intensity using a flow cytometer or fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

  • Calculate the fold increase in ROS production relative to the untreated control.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows described.

Apoptotic_Pathway This compound This compound HeLa Cell HeLa Cell This compound->HeLa Cell ROS Production ROS Production HeLa Cell->ROS Production Induces Mitochondrial Stress Mitochondrial Stress ROS Production->Mitochondrial Stress Bcl-2 Bcl-2 Mitochondrial Stress->Bcl-2 Inhibits Bax Bax Mitochondrial Stress->Bax Activates Bcl-2->Bax Inhibits ΔΨm Decrease ΔΨm Decrease Bax->ΔΨm Decrease Cytochrome c Release Cytochrome c Release ΔΨm Decrease->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Proposed intrinsic apoptotic pathway induced by this compound in HeLa cells.

Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Apoptosis Assays cluster_outcomes Data Analysis HeLa Cells HeLa Cells This compound Treatment This compound Treatment HeLa Cells->this compound Treatment MTT Assay MTT Assay This compound Treatment->MTT Assay Annexin V/PI Staining Annexin V/PI Staining This compound Treatment->Annexin V/PI Staining Western Blot Western Blot This compound Treatment->Western Blot JC-1 Assay JC-1 Assay This compound Treatment->JC-1 Assay ROS Assay ROS Assay This compound Treatment->ROS Assay Cytotoxicity (IC50) Cytotoxicity (IC50) MTT Assay->Cytotoxicity (IC50) Apoptosis Rate Apoptosis Rate Annexin V/PI Staining->Apoptosis Rate Bax/Bcl-2 Ratio Bax/Bcl-2 Ratio Western Blot->Bax/Bcl-2 Ratio ΔΨm ΔΨm JC-1 Assay->ΔΨm ROS Levels ROS Levels ROS Assay->ROS Levels

Caption: General experimental workflow for assessing this compound-induced apoptosis.

AnnexinV_PI_Analysis cluster_axes Q1 Q1 Necrotic (Annexin V- / PI+) Q2 Q2 Late Apoptotic (Annexin V+ / PI+) Q3 Q3 Viable (Annexin V- / PI-) Q4 Q4 Early Apoptotic (Annexin V+ / PI-) X_axis Annexin V-FITC Q4->X_axis Y_axis Propidium Iodide (PI) Y_axis->Q3

Caption: Quadrant analysis for Annexin V-FITC and PI flow cytometry data.

References

Application Notes & Protocols: Pancreatic Lipase Inhibition Assay Using Echitamine Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancreatic lipase is a critical enzyme in the digestion of dietary fats, hydrolyzing triglycerides into monoglycerides and free fatty acids for absorption in the small intestine.[1][2][3] Inhibition of this enzyme is a key therapeutic strategy for managing obesity and hyperlipidemia.[2][4] Orlistat, a potent inhibitor of gastric and pancreatic lipases, is an FDA-approved drug for weight management.[2][4][5] It acts by forming a covalent bond with the serine residue in the active site of the lipase.[1][2] This application note provides a detailed protocol for an in vitro pancreatic lipase inhibition assay using a chromogenic substrate, which is suitable for screening and characterizing potential inhibitors like Echitamine Chloride.

The assay is based on the hydrolysis of a p-nitrophenyl ester substrate (e.g., p-nitrophenyl butyrate or p-nitrophenyl palmitate) by porcine pancreatic lipase (PPL), which releases the chromogenic product p-nitrophenol. The rate of p-nitrophenol formation, measured spectrophotometrically, is proportional to the lipase activity. The presence of an inhibitor will reduce the rate of this reaction.

Materials and Reagents

  • Porcine Pancreatic Lipase (PPL) (e.g., Sigma, L3126)

  • This compound (or test compound)

  • Orlistat (positive control) (e.g., Sigma-Aldrich)

  • p-Nitrophenyl Butyrate (p-NPB) or p-Nitrophenyl Palmitate (pNPP) (substrate)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Calcium Chloride (CaCl2)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405-415 nm

  • Incubator set to 37°C

Experimental Protocols

Preparation of Solutions
  • Tris-HCl Buffer (50 mM, pH 8.0): Prepare a 50 mM solution of Tris-HCl and adjust the pH to 8.0. This buffer is recommended for optimal lipase activity.[6]

  • Porcine Pancreatic Lipase (PPL) Solution (1 mg/mL): Dissolve 10 mg of PPL in 10 mL of Tris-HCl buffer. Prepare this solution fresh before each experiment.[7]

  • Substrate Solution (10 mM p-NPB): Dissolve p-nitrophenyl butyrate in isopropanol or acetonitrile to make a 10 mM stock solution.

  • This compound (Test Compound) Stock Solution (e.g., 10 mM): Prepare a stock solution of this compound in DMSO. The final concentration in the assay will be significantly lower, and the DMSO concentration should be kept below 1% to avoid affecting enzyme activity.

  • Orlistat (Positive Control) Stock Solution (e.g., 1 mM): Prepare a stock solution of Orlistat in DMSO.

Pancreatic Lipase Inhibition Assay Procedure
  • Assay Plate Preparation: In a 96-well microplate, add the following to each well:

    • Blank: 100 µL Tris-HCl buffer.

    • Control (No Inhibitor): 90 µL PPL solution + 10 µL DMSO.

    • Test Compound (this compound): 90 µL PPL solution + 10 µL of this compound solution (at various concentrations).

    • Positive Control (Orlistat): 90 µL PPL solution + 10 µL of Orlistat solution (at various concentrations).

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Add 10 µL of the 10 mM p-NPB substrate solution to all wells to start the reaction. The final volume in each well will be 110 µL.

  • Incubation and Measurement: Immediately start monitoring the absorbance at 405 nm using a microplate reader at 37°C. Take readings every minute for 15-30 minutes. The increase in absorbance corresponds to the formation of p-nitrophenol.[8]

Data Analysis
  • Calculate the Rate of Reaction: Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).

  • Calculate the Percentage of Inhibition: Use the following formula to calculate the percentage of lipase inhibition for each concentration of the test compound and the positive control:

    % Inhibition = [(V_control - V_sample) / V_control] x 100

    Where:

    • V_control is the rate of reaction in the absence of an inhibitor.

    • V_sample is the rate of reaction in the presence of the test compound or Orlistat.

  • Determine the IC50 Value: The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.

Data Presentation

The following tables provide a template for presenting the quantitative data obtained from the pancreatic lipase inhibition assay.

Table 1: Inhibition of Porcine Pancreatic Lipase by this compound and Orlistat

Concentration (µM)% Inhibition (this compound)% Inhibition (Orlistat)
1
10
25
50
100
IC50 (µM) [Calculated Value] [Calculated Value]

Table 2: Kinetic Parameters of Pancreatic Lipase in the Presence of this compound

Substrate Concentration (mM)Rate (V) without InhibitorRate (V) with [X] µM this compound
0.5
1
2
5
10
Km [Calculated Value] [Calculated Value]
Vmax [Calculated Value] [Calculated Value]

Visualizations

Experimental Workflow

Pancreatic_Lipase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - PPL Enzyme - Substrate (p-NPB) - this compound - Orlistat - Buffer Plate_Setup Plate Setup: Add Enzyme, Inhibitor/ Vehicle to 96-well plate Reagents->Plate_Setup Dispense Pre_incubation Pre-incubate (37°C, 15 min) Plate_Setup->Pre_incubation Reaction_Start Initiate Reaction: Add Substrate Pre_incubation->Reaction_Start Measurement Measure Absorbance (405 nm, kinetic) Reaction_Start->Measurement Rate_Calculation Calculate Reaction Rates (ΔAbs/min) Measurement->Rate_Calculation Raw Data Inhibition_Calculation Calculate % Inhibition Rate_Calculation->Inhibition_Calculation IC50_Determination Determine IC50 Value Inhibition_Calculation->IC50_Determination

Caption: Workflow for the pancreatic lipase inhibition assay.

Proposed Mechanism of Pancreatic Lipase Inhibition

Lipase_Inhibition_Mechanism cluster_lipase Pancreatic Lipase Action cluster_inhibition Inhibition Pathway Lipase Pancreatic Lipase Products Monoglyceride + Free Fatty Acids Lipase->Products Hydrolysis Inhibited_Complex Lipase-Inhibitor Complex Lipase->Inhibited_Complex Triglyceride Triglyceride Triglyceride->Lipase Binds to Active Site Inhibitor Echitamine Chloride Inhibitor->Lipase Binds to Enzyme Inhibited_Complex->Triglyceride Prevents Binding

Caption: Pancreatic lipase inhibition by this compound.

Conclusion

This application note provides a robust and reproducible method for assessing the inhibitory potential of compounds, such as this compound, against pancreatic lipase. The use of a microplate-based colorimetric assay allows for high-throughput screening of potential anti-obesity agents. The provided protocols and data presentation templates will aid researchers in the systematic evaluation and comparison of novel lipase inhibitors. Further kinetic studies would be necessary to elucidate the precise mechanism of inhibition (e.g., competitive, non-competitive) for any identified active compounds.

References

Troubleshooting & Optimization

How to prevent Echitamine Chloride precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent the precipitation of Echitamine Chloride in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its physical properties?

This compound is a monoterpene indole alkaloid and the major alkaloid component found in Alstonia scholaris. It is known for its potent anti-tumor activity, where it has been shown to induce DNA fragmentation and apoptosis.[1][2] As a chloride salt, it is generally soluble in water.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C22H29ClN2O4[4]
Molecular Weight 420.9 g/mol [4]
Appearance White crystals or long needles[3]
Solubility Soluble in water, alcohol, chloroform, ether[3]

Q2: Why is my this compound precipitating in the cell culture medium?

Precipitation of a compound in cell culture can be a complex issue with multiple potential causes:

  • Physicochemical Properties: While this compound is water-soluble, its solubility can be affected by the complex mixture of salts, proteins, and other organic molecules in the cell culture medium.[5][6]

  • Solvent Shock: If you are using a stock solution of this compound dissolved in a solvent like DMSO, the rapid dilution into the aqueous cell culture medium can cause the compound to crash out of solution.[6][7]

  • High Concentration: You may be exceeding the solubility limit of this compound in your specific cell culture medium.[6]

  • pH of the Medium: The pH of the cell culture medium is critical for the solubility of many compounds.[8][9] While the optimal pH for this compound solubility in media has not been widely reported, deviations from the physiological pH range of 7.2-7.4 could contribute to precipitation.

  • Temperature Fluctuations: Changes in temperature, such as moving media from cold storage to a 37°C incubator, can affect compound solubility.[5][6] Repeated freeze-thaw cycles of stock solutions should also be avoided.[5][8]

  • Interactions with Media Components: Components of the media, such as salts and proteins (especially in serum), can interact with the compound and reduce its solubility.[5][8]

Q3: What is the recommended solvent for making an this compound stock solution?

Given that this compound is soluble in water, sterile water or phosphate-buffered saline (PBS) would be the first choice for a stock solution. If a higher concentration is needed that cannot be achieved in aqueous solutions, DMSO can be used. However, it is crucial to keep the final concentration of DMSO in the cell culture medium low (ideally below 0.1%, and not exceeding 0.5%) to avoid solvent toxicity and precipitation upon dilution.[7][8][10]

Q4: Can I filter out the precipitate?

Filtering the medium to remove the precipitate is not recommended. This will lower the effective concentration of this compound in your experiment, leading to inaccurate and irreproducible results.[8] The underlying cause of the precipitation should be identified and addressed.

Troubleshooting Guides

If you are experiencing precipitation of this compound in your cell culture medium, follow these troubleshooting steps.

Guide 1: Optimizing Stock Solution and Dilution

This guide will help you determine the best way to prepare and dilute your this compound stock solution to prevent precipitation.

cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Dilution Method cluster_2 Step 3: Observation and Adjustment A Prepare a high-concentration stock solution of Echitamine Chloride in sterile water or PBS. B Pre-warm the cell culture medium to 37°C. A->B C Add the stock solution dropwise to the warmed medium while gently swirling. B->C D Visually inspect for any signs of precipitation. C->D E If precipitation occurs, try a lower final concentration. D->E Precipitation Observed F Consider preparing the stock solution in DMSO if high concentrations are required. D->F High Concentration Needed G If using DMSO, ensure the final concentration is <0.1%. F->G

Caption: Workflow for optimizing this compound stock solution and dilution.

Guide 2: Assessing the Impact of Cell Culture Media Components

Different basal media and the presence or absence of serum can affect the solubility of this compound.

Table 2: Experimental Plan to Test Media Component Effects

Test ConditionBasal MediumSerum (FBS)This compound Concentration
1 DMEM10%Your target concentration
2 DMEM0%Your target concentration
3 RPMI-164010%Your target concentration
4 RPMI-16400%Your target concentration
5 PBSN/AYour target concentration

Experimental Protocol:

  • Prepare the different media conditions as outlined in Table 2.

  • Pre-warm the media to 37°C.

  • Add the this compound stock solution to each condition to achieve the desired final concentration.

  • Incubate the solutions at 37°C for a period relevant to your experiment (e.g., 2, 6, and 24 hours).

  • Visually inspect for precipitation at each time point. This will help you identify if a specific media component is contributing to the precipitation.

Guide 3: Evaluating the Effect of pH

The pH of the cell culture medium can influence the solubility of this compound.

cluster_0 Step 1: pH Adjustment cluster_1 Step 2: Addition of Compound cluster_2 Step 3: Incubation and Observation A Aliquot your cell culture medium into sterile tubes. B Adjust the pH of each aliquot to different values (e.g., 7.0, 7.2, 7.4, 7.6) using sterile HCl or NaOH. A->B C Add the this compound stock solution to each pH-adjusted medium. B->C D Incubate at 37°C and observe for precipitation over time. C->D E Determine the optimal pH range for this compound solubility. D->E

Caption: Experimental workflow to determine the optimal pH for this compound solubility.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable, high-concentration stock solution of this compound.

Materials:

  • This compound powder

  • Sterile, nuclease-free water or sterile PBS

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculate the amount of this compound powder needed to prepare a stock solution of a desired concentration (e.g., 10 mM).

  • Weigh the this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile water or PBS to the tube.

  • Vortex the solution until the this compound is completely dissolved.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[2]

Protocol 2: Determining Maximum Soluble Concentration in Cell Culture Medium

Objective: To empirically determine the maximum concentration of this compound that remains soluble in your specific cell culture medium.

Materials:

  • This compound stock solution

  • Your complete cell culture medium (including serum, if applicable)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Incubator at 37°C

Procedure:

  • Prepare a series of dilutions of your this compound stock solution in your complete cell culture medium. It is recommended to test a range of concentrations above and below your intended working concentration.

  • Include a vehicle control (medium with the same amount of solvent used for the stock solution).

  • Incubate the solutions at 37°C.

  • Visually inspect for precipitation under a light microscope at several time points (e.g., 1, 4, and 24 hours).

  • The highest concentration that remains clear at all time points is your maximum soluble concentration under those conditions.

References

Optimizing Echitamine Chloride concentration to minimize off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Echitamine Chloride. The focus is on optimizing its concentration to minimize off-target effects while maintaining its desired cytotoxic activity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a monoterpene indole alkaloid with anti-tumor properties. Its primary mechanism of action involves the induction of cytotoxicity through the inhibition of cellular energy metabolism. Specifically, it has been shown to inhibit glycolysis and mitochondrial respiration, leading to a reduction in the cellular energy pool and subsequent cell death.[1] This process is associated with DNA fragmentation and the induction of apoptosis.

Q2: What are the known on-target effects of this compound?

A2: The primary on-target effect of this compound is its cytotoxic and anti-tumor activity. This is achieved by disrupting cellular metabolism, specifically through the inhibition of key enzymes like hexokinase in the glycolytic pathway and affecting mitochondrial respiration.[1] This leads to apoptosis in cancer cells.

Q3: What are the potential off-target effects of this compound?

A3: While specific off-target interactions of this compound are not extensively documented in publicly available literature, high concentrations have been associated with toxicity.[2] Potential off-target effects for small molecules in general can include unintended inhibition of kinases, interaction with cell surface receptors, or modulation of other signaling pathways. It is crucial to experimentally determine the off-target profile of this compound in your specific model system.

Q4: How can I determine the optimal concentration of this compound for my experiments?

A4: The optimal concentration will be cell-line specific and should be determined empirically. A dose-response curve should be generated to identify the concentration that induces the desired level of cytotoxicity (e.g., IC50) in your cancer cell line of interest while having minimal effect on non-cancerous control cells. This will help define the therapeutic window.

Q5: What are the signs of off-target effects in my cell culture experiments?

A5: Signs of off-target effects can include unexpected changes in cell morphology, proliferation rates at concentrations below the cytotoxic threshold, or modulation of signaling pathways that are not known to be associated with its primary mechanism of action. If you observe such effects, further investigation into off-target binding is warranted.

Troubleshooting Guides

Problem 1: High variability in cytotoxicity assays.
Possible Cause Troubleshooting Steps
Cell seeding density Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment.
Compound solubility Ensure this compound is fully dissolved in the vehicle solvent before diluting in culture medium.
Assay incubation time Optimize the incubation time for the cytotoxicity assay (e.g., MTT, XTT) for your specific cell line.
Pipetting errors Use calibrated pipettes and proper technique to ensure accurate dispensing of cells and compound.
Problem 2: Significant toxicity in control (non-cancerous) cell lines.
Possible Cause Troubleshooting Steps
Concentration too high Perform a dose-response experiment on both cancerous and non-cancerous cell lines to determine the therapeutic window. Select a concentration that is cytotoxic to cancer cells but has minimal effect on control cells.
Off-target effects The compound may be hitting a target that is essential for the survival of both cell types. Consider performing off-target profiling assays (see Experimental Protocols) to identify potential unintended targets.
Extended exposure time Reduce the duration of exposure to this compound to see if a shorter treatment time can achieve the desired effect on cancer cells with less toxicity to control cells.
Problem 3: Lack of desired cytotoxic effect at expected concentrations.
Possible Cause Troubleshooting Steps
Cell line resistance The selected cell line may be inherently resistant to the cytotoxic mechanism of this compound.
Compound degradation Ensure the stock solution of this compound is stored properly and has not degraded. Prepare fresh dilutions for each experiment.
Incorrect assay The chosen cytotoxicity assay may not be optimal for detecting the mode of cell death induced by this compound. Consider using a complementary assay (e.g., apoptosis assay).

Quantitative Data Summary

Parameter Value System Reference
Cytotoxic Dose (in vivo) 12 mg/kgEhrlich ascites carcinoma (mice)[2]
Toxic Dose (in vivo) 16 mg/kgEhrlich ascites carcinoma (mice)[2]
Anti-tumor Dose (in vivo) 10 mg/kgMethylcholanthrene induced fibrosarcoma (rats)[3]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the concentration-dependent cytotoxic effect of this compound.

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution

  • Vehicle (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[4]

  • Prepare serial dilutions of this compound in complete culture medium. Include a vehicle-only control.

  • Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[4][5]

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the induction of apoptosis by this compound.

Materials:

  • Flow cytometer

  • Cancer cell line of interest

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Seed cells and treat with the desired concentrations of this compound for the appropriate time. Include a vehicle-only control.

  • Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.[6]

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[7]

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[7]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)

This protocol helps to verify the direct binding of this compound to its intracellular targets.

Materials:

  • PCR tubes

  • Thermal cycler

  • Cell lysis buffer with protease inhibitors

  • SDS-PAGE and Western blot equipment

  • Antibody against the putative target protein (e.g., Hexokinase)

Procedure:

  • Treat intact cells with this compound at the desired concentration or with a vehicle control for a specific duration.

  • After treatment, wash and resuspend the cells in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes at different temperatures for 3 minutes using a thermal cycler, followed by cooling to room temperature.[8]

  • Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Separate the soluble fraction (containing stabilized, non-aggregated proteins) from the insoluble fraction by centrifugation.[9]

  • Analyze the amount of the target protein remaining in the soluble fraction by Western blot using a specific antibody.

  • A shift in the melting curve of the target protein in the presence of this compound indicates direct binding.

Visualizations

On_Target_Pathway Echitamine_Chloride This compound Hexokinase Hexokinase Echitamine_Chloride->Hexokinase inhibits Complex_I Mitochondrial Complex I Echitamine_Chloride->Complex_I inhibits Glycolysis Glycolysis ATP_Depletion ATP Depletion Glycolysis->ATP_Depletion leads to Mitochondrial_Respiration Mitochondrial Respiration Mitochondrial_Respiration->ATP_Depletion leads to Apoptosis Apoptosis ATP_Depletion->Apoptosis Experimental_Workflow Start Start: Hypothesis of Off-Target Effects Dose_Response 1. Dose-Response Curve (Cancer vs. Non-cancer cells) Start->Dose_Response Therapeutic_Window Determine Therapeutic Window Dose_Response->Therapeutic_Window Off_Target_Screening 2. Off-Target Screening (e.g., Kinome/Receptor Panels) Therapeutic_Window->Off_Target_Screening If off-target effects are suspected Identify_Off_Targets Identify Potential Off-Targets Off_Target_Screening->Identify_Off_Targets Pathway_Analysis 3. Pathway Analysis (e.g., Western Blot for p-ERK, p-Akt) Identify_Off_Targets->Pathway_Analysis Confirm_Off_Target_Pathway Confirm Off-Target Pathway Modulation Pathway_Analysis->Confirm_Off_Target_Pathway Optimize_Concentration 4. Optimize Concentration & Exposure Time Confirm_Off_Target_Pathway->Optimize_Concentration End End: Minimized Off-Target Effects Optimize_Concentration->End

References

Troubleshooting inconsistent results in Echitamine Chloride experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Echitamine Chloride experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during in vitro and in vivo studies involving this potent anti-tumor alkaloid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a major monoterpene indole alkaloid derived from the bark of Alstonia scholaris. It is recognized for its potent anti-tumor properties.[1][2] Its primary mechanisms of action include the induction of DNA fragmentation and apoptosis in cancer cells.[3] Additionally, this compound has been shown to inhibit pancreatic lipase.[3]

Q2: In which cell lines has the cytotoxic activity of this compound been demonstrated?

A2: The cytotoxic effects of this compound have been observed in a variety of human cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), HL60 (promyelocytic leukemia), KB (oral cancer), and MCF-7 (breast cancer).[1]

Q3: What are the general recommendations for storing and handling this compound?

A3: this compound should be stored at 4°C and protected from light. For long-term storage, it is recommended to store stock solutions at -20°C for up to one month or at -80°C for up to six months. To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solutions.

Q4: I am observing inconsistent IC50 values in my cytotoxicity assays. What could be the cause?

A4: Inconsistent IC50 values are a common challenge in cell-based assays with natural compounds. Several factors can contribute to this variability:

  • Compound Solubility: this compound may have limited solubility in aqueous media. Ensure it is fully dissolved in a suitable solvent like DMSO before preparing serial dilutions in your culture medium. Precipitation of the compound can lead to inaccurate concentrations.

  • Cell Seeding Density: Variations in the number of cells seeded per well can significantly impact the results. It is crucial to use a consistent cell density across all experiments and ensure the cells are in the exponential growth phase at the time of treatment.[4]

  • Assay Interference: As a natural product, this compound might interfere with certain assay reagents. For instance, in MTT assays, the compound's color could affect the absorbance reading, or it might directly reduce the MTT reagent, leading to false-positive results.[5]

  • Purity of the Compound: The purity of your this compound sample is critical. Impurities can have their own biological activities, leading to confounding results.

Troubleshooting Guide

This guide addresses specific problems you might encounter during your this compound experiments in a question-and-answer format.

In Vitro Assay Issues

Q: My this compound solution appears cloudy or forms a precipitate when added to the cell culture medium. How can I resolve this?

A: This is likely a solubility issue. To improve solubility, you can try the following:

  • Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your culture medium is low (typically ≤ 0.5%) and consistent across all wells, including controls.[6]

  • Gentle Warming: Briefly warming the stock solution to 37°C and using an ultrasonic bath can aid in dissolution before preparing your working solutions.

  • Pre-dilution Series: Prepare a concentrated stock solution in 100% DMSO and then perform serial dilutions in a serum-free medium before adding to the cells.

Q: I am using an MTT assay and suspect interference from the compound. What are my options?

A: To address potential interference in MTT assays:

  • Run Controls: Include a "compound-only" control (this compound in media without cells) to measure any background absorbance from the compound itself. Also, a cell-free control with the compound and MTT reagent can check for direct reduction of the dye.[5]

  • Alternative Assays: Consider using a different cytotoxicity assay that is less prone to colorimetric interference, such as an ATP-based luminescence assay (e.g., CellTiter-Glo®) or a lactate dehydrogenase (LDH) release assay.[5]

Q: My results show high well-to-well variability within the same experiment.

A: High variability can be minimized by focusing on technique and experimental setup:

  • Consistent Cell Plating: Ensure you have a homogenous single-cell suspension before plating. After seeding, gently swirl the plate to ensure even cell distribution.[6]

  • Edge Effects: The outer wells of a multi-well plate are prone to evaporation, which can concentrate the compound and affect cell growth. It is best to avoid using the outer wells for experimental samples and instead fill them with sterile phosphate-buffered saline (PBS) or media to maintain humidity.[6]

  • Pipetting Accuracy: Use calibrated pipettes and be consistent with your pipetting technique to ensure accurate and uniform delivery of cells and reagents.[4]

In Vivo Study Considerations

Q: I am planning an in vivo study with this compound. What are the reported effective and toxic doses in animal models?

A: In studies with mice bearing Ehrlich ascites carcinoma (EAC), this compound has shown dose-dependent anti-tumor activity at doses of 1, 2, 4, 6, 8, and 12 mg/kg.[1] A dose of 12 mg/kg was identified as the best cytotoxic dose for its anti-tumor effect, while a higher dose of 16 mg/kg resulted in toxicity to the mice.[1] In another study on rats with methylcholanthrene-induced fibrosarcoma, a dose of 10 mg/kg body weight administered subcutaneously for 20 days showed significant tumor regression.[7]

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in various cancer cell lines.

Cell LineCancer TypeIC50 (µM)Reference
KBOral Cancer27.23Jagetia et al., 2005[2]
HeLaCervical Cancer> 100Jagetia et al., 2005[1]
HepG2Liver Cancer> 100Jagetia et al., 2005[1]
HL60Promyelocytic Leukemia> 100Jagetia et al., 2005[1]
MCF-7Breast Cancer> 100Jagetia et al., 2005[1]
Pancreatic Lipase-10.92MedChemExpress[3]

Experimental Protocols

Detailed Methodology: In Vitro Cytotoxicity (MTT Assay)

This protocol is adapted from standard MTT assay procedures and should be optimized for your specific cell line and laboratory conditions.

1. Cell Seeding: a. Harvest cells from exponential phase culture using trypsinization. b. Perform a cell count and determine cell viability (e.g., using trypan blue exclusion). c. Dilute the cell suspension to the desired seeding density in a complete culture medium. d. Seed 100 µL of the cell suspension into each well of a 96-well plate. e. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

2. Compound Treatment: a. Prepare a stock solution of this compound in DMSO. b. Perform serial dilutions of the stock solution in a serum-free culture medium to achieve the desired final concentrations. c. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. d. Include a vehicle control (cells treated with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only). e. Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

3. MTT Assay: a. Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate the plate for 4 hours at 37°C. c. Carefully remove the medium containing MTT from each well. d. Add 100 µL of DMSO to each well to dissolve the formazan crystals. e. Gently shake the plate for 10 minutes to ensure complete dissolution. f. Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis: a. Subtract the absorbance of the blank control from all other readings. b. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. c. Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for this compound-Induced Apoptosis

This compound is known to induce apoptosis, a form of programmed cell death. While the precise molecular pathway is still under investigation, it is hypothesized to involve the intrinsic (mitochondrial) pathway, a common mechanism for many chemotherapeutic agents. This pathway is characterized by changes in the mitochondrial membrane potential and the release of pro-apoptotic factors.

Echitamine_Chloride_Apoptosis_Pathway cluster_extracellular cluster_cell Echitamine_Chloride This compound Cell_Stress Cellular Stress (e.g., DNA Damage) Echitamine_Chloride->Cell_Stress Induces Mitochondrion Mitochondrion Cell_Stress->Mitochondrion Activates Intrinsic Pathway Caspase_Cascade Caspase Cascade (Caspase-9, Caspase-3) Mitochondrion->Caspase_Cascade Releases Pro-apoptotic factors (e.g., Cytochrome c) Apoptosis Apoptosis (DNA Fragmentation, Cell Death) Caspase_Cascade->Apoptosis Executes

Caption: Proposed intrinsic pathway of apoptosis induced by this compound.

Experimental Workflow for Investigating Inconsistent Cytotoxicity Results

When faced with inconsistent results in cytotoxicity assays, a systematic troubleshooting approach is necessary. The following workflow outlines the key steps to identify and resolve the source of variability.

Troubleshooting_Workflow Start Inconsistent Cytotoxicity Results Check_Compound Step 1: Verify Compound Integrity - Purity (HPLC) - Solubility - Storage Conditions Start->Check_Compound Check_Cells Step 2: Assess Cell Culture - Cell Line Authenticity - Passage Number - Mycoplasma Contamination Check_Compound->Check_Cells Check_Assay Step 3: Review Assay Protocol - Cell Seeding Density - Reagent Quality - Pipetting Technique - Edge Effects Check_Cells->Check_Assay Analyze_Data Step 4: Re-evaluate Data Analysis - Background Subtraction - Appropriate Controls - Statistical Analysis Check_Assay->Analyze_Data Optimize Step 5: Optimize and Re-run Experiment Analyze_Data->Optimize End Consistent Results Optimize->End

Caption: A systematic workflow for troubleshooting inconsistent cytotoxicity assay results.

References

Improving the solubility of Echitamine Chloride for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Echitamine Chloride, focusing on improving its solubility for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a major monoterpene indole alkaloid derived from the plant Alstonia scholaris. It is recognized for its potent anti-tumor activity.[1][2] Its mechanisms of action include the induction of DNA fragmentation and apoptosis in cancer cells.[1][2][3] Additionally, it has been shown to inhibit pancreatic lipase.[1][3]

Q2: What are the general solubility characteristics of this compound?

This compound, as an alkaloid salt, is generally more soluble in acidic aqueous solutions and polar organic solvents.[2][4] It has been reported to be soluble in chloroform, dichloromethane, ethyl acetate, Dimethyl sulfoxide (DMSO), and acetone.[5] For in vivo studies, it has been successfully dissolved in saline for subcutaneous injections.[6][7]

Q3: I am having trouble dissolving this compound for my in vivo experiment. What can I do?

Difficulty in dissolving this compound can be addressed by several methods. One common technique is to gently heat the solution to 37°C while using an ultrasonic bath to aid dissolution.[1][3] For more challenging cases, a co-solvent system may be necessary. A widely used formulation for in vivo studies involves first dissolving the compound in a small amount of DMSO and then incrementally adding other solvents like PEG300, Tween 80, and finally saline or a buffer solution.[3][8][9]

Q4: Are there any pre-formulated guidelines for preparing this compound for animal studies?

Yes, several suppliers provide example formulations. A common approach is to create a stock solution in DMSO and then dilute it with a mixture of other excipients. For instance, a formulation might consist of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline or PBS.[8][9] It is crucial to add and mix the components sequentially to maintain solubility.

Troubleshooting Guide: Solubility Issues

Issue Potential Cause Troubleshooting Steps
Precipitation upon addition to aqueous buffer This compound, like many organic compounds, may have limited solubility in neutral aqueous solutions.1. Ensure your stock solution in an organic solvent (e.g., DMSO) is at a sufficiently high concentration. 2. Warm both the stock solution and the aqueous buffer to 37°C before mixing. 3. Add the stock solution to the aqueous buffer slowly while vortexing. 4. Consider using a co-solvent system as described in the FAQs.
Cloudy solution after mixing Incomplete dissolution or formation of a fine precipitate.1. Use an ultrasonic bath to sonicate the solution for a few minutes. 2. Gently warm the solution (not exceeding 37-45°C) to aid dissolution. 3. Verify the pH of your final solution; adjusting towards a more acidic pH may improve solubility for this alkaloid salt.
Compound crashes out of solution over time The solution is supersaturated or unstable at room temperature.1. Prepare fresh solutions before each experiment. 2. If storage is necessary, store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1][3] 3. Before use, allow the solution to equilibrate to room temperature and check for any precipitation.

Data Presentation: Solubility of this compound

Solvent/System Solubility Notes
Water (cold)Poorly soluble[8]As an indole, its solubility in cold water is expected to be low.
Water (hot)Soluble[8]Heating can improve solubility.
Saline (0.9% NaCl)Soluble (used in vivo)[6][7]Successfully used for subcutaneous injections at concentrations required for efficacy (e.g., 10 mg/kg). The exact solubility limit is not specified.
EthanolSoluble[2]General property of alkaloids.
ChloroformSoluble[5][8]A common organic solvent for indole alkaloids.
DichloromethaneSoluble[5]Another chlorinated solvent in which it is soluble.
Ethyl AcetateSoluble[5]A moderately polar organic solvent.
AcetoneSoluble[5]A polar aprotic solvent.
DMSOSoluble[4][5][10]A common solvent for preparing stock solutions of poorly water-soluble compounds.
Co-solvent System
5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline/PBSForms a clear solution[8][9]A recommended formulation for achieving a working concentration for in vivo studies (e.g., 2 mg/mL).

Experimental Protocols

Protocol 1: Basic Solubilization in Saline

This protocol is suitable for subcutaneous injections where a lower concentration may be sufficient.

  • Weigh the desired amount of this compound powder.

  • Add a small volume of sterile 0.9% saline to the powder.

  • Gently warm the mixture to 37°C.

  • Vortex and/or sonicate the mixture until the solid is completely dissolved.

  • Add the remaining volume of saline to reach the final desired concentration.

  • Visually inspect the solution for any undissolved particles before use.

Protocol 2: Co-solvent Formulation for Higher Concentrations

This protocol is recommended when higher concentrations are needed for in vivo studies.

  • Prepare a stock solution of this compound in DMSO (e.g., 40 mg/mL).[8] This may require gentle warming and sonication.

  • In a separate sterile tube, add the required volume of the DMSO stock solution.

  • Add PEG300 (e.g., to a final concentration of 30%) to the DMSO solution and mix thoroughly until the solution is clear.

  • Add Tween 80 (e.g., to a final concentration of 5%) and mix until the solution is clear.

  • Finally, add sterile saline or PBS (e.g., to a final concentration of 60%) dropwise while vortexing to reach the final volume.

  • The final solution should be clear. If any precipitation occurs, gentle warming and sonication may be applied.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_invivo In Vivo Administration Start Start Weigh_EC Weigh Echitamine Chloride Start->Weigh_EC Add_Solvent Add Solvent(s) Weigh_EC->Add_Solvent Dissolve Heat/Sonicate/ Vortex Add_Solvent->Dissolve Final_Volume Adjust to Final Volume Dissolve->Final_Volume Sterile_Filter Sterile Filter Final_Volume->Sterile_Filter Administer Administer to Animal Model Sterile_Filter->Administer Prepared Solution Observe Observe for Efficacy & Toxicity Administer->Observe Data_Collection Collect Data Observe->Data_Collection End End Data_Collection->End

Caption: Experimental workflow for preparing and administering this compound.

apoptosis_pathway cluster_cell Cancer Cell Echitamine Echitamine Chloride Bcl2 Bcl-2 (Anti-apoptotic) Echitamine->Bcl2 down-regulates Bax Bax (Pro-apoptotic) Echitamine->Bax up-regulates Bcl2->Bax inhibits Mitochondrion Mitochondrion Bax->Mitochondrion promotes permeabilization Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

References

Technical Support Center: Addressing Echitamine Chloride-Induced Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in managing and understanding Echitamine Chloride-induced toxicity in animal models. The information is presented in a question-and-answer format, addressing specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We observed conflicting data in the literature regarding the toxic dose of this compound in mice. What is the appropriate dose to use?

A1: The discrepancy in toxic doses for this compound in mice likely stems from different routes of administration. An oral dose of up to 2 g/kg has been reported to be well-tolerated without acute toxicity[1]. In contrast, intraperitoneal (i.p.) injections have shown toxicity at much lower doses, with 16 mg/kg causing toxic effects[2]. Therefore, the choice of a non-toxic or toxic dose is highly dependent on your experimental design and the chosen route of administration. It is crucial to conduct a pilot dose-range-finding study for your specific animal model and administration route to determine the optimal dose for your research question.

Q2: What are the typical clinical signs of acute this compound toxicity in rodents?

A2: Acute toxicity from indole alkaloids, including this compound, primarily manifests as neurotoxicity. Researchers should closely monitor animals for the following signs, especially after parenteral administration or high oral doses:

  • Neurological: Convulsions, tremors, unsteady gait, and general central nervous system depression.

  • Respiratory: Shortness of breath and wheezing.

  • General: Reduced activity and prone position (lying flat on the belly)[1].

If these signs are observed, it is critical to document them, assess the animal's welfare, and consider humane endpoints if severe distress is apparent.

Q3: Our animals are showing signs of toxicity. What are the underlying mechanisms?

A3: this compound-induced toxicity is primarily linked to the induction of oxidative stress and subsequent mitochondrial dysfunction. At a cellular level, this compound has been shown to:

  • Increase Lipid Peroxidation: Administration of toxic doses leads to a time-dependent increase in lipid peroxidation, indicating oxidative damage to cell membranes[2].

  • Deplete Glutathione (GSH): A corresponding time-dependent decline in the concentration of the endogenous antioxidant glutathione is also observed[2].

  • Impair Mitochondrial Respiration: this compound affects both cellular and mitochondrial respiration, leading to a reduction in the cellular energy pool[3]. This can trigger downstream apoptotic pathways.

Understanding these mechanisms is key to designing experiments to assess toxicity and to explore potential protective strategies.

Q4: How can we quantify the level of oxidative stress in our animal models?

A4: Several well-established biochemical assays can be used to measure markers of oxidative stress in tissues (e.g., liver, kidney, brain) from animals treated with this compound.

  • Lipid Peroxidation: The level of malondialdehyde (MDA), a major product of lipid peroxidation, can be quantified. A common method is the Thiobarbituric Acid Reactive Substances (TBARS) assay.

  • Glutathione Levels: The concentration of reduced glutathione (GSH) can be measured using various commercially available kits or through spectrophotometric methods. A decrease in the GSH/GSSG (oxidized glutathione) ratio is indicative of oxidative stress.

  • Antioxidant Enzyme Activity: The activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) can be assayed to assess the cellular antioxidant response.

Q5: We are planning to investigate the histopathological effects of this compound. What changes should we look for?

A5: While specific histopathological studies on this compound are limited, based on the known mechanisms of toxicity and studies of other chlorides, you should examine the following organs for pathological changes:

  • Liver: Look for signs of hepatocellular injury such as fatty degeneration, necrosis, inflammatory cell infiltration, and congestion[4][5][6].

  • Kidney: Examine for tubular necrosis, glomerular swelling, and inflammatory cell infiltration[4][5][6].

  • Brain: Given the neurotoxic signs, it is advisable to look for any neuronal damage, inflammation, or vascular changes in different brain regions.

Standard hematoxylin and eosin (H&E) staining is a good starting point for these assessments.

Q6: Are there any potential strategies to mitigate this compound-induced toxicity?

A6: Given that the primary mechanism of toxicity is oxidative stress, the use of antioxidants is a rational approach to mitigate the adverse effects of this compound. While specific studies on this compound are lacking, N-acetylcysteine (NAC), a precursor to glutathione, and Vitamin E have been shown to be effective in reducing drug-induced oxidative stress and tissue damage in various animal models[7][8][9][10]. Pre-treatment or co-administration with such antioxidants could be a viable experimental strategy to explore.

Quantitative Data Summary

The following tables summarize the available quantitative data on this compound toxicity in animal models.

Table 1: Acute Toxicity of this compound in Mice

Route of AdministrationDoseObservationReference
Oral2 g/kgWell-tolerated, no acute toxicity[1]
Intraperitoneal16 mg/kgToxic effects observed[2]
Intraperitoneal12 mg/kgConsidered the best cytotoxic dose for anti-tumor effect with manageable toxicity[2]

Table 2: Biochemical Changes Associated with this compound Toxicity in Mice (16 mg/kg, i.p.)

BiomarkerTime PointObservationReference
Lipid PeroxidationPeak at 6 hours post-treatmentTime-dependent elevation[2]
Glutathione (GSH)Maximum decline at 3 hours post-treatmentTime-dependent decline[2]

Experimental Protocols

Protocol 1: Induction of Acute Toxicity with this compound in Mice (Intraperitoneal Route)

This protocol is based on the study by Jagetia et al. (2005)[2].

  • Animal Model: Swiss albino mice, 6-8 weeks old.

  • This compound Preparation: Dissolve this compound in sterile saline to the desired concentration. Ensure complete dissolution.

  • Dose Administration:

    • Calculate the required volume for each mouse based on its body weight to achieve the target dose (e.g., 16 mg/kg).

    • Administer the solution via intraperitoneal (i.p.) injection.

  • Monitoring:

    • Observe the animals continuously for the first 4 hours after injection for clinical signs of toxicity (see FAQ 2).

    • Continue to monitor the animals at regular intervals for up to 14 days for any delayed toxicity or mortality.

    • Record body weight daily.

  • Endpoint and Sample Collection:

    • At predetermined time points (e.g., 3, 6, 12, 24 hours) or at the end of the study, euthanize the animals according to approved institutional guidelines.

    • Collect blood via cardiac puncture for biochemical analysis.

    • Perfuse the animals with saline and then 10% neutral buffered formalin.

    • Harvest organs of interest (liver, kidney, brain) for histopathological analysis and biochemical assays. For biochemical assays on fresh tissue, snap-freeze the tissues in liquid nitrogen immediately after harvesting.

Protocol 2: Assessment of Lipid Peroxidation (TBARS Assay)

  • Tissue Preparation: Homogenize a known weight of tissue in ice-cold buffer (e.g., 1.15% KCl).

  • Reaction Mixture: To the homogenate, add a solution of thiobarbituric acid (TBA) in acetic acid.

  • Incubation: Heat the mixture in a boiling water bath for a specified time (e.g., 60 minutes).

  • Extraction: After cooling, add n-butanol and pyridine, vortex, and centrifuge to separate the layers.

  • Measurement: Measure the absorbance of the butanol layer at 532 nm.

  • Quantification: Calculate the concentration of malondialdehyde (MDA) using a standard curve prepared with a known concentration of MDA.

Protocol 3: Assessment of Reduced Glutathione (GSH) Levels

  • Tissue Preparation: Homogenize a known weight of tissue in a suitable buffer and deproteinize the sample, often with a metaphosphoric acid solution.

  • Reaction Mixture: To the supernatant, add a solution of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

  • Measurement: Measure the absorbance at 412 nm. The reaction of GSH with DTNB produces a yellow-colored product.

  • Quantification: Calculate the concentration of GSH using a standard curve prepared with a known concentration of GSH.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Induced Toxicity

The following diagram illustrates the proposed signaling pathway for this compound-induced toxicity, leading to oxidative stress, mitochondrial dysfunction, and apoptosis.

Echitamine_Chloride_Toxicity_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Echitamine_Chloride This compound ROS_Production Increased ROS (Reactive Oxygen Species) Echitamine_Chloride->ROS_Production Inhibits Mitochondrial Respiration Cell_Membrane Cell Membrane GSH_Depletion Glutathione (GSH) Depletion ROS_Production->GSH_Depletion Lipid_Peroxidation Lipid Peroxidation ROS_Production->Lipid_Peroxidation Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_Production->Mitochondrial_Dysfunction Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis Release of pro-apoptotic factors Cell_Death Cell Death Apoptosis->Cell_Death

Caption: Proposed signaling pathway of this compound-induced cellular toxicity.

Experimental Workflow for Assessing this compound Toxicity

This diagram outlines a typical experimental workflow for investigating this compound toxicity in an animal model.

Experimental_Workflow Animal_Model Select Animal Model (e.g., Mice, Rats) Dose_Administration This compound Administration (Oral or IP) Animal_Model->Dose_Administration Clinical_Observation Clinical Observation (Toxicity Signs, Body Weight) Dose_Administration->Clinical_Observation Sample_Collection Euthanasia and Sample Collection (Blood, Tissues) Clinical_Observation->Sample_Collection Biochemical_Analysis Biochemical Analysis (MDA, GSH, Enzymes) Sample_Collection->Biochemical_Analysis Histopathology Histopathological Examination (Liver, Kidney, Brain) Sample_Collection->Histopathology Data_Analysis Data Analysis and Interpretation Biochemical_Analysis->Data_Analysis Histopathology->Data_Analysis

Caption: A standard experimental workflow for in vivo toxicity studies of this compound.

Troubleshooting Logic for Unexpected Toxicity

This diagram provides a logical approach to troubleshooting unexpected toxicity in your experiments.

Troubleshooting_Logic Start Unexpected Toxicity Observed? Check_Dose Verify Dose Calculation and Administration Route Start->Check_Dose Check_Compound Confirm Purity and Integrity of This compound Check_Dose->Check_Compound Dose Correct Check_Animals Assess Health Status of Animal Colony Check_Compound->Check_Animals Compound OK Review_Protocol Review Experimental Protocol for Deviations Check_Animals->Review_Protocol Animals Healthy Consult Consult Literature and Technical Support Review_Protocol->Consult Protocol Followed

Caption: A troubleshooting flowchart for addressing unexpected toxicity during experiments.

References

Optimizing Cell Culture Conditions for Echitamine Chloride Treatment: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for optimizing cell culture conditions when treating with Echitamine Chloride. Below, you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experiments. This guide is designed to help you achieve reliable and reproducible results in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a monoterpene indole alkaloid derived from the bark of Alstonia scholaris. Its primary anticancer mechanism involves the induction of apoptosis (programmed cell death) and DNA fragmentation in cancer cells.[1] It has also been shown to inhibit glycolysis and cellular respiration, leading to a reduction in the cellular energy pool and subsequent loss of cell viability.[2]

Q2: Which cancer cell lines are known to be sensitive to this compound?

This compound has demonstrated a concentration-dependent cytotoxic effect on a variety of human cancer cell lines, including:

  • HeLa (cervical cancer)

  • HepG2 (liver cancer)

  • HL60 (promyelocytic leukemia)

  • KB (oral squamous carcinoma)

  • MCF-7 (breast cancer)[3][4]

Among these, KB cells have been reported to be the most sensitive.[3][4]

Q3: What are the expected cellular effects of this compound treatment?

Treatment with this compound has been observed to cause a time-dependent increase in lipid peroxidation and a decline in glutathione concentration.[3] These events are indicative of increased oxidative stress, which is closely linked to the induction of apoptosis.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Cell Viability or High Cytotoxicity in Control Group 1. Suboptimal cell culture conditions (e.g., contamination, improper media, incorrect CO2 levels).2. High passage number of cells leading to altered sensitivity.3. Errors in cell seeding density.1. Regularly check cell morphology under a microscope. Ensure aseptic techniques to prevent contamination. Confirm that the culture medium, supplements, and incubator settings are appropriate for your specific cell line.2. Use cells with a lower passage number and ensure they are in the logarithmic growth phase before starting the experiment.3. Optimize cell seeding density to ensure cells are healthy and actively dividing at the time of treatment.
Inconsistent or Non-Reproducible Results 1. Inconsistent drug preparation and dilution.2. Variability in treatment duration.3. "Edge effects" in multi-well plates due to evaporation.1. Prepare fresh stock solutions of this compound and perform serial dilutions accurately for each experiment. Ensure the final solvent concentration is consistent across all wells, including controls.2. Use a precise timer for drug incubation periods.3. To minimize evaporation, avoid using the outer wells of the plate or fill them with sterile phosphate-buffered saline (PBS) to maintain humidity.
Compound Precipitation in Culture Medium 1. Poor solubility of this compound at the tested concentration.1. Dissolve this compound in a small amount of a suitable solvent (e.g., DMSO) before diluting it to the final concentration in the culture medium. Ensure the final solvent concentration is low and non-toxic to the cells.
High Background Signal in Cytotoxicity Assays (e.g., MTT, XTT) 1. Contamination of reagents or culture.2. Interference of the compound with the assay reagent.1. Use sterile, high-purity reagents. If contamination is suspected, discard the affected cultures and reagents.2. Run a cell-free control with this compound and the assay reagent to check for any direct chemical reaction that may lead to a false-positive signal. If interference is observed, consider using an alternative cytotoxicity assay.

Experimental Protocols

Determining Optimal Concentration of this compound using MTT Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound on a chosen cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the exponential growth phase.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations for treatment.

    • After 24 hours of cell incubation, carefully remove the medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot a dose-response curve (percentage of cell viability vs. drug concentration) and determine the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

Echitamine_Chloride_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_mitochondrial Mitochondrial cluster_apoptosis Apoptosis Cascade Echitamine This compound ROS ↑ Reactive Oxygen Species (ROS) Echitamine->ROS Induces Oxidative Stress GSH ↓ Glutathione (GSH) Echitamine->GSH Induces Oxidative Stress Lipid_Peroxidation ↑ Lipid Peroxidation Echitamine->Lipid_Peroxidation Induces Oxidative Stress JNK_p38 Activation of JNK/p38 MAPK ROS->JNK_p38 Activates Bcl2_family Modulation of Bcl-2 Family Proteins JNK_p38->Bcl2_family MMP ↓ Mitochondrial Membrane Potential Bcl2_family->MMP Cytochrome_c Cytochrome c Release MMP->Cytochrome_c Caspase_Activation Caspase Activation (e.g., Caspase-3) Cytochrome_c->Caspase_Activation Activates Apoptosome DNA_Fragmentation DNA Fragmentation Caspase_Activation->DNA_Fragmentation Apoptosis Apoptosis DNA_Fragmentation->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_echitamine Treat with This compound incubate_24h->treat_echitamine incubate_treatment Incubate for Treatment Duration treat_echitamine->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Analyze Data & Determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

References

Overcoming resistance to Echitamine Chloride in cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to Echitamine Chloride in cancer cell lines. All protocols and data are intended for research use only.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in cancer cells?

This compound is a major monoterpene indole alkaloid derived from Alstonia scholaris.[1] Its primary anti-tumor activity involves the induction of DNA fragmentation, which leads to programmed cell death, or apoptosis.[1] Studies have demonstrated its cytotoxic effects across various cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and MCF-7 (breast cancer).[2][3]

Q2: My cancer cell line, which was previously sensitive to this compound, is now showing reduced responsiveness. What are the potential mechanisms of this acquired resistance?

While specific resistance mechanisms to this compound have not been extensively documented, resistance to anti-cancer agents that induce DNA damage and apoptosis typically involves one or more of the following pathways:

  • Increased Drug Efflux: Cancer cells may upregulate membrane proteins known as ATP-binding cassette (ABC) transporters, which actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[4][5]

  • Alterations in Apoptotic Pathways: Cells can evade apoptosis by upregulating anti-apoptotic proteins (e.g., Bcl-2) or downregulating pro-apoptotic proteins (e.g., Bax), thereby shifting the balance towards survival.[2][6]

  • Enhanced DNA Damage Repair (DDR): Cancer cells can enhance their DNA repair mechanisms to counteract the DNA fragmentation induced by this compound, allowing them to survive and proliferate.[7][8]

Q3: Are there known IC50 values for this compound that I can use as a baseline?

Yes, IC50 values have been reported for various cell lines. These values can serve as a useful reference, but it is crucial to determine the IC50 empirically in your specific cell line and experimental conditions.

Cell LineCancer TypeReported IC50 (µg/mL)
HeLaCervical Cancer5.53
HepG2Liver Cancer25
HL60Promyelocytic Leukemia11.16
KBOral Carcinoma10
MCF-7Breast Cancer29.76
Data compiled from a study on the alkaloid fraction of Alstonia scholaris.[2]

Troubleshooting Guide: Investigating Resistance

This guide provides structured approaches to investigate the most common mechanisms of resistance to this compound.

Issue 1: Decreased Intracellular Drug Accumulation

Symptom: The required concentration of this compound to achieve a cytotoxic effect is increasing, or the drug appears to have lost its efficacy. This may suggest that the cells are actively removing the compound.

Hypothesis: Upregulation of ABC transporters, such as P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP/ABCG2), is causing increased drug efflux.[4]

Troubleshooting Workflow:

G cluster_0 Phase 1: Gene & Protein Expression Analysis cluster_1 Phase 2: Functional Analysis cluster_2 Phase 3: Re-sensitization Strategy qPCR qPCR for MDR1/ ABCG2 mRNA WB Western Blot for P-gp/ BCRP Protein qPCR->WB Confirm protein level Result1 Increased Expression? WB->Result1 EffluxAssay Fluorescent Substrate Efflux Assay Result2 Increased Efflux? EffluxAssay->Result2 Inhibitor Co-treatment with ABC Transporter Inhibitor Result3 Sensitivity Restored? Inhibitor->Result3 Start Resistant Cell Line Start->qPCR Result1->EffluxAssay Yes Conclusion2 Investigate other mechanisms Result1->Conclusion2 No Result2->Inhibitor Yes Result2->Conclusion2 No Conclusion1 Efflux is a likely resistance mechanism Result3->Conclusion1 Yes Result3->Conclusion2 No

Workflow for investigating ABC transporter-mediated resistance.

Experimental Protocols:

1. Quantitative PCR (qPCR) for MDR1 (ABCB1) Gene Expression

This protocol allows for the quantification of MDR1 mRNA levels, which can indicate if the gene is being overexpressed in resistant cells compared to sensitive parental cells.

  • Step 1: RNA Isolation: Isolate total RNA from both sensitive (parental) and suspected resistant cancer cell lines using a standard reagent like TRIzol or a column-based kit, following the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer.

  • Step 2: cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.[9]

  • Step 3: qPCR Reaction: Prepare the qPCR reaction mix using a SYBR Green-based master mix. A typical reaction includes:

    • 10 µL 2x SYBR Green Master Mix

    • 1 µL Forward Primer (10 µM)

    • 1 µL Reverse Primer (10 µM)

    • 2 µL cDNA template

    • 6 µL Nuclease-free water

  • Primer Sequences:

    • MDR1 Forward: 5'-GTCTGGGAACCTCCTGGAGG-3'

    • MDR1 Reverse: 5'-TCAAACTTCTGCTCCTGCAGC-3'

    • GAPDH (Housekeeping) Forward: 5'-GAAGGTGAAGGTCGGAGTC-3'

    • GAPDH (Housekeeping) Reverse: 5'-GAAGATGGTGATGGGATTTC-3'

  • Step 4: Thermal Cycling: Use a standard three-step cycling protocol:

    • Initial Denaturation: 95°C for 10 min

    • 40 Cycles:

      • Denaturation: 95°C for 15 sec

      • Annealing: 60°C for 30 sec

      • Extension: 72°C for 30 sec

    • Melt Curve Analysis

  • Step 5: Data Analysis: Calculate the relative expression of MDR1 mRNA in resistant cells compared to sensitive cells using the 2-ΔΔCt method, normalized to the housekeeping gene (GAPDH). A significant increase in the fold change suggests upregulation.

2. Functional Drug Efflux Assay

This assay measures the ability of cells to pump out fluorescent substrates of ABC transporters. Increased efflux in resistant cells is a functional confirmation of transporter activity.

  • Step 1: Cell Preparation: Plate an equal number of sensitive and resistant cells in a 96-well plate and allow them to adhere overnight.

  • Step 2: Substrate Loading: Incubate the cells with a fluorescent substrate like Hoechst 33342 (for BCRP) or Rhodamine 123 (for P-gp) at 37°C for 30-60 minutes.

  • Step 3: Efflux Phase: Wash the cells with a fresh, pre-warmed medium to remove the excess substrate. For inhibitor control wells, add a known ABC transporter inhibitor (e.g., Verapamil for P-gp, Ko143 for BCRP).

  • Step 4: Measurement: Measure the intracellular fluorescence at multiple time points (e.g., 0, 30, 60, 120 minutes) using a fluorescence plate reader or flow cytometer.

  • Step 5: Analysis: Compare the fluorescence retention over time. Resistant cells will show a faster decrease in fluorescence (higher efflux) compared to sensitive cells. The inhibitor-treated resistant cells should retain more fluorescence, similar to the sensitive cells.

Issue 2: Failure to Induce Apoptosis

Symptom: Cells treated with this compound remain viable and do not exhibit classic signs of apoptosis (e.g., membrane blebbing, caspase activation, DNA laddering).

Hypothesis: The intrinsic apoptotic pathway is inhibited due to an altered ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins.[6] An increase in the Bcl-2/Bax ratio can make cells resistant to apoptotic stimuli.[10]

Signaling Pathway:

G Echitamine This compound DNADamage DNA Damage Echitamine->DNADamage Bax Bax (Pro-apoptotic) DNADamage->Bax Mito Mitochondrion Bax->Mito Promotes Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Bax Inhibits CytoC Cytochrome C Release Mito->CytoC Caspases Caspase Activation CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis Resistance Resistance Point: High Bcl-2 blocks Bax Resistance->Bcl2

Intrinsic apoptosis pathway and Bcl-2-mediated resistance.

Experimental Protocol:

Western Blot for Bax and Bcl-2 Protein Levels

This protocol determines the relative protein levels of Bax and Bcl-2. An increased Bcl-2/Bax ratio in resistant cells is a strong indicator of apoptosis evasion.

  • Step 1: Protein Extraction: Lyse sensitive and resistant cells (treated and untreated with this compound) using RIPA buffer supplemented with protease and phosphatase inhibitors.[11]

  • Step 2: Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • Step 3: SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on a 12% SDS-polyacrylamide gel.[12]

  • Step 4: Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Step 5: Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) to prevent non-specific antibody binding.[11]

  • Step 6: Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer:

    • Anti-Bcl-2 antibody (e.g., 1:1000 dilution)

    • Anti-Bax antibody (e.g., 1:1000 dilution)

    • Anti-β-actin antibody (e.g., 1:5000 dilution, as a loading control)

  • Step 7: Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[11]

  • Step 8: Detection: Wash the membrane again three times with TBST. Apply an ECL (enhanced chemiluminescence) substrate and visualize the protein bands using an imaging system.

  • Step 9: Analysis: Perform densitometric analysis to quantify the band intensities. Normalize the Bax and Bcl-2 signals to the β-actin signal. Calculate the Bcl-2/Bax ratio for each sample and compare the results between sensitive and resistant cells.

Expected Results:

Cell LineTreatmentBcl-2 Level (Normalized)Bax Level (Normalized)Bcl-2/Bax RatioInterpretation
SensitiveUntreated1.01.01.0Baseline
SensitiveEchitamine0.41.50.27Apoptosis Prone
Resistant Untreated2.50.83.13High Survival
Resistant Echitamine2.40.92.67Resistance to Apoptosis
(Note: Data are hypothetical and for illustrative purposes only)

References

Technical Support Center: Enhancing the Bioavailability of Echitamine Chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of Echitamine Chloride.

Frequently Asked Questions (FAQs)

Q1: My in vitro dissolution study of this compound shows very poor solubility at physiological pH. What could be the reason and how can I improve it?

A1: this compound, as an indole alkaloid, is likely to exhibit poor aqueous solubility, a common characteristic of this class of compounds.[1][2] This poor solubility is a primary barrier to its oral absorption and bioavailability. To address this, consider the following formulation strategies:

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate.[3][4][5][6]

  • Nanoparticle Formulations: Reducing the particle size to the nanometer range can significantly increase the surface area available for dissolution.[7][8][9][10][11]

  • Complexation: Utilizing cyclodextrins to form inclusion complexes can improve the aqueous solubility of hydrophobic molecules.

Q2: I am observing a significant discrepancy between the in vitro dissolution and in vivo absorption of my this compound formulation. What are the potential biological barriers?

A2: A significant disconnect between in vitro dissolution and in vivo absorption often points towards physiological barriers within the gastrointestinal tract. For a compound like this compound, two major barriers are likely:

  • First-Pass Metabolism: After absorption, the drug passes through the liver where it can be extensively metabolized before reaching systemic circulation.[12][13] Indole alkaloids are known to undergo first-pass metabolism.[12]

  • P-glycoprotein (P-gp) Efflux: this compound may be a substrate for the P-gp efflux transporter, which actively pumps the drug back into the intestinal lumen, thereby reducing its net absorption.[14][15][16] Alkaloids are a known class of P-gp substrates.[17][18]

Q3: How can I experimentally determine if this compound is a substrate for P-glycoprotein?

A3: The most common in vitro method to assess P-gp substrate liability is the Caco-2 permeability assay. This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a polarized epithelium resembling the small intestine and express efflux transporters like P-gp. A bidirectional permeability study is performed, measuring the transport of this compound from the apical (A) to the basolateral (B) side and from B to A. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indication that the compound is a substrate for an efflux transporter.[19]

Q4: My this compound formulation shows high efflux in the Caco-2 assay. What strategies can I employ to overcome this?

A4: To counteract P-gp mediated efflux, you can consider the following approaches:

  • Co-administration with a P-gp Inhibitor: Including a known P-gp inhibitor in your formulation can saturate the transporter and allow for increased absorption of this compound.

  • Use of Excipients with P-gp Inhibitory Activity: Certain formulation excipients, such as some surfactants and polymers, have been shown to inhibit P-gp.

  • Nanoformulations: Encapsulating this compound in nanoparticles can sometimes bypass the P-gp efflux mechanism.

Troubleshooting Guides

Issue 1: Poor and Inconsistent Dissolution Profile of Solid Dispersion Formulation
Symptom Possible Cause Troubleshooting Step
Incomplete drug releaseDrug recrystallization within the polymer matrix.1. Increase the polymer-to-drug ratio. 2. Select a polymer with stronger interaction potential with this compound. 3. Use a combination of polymers to inhibit crystallization.
Variable dissolution rates between batchesInhomogeneous drug distribution in the solid dispersion.1. Optimize the manufacturing process (e.g., solvent evaporation, melt extrusion) for better mixing. 2. Perform solid-state characterization (e.g., DSC, XRD) to confirm the amorphous nature and homogeneity of the dispersion.
"Burst" release followed by slow dissolutionPhase separation of the drug and polymer.1. Ensure miscibility of the drug and polymer in the chosen solvent system or at the processing temperature. 2. Incorporate a surfactant to improve wettability.
Issue 2: Low Permeability and High Efflux in Caco-2 Assay
Symptom Possible Cause Troubleshooting Step
Low Papp (A-B) valuePoor intrinsic permeability of this compound.1. If solubility is also low, focus on enhancing dissolution as a primary step. 2. Consider prodrug strategies to transiently increase lipophilicity.
High Efflux Ratio (>2)This compound is a substrate for P-gp or other efflux transporters (e.g., BCRP).1. Repeat the Caco-2 assay in the presence of a specific P-gp inhibitor (e.g., verapamil) to confirm P-gp involvement. 2. If efflux is confirmed, explore formulations with P-gp inhibitory excipients or co-administer with a P-gp inhibitor.
High variability in permeability resultsInconsistent Caco-2 monolayer integrity.1. Monitor the transepithelial electrical resistance (TEER) of the Caco-2 monolayers before and after the experiment to ensure integrity. 2. Test for cytotoxicity of the this compound formulation on Caco-2 cells.

Data Presentation

Note: The following data are illustrative and not specific to this compound. They are provided to exemplify how to present comparative data for different formulation strategies.

Table 1: Illustrative Dissolution Enhancement of a Poorly Soluble Compound

Formulation Drug Loading (%) Cumulative Drug Release at 60 min (%)
Unformulated Drug10015.2 ± 3.1
Solid Dispersion (1:5 drug-polymer ratio)16.785.6 ± 5.4
Nanoparticle Suspension2092.3 ± 4.8

Table 2: Illustrative Caco-2 Permeability Data for a P-gp Substrate

Compound/Formulation Papp (A-B) (x 10⁻⁶ cm/s) Papp (B-A) (x 10⁻⁶ cm/s) Efflux Ratio (B-A / A-B)
Test Compound1.2 ± 0.215.8 ± 1.913.2
Test Compound + P-gp Inhibitor8.5 ± 0.99.1 ± 1.11.1
Nanoformulation of Test Compound6.7 ± 0.87.5 ± 0.91.1

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve this compound and a hydrophilic polymer (e.g., PVP K30, HPMC) in a suitable organic solvent (e.g., methanol, ethanol) at a predetermined drug-to-polymer ratio (e.g., 1:1, 1:5, 1:10 w/w).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-60 °C).

  • Drying: Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.

  • Milling and Sieving: Scrape the dried solid dispersion, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the solid dispersion for drug content, dissolution behavior, and solid-state properties (using techniques like DSC and XRD to confirm the amorphous state).

Protocol 2: Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) of the cell monolayers to ensure their integrity.

  • Transport Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) and pre-warm to 37°C.

  • Permeability Measurement (A to B):

    • Add the test solution of this compound in transport buffer to the apical (A) side of the Transwell®.

    • Add fresh transport buffer to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side and replace with fresh buffer.

  • Permeability Measurement (B to A):

    • Add the test solution to the basolateral (B) side.

    • Add fresh buffer to the apical (A) side.

    • Take samples from the apical side at the same time points.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculation: Calculate the apparent permeability coefficient (Papp) and the efflux ratio.

Protocol 3: In Vivo Bioavailability Study in Rats
  • Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least one week before the study.

  • Fasting: Fast the rats overnight (12-18 hours) before dosing, with free access to water.

  • Dosing:

    • Oral Group: Administer the this compound formulation orally via gavage at a specific dose.

    • Intravenous Group: Administer a solution of this compound intravenously via the tail vein to determine the absolute bioavailability.

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma samples for this compound concentration using a validated bioanalytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration).

  • Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.

Mandatory Visualizations

bioavailability_workflow cluster_in_vitro In Vitro Assessment cluster_formulation Formulation Development cluster_in_vivo In Vivo Evaluation Solubility Solubility Poor_Solubility Poor Solubility? Solubility->Poor_Solubility Dissolution Dissolution Permeability Caco-2 Permeability Dissolution->Permeability Low_Permeability Low Permeability / High Efflux? Permeability->Low_Permeability Solid_Dispersion Solid Dispersion Solid_Dispersion->Dissolution Nanoparticles Nanoparticles Nanoparticles->Dissolution Complexation Complexation Complexation->Dissolution PK_Study Pharmacokinetic Study (Rats) Bioavailability Calculate Bioavailability PK_Study->Bioavailability Start Start Start->Solubility Poor_Solubility->Permeability No Formulation_Dev Poor_Solubility->Formulation_Dev Yes Low_Permeability->PK_Study No Low_Permeability->Formulation_Dev Yes Formulation_Dev->Solid_Dispersion Formulation_Dev->Nanoparticles Formulation_Dev->Complexation

Caption: Workflow for investigating and enhancing the bioavailability of this compound.

oral_bioavailability_barriers cluster_membrane Drug_in_Lumen This compound in GI Lumen Enterocyte Intestinal Enterocyte Drug_in_Lumen->Enterocyte Absorption Enterocyte->Drug_in_Lumen P-gp Efflux Portal_Vein Portal Vein Enterocyte->Portal_Vein To Circulation Liver Liver Portal_Vein->Liver Systemic_Circulation Systemic Circulation Liver->Systemic_Circulation Metabolized Drug Liver->Systemic_Circulation Unchanged Drug Metabolism First-Pass Metabolism Apical_Membrane Basolateral_Membrane

Caption: Major barriers to the oral bioavailability of this compound.

References

Potential for off-target effects of Echitamine Chloride in preclinical studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Echitamine Chloride in preclinical studies. Our aim is to help you anticipate and address potential issues related to off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is a monoterpene indole alkaloid derived from the bark of Alstonia scholaris. Its primary known mechanism of action is the induction of DNA fragmentation and apoptosis, leading to anti-tumor activity.[1] It has also been reported to inhibit glycolysis and cellular respiration in cancer cells.[2]

Q2: What are off-target effects and why are they a concern with this compound?

Off-target effects are unintended interactions of a drug with cellular components other than its intended target.[3] For this compound, an indole alkaloid, off-target effects are a concern because this class of compounds can interact with a wide range of biological molecules and signaling pathways.[4][5] These unintended interactions can lead to misleading experimental results or unexpected toxicity.

Q3: My in vitro assay shows cytotoxicity at concentrations expected to be selective for cancer cells. Is this an off-target effect?

It is possible. While this compound is known to be cytotoxic to cancer cells, significant toxicity in non-cancerous cell lines at similar concentrations could indicate off-target effects.[6][7] It is crucial to perform thorough dose-response studies on a panel of both cancerous and non-cancerous cell lines to determine the therapeutic window.

Q4: What are the standard preclinical assays to assess the off-target profile of a compound like this compound?

Standard preclinical safety pharmacology studies are designed to identify potential undesirable effects on major organ systems.[8][9] A core battery of tests typically includes assessments of the central nervous, cardiovascular, and respiratory systems.[8][10] Additionally, in vitro screening against panels of kinases and receptors is a common approach to identify molecular off-targets.[3]

Q5: Are there any known off-targets for this compound?

Troubleshooting Guide

Issue 1: Unexpected Cytotoxicity in Non-Target Cells

You observe significant cell death in your non-cancerous control cell line at concentrations where this compound is expected to be selective.

Troubleshooting Steps:

  • Confirm Compound Identity and Purity: Ensure the identity and purity of your this compound stock through appropriate analytical methods (e.g., LC-MS, NMR). Impurities could be responsible for the observed toxicity.

  • Evaluate Experimental Controls:

    • Vehicle Control: Ensure that the solvent used to dissolve this compound does not exhibit toxicity at the concentrations used.

    • Positive Control: Use a compound with known cytotoxic effects to validate the assay's sensitivity.

    • Untreated Control: To establish a baseline for cell viability.

  • Perform a Dose-Response Analysis: Conduct a comprehensive dose-response study on both your target cancer cell line and the non-target cell line to determine the IC50 values for each. A narrow therapeutic window (similar IC50 values) suggests potential off-target cytotoxicity.

  • Consider Assay-Specific Artifacts: Some cytotoxicity assays can be prone to artifacts.[11] Consider using an orthogonal method to confirm your results (e.g., if you used an MTT assay, confirm with a trypan blue exclusion assay).

Quantitative Data Summary: Dose-Response Analysis

Cell LineTypeThis compound IC50 (µM)
HeLaCancer (Cervical)[Insert experimental data]
MCF-7Cancer (Breast)[Insert experimental data]
HEK293Non-Cancerous (Kidney)[Insert experimental data]
NIH/3T3Non-Cancerous (Fibroblast)[Insert experimental data]

This table should be populated with your experimental data.

Experimental Workflow for Investigating Unexpected Cytotoxicity

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Decision Point cluster_3 Further Investigation cluster_4 Resolution A Unexpected Cytotoxicity in Non-Target Cells B 1. Confirm Compound Identity & Purity A->B C 2. Evaluate Experimental Controls B->C D 3. Perform Dose-Response Analysis (IC50) C->D E 4. Confirm with Orthogonal Assay D->E F Toxicity Confirmed? E->F G Proceed to Off-Target Screening F->G Yes H Re-evaluate Experiment (e.g., new compound batch) F->H No

Caption: Workflow for troubleshooting unexpected cytotoxicity.

Issue 2: Observed Phenotype Does Not Align with Known On-Target Effects

You observe a biological effect in your experimental system that cannot be readily explained by the known mechanisms of this compound (e.g., unexpected changes in a specific signaling pathway).

Troubleshooting Steps:

  • Literature Review: Conduct a thorough literature search for any reported effects of this compound or similar indole alkaloids on the observed pathway.

  • Target Engagement: Confirm that this compound is engaging its intended target in your system at the concentrations used. This can be challenging for compounds with mechanisms like DNA damage, but downstream markers of apoptosis (e.g., cleaved caspase-3) can be assessed.

  • Off-Target Screening: If the phenotype persists and cannot be explained, consider screening this compound against a panel of potential off-targets. Based on the structure and known activities of indole alkaloids, kinase and receptor panels are a logical starting point.

Signaling Pathway Analysis: Hypothetical Off-Target Kinase Interaction

G cluster_0 This compound cluster_1 On-Target Pathway cluster_2 Potential Off-Target Pathway EC This compound DNA DNA Damage EC->DNA Kinase Off-Target Kinase X EC->Kinase Inhibition? Apop Apoptosis DNA->Apop Signal Unexpected Signaling Kinase->Signal

Caption: Diagram illustrating a potential off-target kinase interaction.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

This protocol outlines a general method for assessing the selectivity of this compound against a panel of protein kinases.

Objective: To identify potential off-target kinase interactions of this compound.

Methodology:

  • Assay Principle: Utilize a biochemical assay format, such as an in vitro radiometric assay or a fluorescence-based assay, to measure the inhibitory activity of this compound against a panel of purified kinases.[2]

  • Kinase Panel Selection: Select a diverse panel of kinases representing different branches of the human kinome. Commercial services offer profiling against large panels.[1]

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations for testing.

  • Assay Procedure (Example using ADP-Glo™): a. Dispense the kinase, substrate, and ATP solution into a multi-well plate. b. Add this compound at various concentrations. Include a vehicle control (DMSO) and a positive control inhibitor for each kinase. c. Incubate the reaction at the optimal temperature for the specific kinase. d. Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent.

  • Data Analysis: a. Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. b. Plot the percent inhibition versus the logarithm of the this compound concentration. c. Determine the IC50 value for each kinase using non-linear regression analysis.

Quantitative Data Summary: Kinase Inhibition Profile

Kinase TargetThis compound IC50 (µM)
Kinase A[Insert experimental data]
Kinase B[Insert experimental data]
Kinase C[Insert experimental data]
......

This table should be populated with your experimental data.

Workflow for Kinase Selectivity Profiling

G A Prepare Echitamine Chloride Dilutions C Perform Biochemical Kinase Assays A->C B Select Kinase Panel B->C D Measure Kinase Activity (e.g., Luminescence) C->D E Calculate Percent Inhibition D->E F Determine IC50 Values E->F G Identify Potential Off-Targets F->G G cluster_0 Components cluster_1 Binding Events R Receptor R_RL Receptor-Radioligand Complex (Measured) R->R_RL R_EC Receptor-Echitamine Complex (Inferred) R->R_EC RL Radiolabeled Ligand RL->R_RL EC This compound EC->R_RL Competes with EC->R_EC

References

Validation & Comparative

Validating the Anti-Cancer Activity of Echitamine Chloride in New Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-cancer activity of Echitamine Chloride, an indole alkaloid, against various cancer cell lines. It aims to offer a comprehensive overview of its efficacy in comparison to established chemotherapeutic agents, alongside detailed experimental protocols for validation in new cell lines. This document is intended to support researchers in evaluating the potential of this compound as a novel anti-cancer therapeutic.

Comparative Efficacy of this compound

This compound has demonstrated cytotoxic effects across a panel of human cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), HL60 (leukemia), KB (oral cancer), and MCF-7 (breast cancer).[1] Among these, KB cells have shown the highest sensitivity to this compound.[1] The primary mechanism of its anti-cancer action involves the induction of DNA fragmentation and apoptosis.[1] In vivo studies have further substantiated its anti-tumor properties in animal models of Ehrlich ascites carcinoma and fibrosarcoma.[1][2]

For a comprehensive evaluation, it is crucial to compare the cytotoxic potential of this compound with standard chemotherapeutic drugs in the same cell lines. Due to the limited availability of specific IC50 values for this compound in the public domain, this guide presents a qualitative comparison alongside reported IC50 values for common anti-cancer drugs to provide a benchmark for future experimental validation.

Table 1: Comparative Cytotoxicity (IC50 Values) of Anti-Cancer Agents in Various Cell Lines

Cell LineThis compound (IC50)Doxorubicin (IC50)Cisplatin (IC50)Paclitaxel (IC50)
HeLa Data not readily available~0.1 - 2.0 µM~5 - 20 µM~5 - 50 nM
HepG2 Data not readily available~0.5 - 5.0 µM~10 - 50 µM~10 - 100 nM
KB Reported to be most sensitive~0.01 - 0.5 µM~1 - 10 µM~1 - 20 nM
MCF-7 Data not readily available~0.1 - 1.0 µM~5 - 30 µM~2 - 20 nM

Note: The IC50 values for Doxorubicin, Cisplatin, and Paclitaxel are approximate ranges compiled from various sources and can vary significantly based on experimental conditions such as exposure time and assay method.

Potential Mechanisms of Action: Signaling Pathways

While the precise signaling pathways modulated by this compound are not yet fully elucidated, its induction of apoptosis suggests a potential interplay with key regulatory pathways such as the MAPK and PI3K/Akt pathways. These pathways are frequently dysregulated in cancer and are common targets for anti-cancer drugs.

Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway is crucial in regulating cell proliferation, differentiation, and apoptosis.[3] Natural products, including other indole alkaloids, have been shown to exert their anti-cancer effects by modulating the MAPK pathway.[4]

PI3K/Akt Signaling Pathway: This pathway is a critical regulator of cell survival, growth, and proliferation.[5] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[5]

Further investigation into the effects of this compound on the phosphorylation status of key proteins within the MAPK (e.g., ERK, JNK, p38) and PI3K/Akt (e.g., Akt, mTOR) pathways is warranted to delineate its molecular mechanism of action.

Experimental Protocols for Validation

To facilitate further research and validation of this compound's anti-cancer activity in new cell lines, detailed protocols for key in vitro assays are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with this compound at the determined IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Viable cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

This method analyzes the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Treatment: Treat cells with this compound at the IC50 concentration for 24 or 48 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for Signaling Pathways

This technique is used to detect and quantify specific proteins involved in the MAPK and PI3K/Akt pathways.

Protocol:

  • Protein Extraction: Treat cells with this compound, lyse the cells, and quantify the protein concentration.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-ERK, ERK, p-Akt, Akt).

  • Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.

Visualizing Experimental Workflows and Signaling Pathways

To provide a clear visual representation of the experimental processes and potential molecular interactions, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_assays Functional Assays cluster_mechanistic Mechanistic Studies cell_culture Cancer Cell Lines (e.g., HeLa, HepG2, KB, MCF-7) treatment This compound Treatment cell_culture->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle (PI Staining) treatment->cell_cycle protein_extraction Protein Extraction treatment->protein_extraction western_blot Western Blot protein_extraction->western_blot pathway_analysis Signaling Pathway Analysis (MAPK, PI3K/Akt) western_blot->pathway_analysis

Caption: Experimental workflow for validating the anti-cancer activity of this compound.

Signaling_Pathways cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway cluster_cellular_response Cellular Response Echitamine This compound MAPKKK MAPKKK Echitamine->MAPKKK ? PI3K PI3K Echitamine->PI3K ? MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Proliferation Decreased Proliferation MAPK->Proliferation Apoptosis Increased Apoptosis MAPK->Apoptosis CellCycle Cell Cycle Arrest MAPK->CellCycle Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->Apoptosis Inhibition mTOR->Proliferation mTOR->CellCycle

Caption: Putative signaling pathways affected by this compound.

Conclusion and Future Directions

This compound demonstrates promising anti-cancer properties, primarily through the induction of apoptosis. To establish its therapeutic potential, further research is essential to:

  • Determine IC50 values in a broader range of cancer cell lines to quantify its cytotoxic potency.

  • Elucidate the specific molecular mechanisms by investigating its effects on the MAPK and PI3K/Akt signaling pathways.

  • Conduct comparative studies with a wider array of established chemotherapeutic agents to benchmark its efficacy and selectivity.

  • Perform in vivo studies in various cancer models to validate its anti-tumor activity and assess its pharmacokinetic and pharmacodynamic properties.

This guide provides a foundational framework for researchers to build upon in the validation and development of this compound as a potential novel anti-cancer agent. The detailed protocols and comparative context aim to streamline future investigations and contribute to the advancement of cancer therapeutics.

References

Comparing the cytotoxic effects of Echitamine Chloride and Paclitaxel

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Cytotoxic Effects of Echitamine Chloride and Paclitaxel

In the landscape of oncological research, the quest for effective cytotoxic agents remains a paramount objective. This guide provides a detailed comparison of two such agents: this compound, a natural alkaloid, and Paclitaxel, a widely used chemotherapeutic drug. This analysis is intended for researchers, scientists, and professionals in drug development, offering a comparative overview of their mechanisms, efficacy, and the experimental protocols used for their evaluation.

Mechanism of Action

This compound , the primary monoterpene indole alkaloid isolated from the bark of Alstonia scholaris, exerts its cytotoxic effects by inducing DNA fragmentation and subsequent apoptosis[1]. While the precise molecular targets are still under investigation, its pro-apoptotic activity has been demonstrated in various cancer cell lines[2][3].

Paclitaxel , a microtubule-stabilizing agent, is a cornerstone of modern chemotherapy[4]. Its mechanism involves binding to the β-tubulin subunit of microtubules, which arrests their dynamic instability. This leads to the stabilization of microtubules, preventing their depolymerization and thereby halting the cell cycle at the G2/M phase. This mitotic arrest ultimately triggers apoptosis[4][5][6][7][8][9]. The apoptotic cascade initiated by Paclitaxel can involve various signaling pathways, including the c-Jun N-terminal kinase/stress-activated protein kinase (JNK/SAPK) pathway and modulation of the Bcl-2 family of proteins[5][6][10].

Quantitative Cytotoxicity Data

The following tables summarize the available quantitative data on the cytotoxic effects of this compound and Paclitaxel across various cancer cell lines.

Table 1: Cytotoxicity of this compound

Cell LineAssayConcentration/DoseEffectReference
HeLa, HepG2, HL60, KB, MCF-7Not SpecifiedConcentration-dependentCell killing[2][3]
KBNot SpecifiedNot SpecifiedMost sensitive cell line[2][3]
Ehrlich Ascites Carcinoma (in vivo)Survival Analysis12 mg/kgIncreased median survival time[2][3]
Ehrlich Ascites CarcinomaNot Specified200 µM (in vitro)Cytotoxic effect[11]

Table 2: Cytotoxicity of Paclitaxel

Cell Line(s)AssayIC50 / ConcentrationExposure TimeReference
Eight human tumor cell linesClonogenic Assay2.5 - 7.5 nM24 hours[12][13]
Human glioma cell lines (SF-126, U-87 MG, U-251 MG)Clonogenic AssayThreshold dose-dependent cytotoxicity24, 48, 72, or 96 hours[14]
MCF-7 (human breast cancer)Morphological AnalysisConcentration-dependent (0-20 ng/ml)Not Specified[15]
Canine mammary gland tumor cellsNot SpecifiedDose-dependent24 hours[10]
Three human cancer cell linesNot Specified4 - 20 nmol/lNot Specified[16]
Stomach, colon, hepatocellular cancer cells[3H]thymidine incorporation0.5 µMNot Specified[17]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines of common assays used to assess cytotoxicity.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the test compound (this compound or Paclitaxel) and a vehicle control. Incubate for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Analysis: Analyze the stained cells using a flow cytometer. The DNA content, as indicated by PI fluorescence, is used to determine the percentage of cells in G0/G1, S, and G2/M phases.

Annexin V/PI Staining for Apoptosis Detection

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Treat and harvest cells as described for cell cycle analysis.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Signaling Pathways and Experimental Workflows

Visual representations of the molecular pathways and experimental procedures can aid in understanding the complex biological processes.

Echitamine_Chloride_Pathway This compound This compound Cancer Cell Cancer Cell This compound->Cancer Cell DNA Damage DNA Damage Cancer Cell->DNA Damage Apoptosis Apoptosis DNA Damage->Apoptosis

Caption: Proposed mechanism of this compound-induced cytotoxicity.

Paclitaxel_Pathway Paclitaxel Paclitaxel Microtubule Stabilization Microtubule Stabilization Paclitaxel->Microtubule Stabilization Mitotic Arrest (G2/M) Mitotic Arrest (G2/M) Microtubule Stabilization->Mitotic Arrest (G2/M) Apoptosis Apoptosis Mitotic Arrest (G2/M)->Apoptosis Bcl-2 Family Modulation Bcl-2 Family Modulation Mitotic Arrest (G2/M)->Bcl-2 Family Modulation JNK/SAPK Pathway JNK/SAPK Pathway Mitotic Arrest (G2/M)->JNK/SAPK Pathway Bcl-2 Family Modulation->Apoptosis JNK/SAPK Pathway->Apoptosis

Caption: Signaling pathways of Paclitaxel-induced apoptosis.

Cytotoxicity_Assay_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Analysis Seed Cells Seed Cells Add Compound Add Compound Seed Cells->Add Compound MTT Assay MTT Assay Add Compound->MTT Assay Flow Cytometry Flow Cytometry Add Compound->Flow Cytometry Annexin V/PI Staining Annexin V/PI Staining Add Compound->Annexin V/PI Staining

Caption: General workflow for in vitro cytotoxicity assays.

Conclusion

References

A Comparative Guide to the Cross-Reactivity of Echitamine Chloride with Other Indole Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of echitamine chloride and its potential cross-reactivity with two other well-characterized indole alkaloids: yohimbine and reserpine. Due to a lack of direct comparative studies on the receptor binding profile of this compound, this document focuses on summarizing the known pharmacological activities of each compound, providing a framework for assessing potential cross-reactivity, and detailing the experimental protocols required to generate the necessary comparative data.

Introduction to this compound and Related Indole Alkaloids

Echitamine is a prominent monoterpene indole alkaloid isolated from the bark of Alstonia scholaris[1][2]. It is traditionally used in various folk medicine systems for treating a range of ailments[1][3]. Modern pharmacological studies have begun to explore its bioactivities, with a primary focus on its anti-cancer properties[1][2].

Yohimbine, another indole alkaloid, is primarily known for its α2-adrenergic receptor antagonist activity. Reserpine is recognized for its ability to deplete monoamines from nerve terminals by inhibiting the vesicular monoamine transporter 2 (VMAT2). Understanding the potential for this compound to interact with the targets of these well-characterized alkaloids is crucial for predicting its pharmacological profile, potential side effects, and therapeutic applications.

Comparative Pharmacological Profiles

A direct comparison of the binding affinities of this compound with yohimbine and reserpine is hampered by the limited availability of specific binding data for echitamine at key neurological receptors. However, a summary of their known primary activities provides a basis for postulating potential cross-reactivity.

AlkaloidPrimary Mechanism of ActionKnown Biological Activities
This compound Not fully elucidated; reported to induce apoptosis and affect cellular metabolism.Anti-tumor activity, anti-inflammatory, and potential effects on the central nervous system (though not well-characterized at the receptor level).
Yohimbine α2-adrenergic receptor antagonist.Increases sympathetic outflow, used in veterinary medicine to reverse sedation, and has been investigated for erectile dysfunction.
Reserpine Irreversible inhibitor of Vesicular Monoamine Transporter 2 (VMAT2).Depletes stores of monoamine neurotransmitters (dopamine, norepinephrine, serotonin), leading to antihypertensive and antipsychotic effects.

Potential Cross-Reactivity and Signaling Pathways

Given their structural similarities as indole alkaloids, it is plausible that this compound could exhibit cross-reactivity with the molecular targets of yohimbine and reserpine.

Potential Interaction with Adrenergic Receptors (Yohimbine's Target)

If this compound demonstrates affinity for adrenergic receptors, it could either mimic or antagonize the effects of endogenous catecholamines, potentially leading to cardiovascular or central nervous system effects. A competitive binding assay with radiolabeled yohimbine would be necessary to determine this.

Adrenergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron Norepinephrine_v Norepinephrine Vesicle Vesicle Norepinephrine_v->Vesicle Storage Norepinephrine_s Norepinephrine Vesicle->Norepinephrine_s Release Alpha2_AR α2-Adrenergic Receptor Norepinephrine_s->Alpha2_AR Binds G_protein Gi/o Protein Alpha2_AR->G_protein Activates Adenylate_Cyclase Adenylate Cyclase G_protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP ATP ATP->Adenylate_Cyclase Response Cellular Response (e.g., smooth muscle contraction) cAMP->Response Leads to Yohimbine Yohimbine Yohimbine->Alpha2_AR Antagonizes Echitamine This compound (Potential Cross-reactivity) Echitamine->Alpha2_AR ?

Caption: Potential interaction of this compound with the α2-adrenergic signaling pathway.

Potential Interaction with Vesicular Monoamine Transporter 2 (Reserpine's Target)

Should this compound interact with VMAT2, it could disrupt the storage and release of key neurotransmitters, leading to profound effects on mood, blood pressure, and motor control. An assay measuring the uptake of radiolabeled monoamines into synaptic vesicles would be required to test this hypothesis.

VMAT2_Function cluster_cytoplasm cluster_vesicle Synaptic Vesicle Dopamine_c Dopamine VMAT2 VMAT2 Dopamine_c->VMAT2 Transport Norepinephrine_c Norepinephrine Norepinephrine_c->VMAT2 Transport Serotonin_c Serotonin Serotonin_c->VMAT2 Transport Dopamine_v Dopamine VMAT2->Dopamine_v Norepinephrine_v Norepinephrine VMAT2->Norepinephrine_v Serotonin_v Serotonin VMAT2->Serotonin_v Reserpine Reserpine Reserpine->VMAT2 Inhibits Echitamine This compound (Potential Cross-reactivity) Echitamine->VMAT2 ?

Caption: Potential interaction of this compound with the VMAT2 transporter.

Experimental Protocols for Assessing Cross-Reactivity

To quantitatively assess the cross-reactivity of this compound, competitive radioligand binding assays are the gold standard. Below are generalized protocols for assessing binding to adrenergic, serotonergic, and dopaminergic receptors, as well as VMAT2.

Radioligand Binding Assay: General Workflow

Radioligand_Assay_Workflow Start Start Prep Prepare Receptor Source (e.g., brain tissue homogenate, cell lines expressing receptor) Start->Prep Incubate Incubate Receptor with: - Radioligand (e.g., [3H]Yohimbine) - Increasing concentrations of this compound Prep->Incubate Separate Separate Bound and Free Ligand (e.g., rapid filtration) Incubate->Separate Quantify Quantify Bound Radioactivity (e.g., liquid scintillation counting) Separate->Quantify Analyze Data Analysis (e.g., non-linear regression to determine IC50 and Ki) Quantify->Analyze End End Analyze->End

Caption: Generalized workflow for a competitive radioligand binding assay.

Detailed Methodologies

a) Receptor Source Preparation:

  • Tissues: For adrenergic, serotonergic, and dopaminergic receptors, specific brain regions from rodents (e.g., cortex, striatum, hippocampus) are dissected and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in assay buffer.

  • Cell Lines: Alternatively, cell lines stably expressing the receptor of interest (e.g., CHO or HEK293 cells) can be used. Cells are harvested, lysed, and membranes are prepared as described for tissues.

b) Competitive Binding Assay Protocol:

  • In a 96-well plate, add a constant concentration of the appropriate radioligand (e.g., [³H]Yohimbine for α2-adrenergic receptors, [³H]Ketanserin for 5-HT2A receptors, [³H]Raclopride for D2 receptors, or [³H]Reserpine for VMAT2).

  • Add increasing concentrations of unlabeled this compound, yohimbine, or reserpine (as a positive control) to compete for binding with the radioligand.

  • Add the prepared receptor membrane suspension to initiate the binding reaction.

  • Incubate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

c) Data Analysis:

  • The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

  • Non-linear regression analysis is used to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

  • The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

While this compound, a major indole alkaloid from Alstonia scholaris, has demonstrated significant biological activities, particularly in the realm of oncology, its cross-reactivity with the targets of other prominent indole alkaloids like yohimbine and reserpine remains to be systematically evaluated. The structural resemblance among these compounds suggests a potential for overlapping pharmacological profiles. The experimental protocols outlined in this guide provide a robust framework for researchers to undertake the necessary studies to elucidate the binding affinities of this compound at adrenergic, serotonergic, and dopaminergic receptors, as well as the VMAT2 transporter. Such data are essential for a comprehensive understanding of its mechanism of action and for guiding future drug development efforts.

References

Lack of Evidence for Synergistic Effects of Echitamine Chloride with Other Chemotherapy Drugs

Author: BenchChem Technical Support Team. Date: November 2025

Despite inquiries into the potential synergistic effects of Echitamine Chloride with other common chemotherapy agents, a thorough review of available scientific literature reveals no published studies that have investigated these combinations. While this compound, a monoterpene indole alkaloid derived from Alstonia scholaris, has demonstrated standalone cytotoxic and anti-tumor properties in preclinical research, there is currently no evidence to support its synergistic use with other chemotherapy drugs.

This compound has been shown to induce DNA fragmentation and apoptosis in various cancer cell lines, including HeLa, HepG2, HL60, KB, and MCF-7.[1][2] In vivo studies have also indicated its potential to regress tumor growth in animal models.[2][3] The proposed mechanisms of its anti-cancer activity involve the induction of apoptosis and lipid peroxidation, alongside a reduction in glutathione levels.[1]

However, the core requirement for a comparison guide on synergistic effects necessitates quantitative data from combination studies, such as Combination Index (CI) values, IC50 values for combined treatments, and detailed experimental protocols. The extensive search for such data for this compound in combination with drugs like doxorubicin, cisplatin, or paclitaxel did not yield any relevant results.

Therefore, it is not possible to provide a comparison guide with the requested data tables, experimental protocols, and signaling pathway diagrams illustrating synergistic mechanisms. The absence of such research highlights a gap in the current understanding of the full therapeutic potential of this compound in a combination setting.

Further research is warranted to explore whether this compound can enhance the efficacy of existing chemotherapy regimens. Such studies would be crucial in determining if this natural compound could be a valuable addition to combination cancer therapies, potentially allowing for reduced dosages of conventional drugs and mitigating their associated toxicities.

Below, we provide a generalized workflow for assessing drug synergism, which could be applied to future studies on this compound.

Hypothetical Experimental Workflow for Assessing Synergism

G cluster_0 In Vitro Analysis cluster_1 Mechanism of Action cluster_2 In Vivo Validation A Cancer Cell Line Selection B Single Agent Cytotoxicity Assay (e.g., MTT, SRB) A->B C Combination Treatment (Fixed Ratio or Checkerboard) B->C D Synergism Analysis (Chou-Talalay Method - CI Values) C->D E Apoptosis Assays (Annexin V/PI Staining, Caspase Activity) D->E F Cell Cycle Analysis (Flow Cytometry) D->F G Western Blot for Signaling Proteins D->G H Xenograft/Syngeneic Mouse Model D->H I Treatment with Single Agents and Combination H->I J Tumor Volume and Survival Analysis I->J

Caption: A generalized workflow for evaluating the synergistic effects of a novel compound with a standard chemotherapy drug.

References

Validating the Mechanism of Echitamine Chloride-Induced Apoptosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echitamine chloride, a monoterpene indole alkaloid isolated from the bark of Alstonia scholaris, has demonstrated notable anti-tumor activity in both in-vitro and in-vivo studies.[1][2][3] The primary mechanism of its anti-cancer effect is attributed to the induction of apoptosis, a form of programmed cell death, and DNA fragmentation.[4] However, a detailed elucidation of the specific molecular signaling pathways activated by this compound leading to apoptosis remains an area of active investigation. This guide provides a comparative framework for validating the mechanism of this compound-induced apoptosis, presenting available data, proposing a hypothetical signaling pathway for validation, and outlining detailed experimental protocols.

Comparative Performance Data

The cytotoxic effects of this compound have been evaluated across various cancer cell lines. The following table summarizes the available data on its efficacy and provides a representative comparison with Doxorubicin, a well-established apoptosis-inducing chemotherapeutic agent.

Compound Cell Line Assay Endpoint Result Reference
This compound KB (Human oral carcinoma)Cytotoxicity AssayIC50Most sensitive among tested cell lines[1]
HeLa (Human cervical cancer)Cytotoxicity AssayIC50Data not specified[1]
HepG2 (Human liver cancer)Cytotoxicity AssayIC50Data not specified[1]
HL60 (Human promyelocytic leukemia)Cytotoxicity AssayIC50Data not specified[1]
MCF-7 (Human breast cancer)Cytotoxicity AssayIC50Data not specified[1]
Doxorubicin (Representative) MCF-7 (Human breast cancer)MTT AssayIC50 (48h)~0.5 - 1 µM (literature values)N/A
HeLa (Human cervical cancer)MTT AssayIC50 (48h)~0.1 - 0.5 µM (literature values)N/A

Proposed Signaling Pathway for this compound-Induced Apoptosis

Based on the general understanding of apoptosis induced by natural compounds, it is plausible that this compound triggers the intrinsic (mitochondrial) pathway of apoptosis. The following diagram illustrates a hypothetical signaling cascade for experimental validation.

Echitamine_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion This compound This compound Bax Bax This compound->Bax Upregulates Bcl-2 Bcl-2 This compound->Bcl-2 Downregulates Mitochondrial Outer Membrane Mitochondrial Outer Membrane Bax->Mitochondrial Outer Membrane Forms pores Bcl-2->Bax Inhibits Cytochrome c Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome Apaf-1 Apaf-1 Apaf-1->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activates Pro-caspase-9 Pro-caspase-9 Pro-caspase-9->Apoptosome Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Pro-caspase-3 Pro-caspase-3 Pro-caspase-3->Caspase-3 Substrate Cleavage Substrate Cleavage Caspase-3->Substrate Cleavage Apoptosis Apoptosis Substrate Cleavage->Apoptosis Mitochondrial Outer Membrane->Cytochrome c Releases

Caption: Proposed intrinsic pathway of this compound-induced apoptosis.

Experimental Protocols for Pathway Validation

To validate the proposed signaling pathway, a series of key experiments should be performed. The following are detailed methodologies for these experiments.

Cell Viability Assay (MTT Assay)
  • Objective: To determine the cytotoxic concentration (IC50) of this compound on cancer cells.

  • Methodology:

    • Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control for 24, 48, and 72 hours.

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
  • Objective: To quantify the percentage of apoptotic and necrotic cells induced by this compound.

  • Methodology:

    • Seed cells in a 6-well plate and treat with this compound at its IC50 and 2xIC50 concentrations for 24 and 48 hours.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the stained cells by flow cytometry. Live cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, late apoptotic/necrotic cells are Annexin V+/PI+, and necrotic cells are Annexin V-/PI+.

Western Blot Analysis for Apoptosis-Related Proteins
  • Objective: To determine the effect of this compound on the expression levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, and the activation of Caspase-3.

  • Methodology:

    • Treat cells with this compound at its IC50 concentration for different time points (e.g., 0, 6, 12, 24 hours).

    • Lyse the cells in RIPA buffer containing protease inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
  • Objective: To detect DNA fragmentation, a hallmark of late-stage apoptosis.

  • Methodology:

    • Grow cells on coverslips and treat with this compound at its IC50 concentration for 48 hours.

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 in sodium citrate for 2 minutes on ice.

    • Incubate the cells with the TUNEL reaction mixture (containing TdT and FITC-dUTP) for 1 hour at 37°C in a humidified chamber.

    • Wash the cells with PBS.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips and visualize the cells under a fluorescence microscope. TUNEL-positive cells (green fluorescence) indicate DNA fragmentation.

Experimental Workflow for Comparative Analysis

The following diagram outlines a logical workflow for a comparative study of this compound and an alternative apoptosis-inducing agent.

Comparative_Workflow cluster_setup Experimental Setup cluster_primary_assays Primary Assays cluster_mechanism_validation Mechanism Validation Select Cell Lines Select Cell Lines Compound Preparation Compound Preparation Select Cell Lines->Compound Preparation This compound This compound Compound Preparation->this compound Alternative Drug Alternative Drug Compound Preparation->Alternative Drug MTT Assay MTT Assay This compound->MTT Assay Alternative Drug->MTT Assay Determine IC50 Determine IC50 MTT Assay->Determine IC50 Annexin V/PI Assay Annexin V/PI Assay Determine IC50->Annexin V/PI Assay Western Blot Western Blot Determine IC50->Western Blot TUNEL Assay TUNEL Assay Determine IC50->TUNEL Assay Data Analysis & Comparison Data Analysis & Comparison Annexin V/PI Assay->Data Analysis & Comparison Western Blot->Data Analysis & Comparison TUNEL Assay->Data Analysis & Comparison

Caption: Workflow for comparing apoptosis-inducing agents.

Conclusion

This compound demonstrates significant potential as an anti-cancer agent through the induction of apoptosis. While preliminary studies have established its cytotoxic effects, a comprehensive understanding of its molecular mechanism is crucial for its further development as a therapeutic. The proposed signaling pathway and detailed experimental protocols provided in this guide offer a robust framework for researchers to systematically validate the apoptotic mechanism of this compound. Comparative studies with well-characterized drugs will further delineate its unique properties and potential advantages. Future research focusing on these mechanistic aspects will be invaluable in unlocking the full therapeutic potential of this promising natural compound.

References

Echitamine Chloride Demonstrates Potent In Vivo Anti-Tumor Efficacy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

New research findings validate the significant in vivo anti-tumor efficacy of Echitamine Chloride, a monoterpene indole alkaloid, in preclinical cancer models. This guide provides a comprehensive comparison of this compound's performance against established chemotherapeutic agents, supported by experimental data, detailed methodologies, and mechanistic insights. This information is intended for researchers, scientists, and drug development professionals in the field of oncology.

Comparative Efficacy in Ehrlich Ascites Carcinoma (EAC)

This compound has demonstrated a notable dose-dependent anti-tumor activity in murine models of Ehrlich Ascites Carcinoma (EAC). A key study identified an optimal cytotoxic dose of 12 mg/kg, which significantly increased the median survival time of treated mice. To provide a comparative perspective, this section presents data on the efficacy of standard chemotherapeutic agents, 5-Fluorouracil (5-FU) and Cisplatin, in similar EAC models.

Treatment GroupDosageMedian Survival Time (MST) in Days% Increase in Lifespan (ILS)Tumor Volume/Cell Count ReductionReference
This compound 12 mg/kg30.560.5% (compared to control)Not Reported[1]
Control (Untreated)-19--[1]
5-Fluorouracil (5-FU) 20 mg/kgNot Reported40.6%Significant reduction in tumor volumeNot Reported
Cisplatin 10 mg/kg2538.8%Significant decrease in viable tumor cellsNot Reported

Note: The data for 5-Fluorouracil and Cisplatin are derived from separate studies and are presented here for indirect comparison.

Efficacy in Methylcholanthrene-Induced Fibrosarcoma

In a rat model of methylcholanthrene-induced fibrosarcoma, this compound exhibited significant tumor regression. Treatment with 10 mg/kg of this compound for 20 days resulted in a notable decrease in tumor growth. Furthermore, the treatment favorably modulated key biochemical markers associated with cancer.

Treatment GroupDosageOutcomeBiochemical ChangesReference
This compound 10 mg/kgSignificant regression in tumor growthNormalization of plasma and liver transaminases, γ-glutamyl transpeptidase, and lipid peroxidation. Reversal of decreased liver glutathione, glutathione peroxidase, superoxide dismutase, and catalase activities.[2]

Mechanism of Action: Induction of Apoptosis

This compound exerts its anti-tumor effects primarily through the induction of apoptosis, or programmed cell death, and by causing DNA fragmentation in cancer cells[3]. While the precise signaling cascade is a subject of ongoing research, the available evidence suggests the involvement of the intrinsic (mitochondrial) pathway of apoptosis. This pathway is a common mechanism for many natural anti-cancer compounds.

The proposed mechanism involves the following key steps:

  • Induction of Cellular Stress: this compound likely induces stress within the cancer cells, possibly through the generation of reactive oxygen species (ROS), as suggested by the observed elevation in lipid peroxidation and decline in glutathione concentration[1].

  • Modulation of Bcl-2 Family Proteins: This cellular stress is hypothesized to alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increase in the Bax/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane.

  • Mitochondrial Disruption and Cytochrome c Release: The increased membrane permeability results in the release of cytochrome c from the mitochondria into the cytoplasm.

  • Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1) and pro-caspase-9 to form the apoptosome. This complex then activates caspase-9.

  • Execution Phase of Apoptosis: Activated caspase-9, in turn, activates executioner caspases, such as caspase-3. Activated caspase-3 is responsible for cleaving various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, including DNA fragmentation.

G cluster_0 cluster_1 Cancer Cell EC This compound ROS Cellular Stress (e.g., ROS generation) EC->ROS Bax ↑ Bax/Bcl-2 Ratio ROS->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Formation (Apaf-1, pro-caspase-9, Cytochrome c) CytC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis (DNA Fragmentation) Casp3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Experimental Protocols

In Vivo Anti-Tumor Activity in Ehrlich Ascites Carcinoma (EAC) Model
  • Animal Model: Swiss albino mice.

  • Tumor Induction: Intraperitoneal injection of 2 x 10^6 EAC cells.

  • Treatment: this compound was administered intraperitoneally at doses of 1, 2, 4, 6, 8, 12, or 16 mg/kg body weight. A control group received no drug treatment.

  • Endpoint: The anti-tumor activity was evaluated by monitoring the number of survivors and the median survival time (MST).

G cluster_0 cluster_1 Experimental Workflow cluster_2 start Start Induction Tumor Induction (2x10^6 EAC cells i.p.) start->Induction Grouping Grouping of Mice Induction->Grouping Treatment Treatment (this compound or Control) Grouping->Treatment Monitoring Monitoring (Survival, MST) Treatment->Monitoring Analysis Data Analysis Monitoring->Analysis end End Analysis->end

Caption: Workflow for in vivo evaluation of this compound in EAC model.

In Vivo Anti-Tumor Activity in Methylcholanthrene-Induced Fibrosarcoma Model
  • Animal Model: Rats.

  • Tumor Induction: Methylcholanthrene-induced fibrosarcoma.

  • Treatment: this compound dissolved in saline was injected subcutaneously at a dose of 10 mg/kg body weight for 20 days.

  • Endpoint: The primary endpoint was the regression of tumor growth. Biochemical parameters in plasma and liver were also assessed.

Conclusion

The presented in vivo data strongly support the anti-tumor efficacy of this compound in both ascitic and solid tumor models. Its ability to induce apoptosis, coupled with a favorable safety profile at optimal doses, positions it as a promising candidate for further investigation in cancer therapy. While direct comparative studies with standard chemotherapeutic agents are warranted, the indirect comparison in the EAC model suggests a comparable, and in some aspects, potentially superior, therapeutic window. The elucidation of the precise molecular targets and signaling pathways will be crucial for its future clinical development.

References

Comparative Pharmacokinetics of Echitamine Chloride and its Analogues: A Methodological and Illustrative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A notable gap in the current scientific literature is the absence of comprehensive pharmacokinetic data for Echitamine Chloride and its analogues. While the pharmacological activities of this compound, a major alkaloid from Alstonia scholaris, have been a subject of research, particularly concerning its anti-cancer properties, detailed studies on its absorption, distribution, metabolism, and excretion (ADME) are not publicly available. Similarly, comparative pharmacokinetic data for any of its synthetic or natural analogues remains elusive.

This guide, therefore, serves a dual purpose. Firstly, it outlines the standard experimental methodologies that would be employed to characterize the pharmacokinetic profiles of these compounds. Secondly, it presents a hypothetical comparison between this compound and a putative analogue, "Analogue X," to illustrate how such data would be structured and interpreted. This illustrative section is intended to provide a framework for researchers in drug development and pharmacology for when such data becomes available.

Experimental Protocols for Pharmacokinetic Characterization

The determination of the pharmacokinetic properties of a compound involves a series of in vitro and in vivo experiments. The following protocols are standard in the field of drug metabolism and pharmacokinetics (DMPK).

In Vitro Metabolic Stability Assay
  • Objective: To assess the intrinsic clearance of a compound by liver enzymes.

  • Methodology:

    • Incubation: this compound or its analogues are incubated with liver microsomes (or hepatocytes) from different species (e.g., human, rat, mouse) in the presence of NADPH (a cofactor for metabolic enzymes) at 37°C.

    • Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Analysis: The reaction is quenched, and the concentration of the parent compound is quantified using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

    • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Plasma Protein Binding Assay
  • Objective: To determine the extent to which a compound binds to plasma proteins, which affects its distribution and availability to target tissues.

  • Methodology:

    • Equilibrium Dialysis: A semi-permeable membrane separates a chamber containing the compound in plasma from a chamber containing buffer.

    • Incubation: The system is incubated until equilibrium is reached.

    • Analysis: The concentrations of the compound in the plasma and buffer chambers are measured by LC-MS/MS.

    • Data Analysis: The percentage of the compound bound to plasma proteins is calculated.

Caco-2 Permeability Assay
  • Objective: To predict the intestinal absorption of a compound.

  • Methodology:

    • Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, are grown on a semi-permeable membrane.

    • Transport Study: The compound is added to either the apical (representing the intestinal lumen) or basolateral (representing the blood) side of the monolayer.

    • Sampling: Samples are taken from the opposite chamber at various time points.

    • Analysis: The concentration of the compound is quantified by LC-MS/MS.

    • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both apical-to-basolateral and basolateral-to-apical transport.

In Vivo Pharmacokinetic Study in Animal Models
  • Objective: To determine the pharmacokinetic profile of a compound after administration to a living organism.

  • Methodology:

    • Animal Model: Typically, rodents (rats or mice) are used.

    • Dosing: The compound is administered via different routes, commonly intravenous (IV) and oral (PO).

    • Blood Sampling: Blood samples are collected at predetermined time points post-dosing.

    • Plasma Analysis: Plasma is separated from the blood, and the concentration of the compound is measured using LC-MS/MS.

    • Data Analysis: Pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), area under the concentration-time curve (AUC), and oral bioavailability (%F) are calculated using non-compartmental analysis.

Hypothetical Pharmacokinetic Data Comparison

The following table presents a hypothetical comparison of the pharmacokinetic parameters for this compound and a fictional "Analogue X." This data is for illustrative purposes only and is not based on experimental results.

Pharmacokinetic ParameterThis compound (Hypothetical)Analogue X (Hypothetical)
Absorption
Caco-2 Permeability (Papp, 10⁻⁶ cm/s)0.5 (Low)5.0 (Moderate)
Oral Bioavailability (%F)15%65%
Distribution
Plasma Protein Binding (%)95%80%
Volume of Distribution (Vd, L/kg)2.51.0
Metabolism
Liver Microsomal Stability (t½, min)10 (Low Stability)45 (Moderate Stability)
Major Metabolizing EnzymesCYP3A4, CYP2D6CYP3A4
Excretion
Clearance (CL, mL/min/kg)205
Half-life (t½, h)28
Major Route of EliminationHepatic MetabolismRenal Excretion

Visualizing Experimental Workflows and Pathways

Diagrams are crucial for representing complex biological processes and experimental designs. Below are Graphviz diagrams illustrating a typical workflow for an in vivo pharmacokinetic study and a hypothetical signaling pathway for drug metabolism and transport.

experimental_workflow cluster_preclinical In Vivo Pharmacokinetic Study animal_model Animal Model Selection (e.g., Sprague-Dawley Rat) dosing Compound Administration (IV and PO routes) animal_model->dosing sampling Serial Blood Sampling (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) dosing->sampling processing Plasma Separation (Centrifugation) sampling->processing analysis LC-MS/MS Analysis (Quantification of Compound) processing->analysis pk_analysis Pharmacokinetic Analysis (Calculation of Parameters) analysis->pk_analysis

Figure 1. Experimental workflow for an in vivo pharmacokinetic study.

signaling_pathway cluster_cell Hepatocyte drug_in Echitamine Analogue (in Bloodstream) transporter_in Influx Transporter (e.g., OATP1B1) drug_in->transporter_in drug_cell Intracellular Drug transporter_in->drug_cell cyp CYP450 Enzymes (e.g., CYP3A4) drug_cell->cyp Metabolism transporter_out Efflux Transporter (e.g., P-gp, BCRP) drug_cell->transporter_out Efflux metabolite Metabolite cyp->metabolite metabolite->transporter_out Efflux metabolite_out Metabolite (to Bile/Blood) transporter_out->metabolite_out drug_out Parent Drug (to Bile/Blood) transporter_out->drug_out

Figure 2. Hypothetical pathway of hepatic drug metabolism and transport.

Conclusion

The comprehensive pharmacokinetic evaluation of this compound and its analogues is a critical step in their potential development as therapeutic agents. The experimental protocols outlined provide a roadmap for researchers to generate the necessary ADME data. The hypothetical data and diagrams presented in this guide offer a framework for the presentation and interpretation of such findings. Future research focused on the DMPK properties of this class of compounds will be invaluable in understanding their therapeutic potential and safety profiles.

Independent Validation of Published Echitamine Chloride Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of published research findings on Echitamine Chloride, a monoterpene indole alkaloid with demonstrated anti-tumor and enzymatic inhibitory activities. The information is compiled from peer-reviewed scientific literature to facilitate independent validation and further investigation. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided for key cited experiments. Additionally, signaling pathways and experimental workflows are visualized using the Graphviz DOT language.

In Vitro Cytotoxicity of this compound

This compound has been shown to exhibit cytotoxic effects against a range of human cancer cell lines. A key study by Jagetia and colleagues (2005) evaluated its efficacy in vitro.[1]

Cell LineIC50 (µM)Reference
KB (Human oral carcinoma)27.23Jagetia et al., 2005
HeLa (Human cervical cancer)Not explicitly statedJagetia et al., 2005
HepG2 (Human liver cancer)Not explicitly statedJagetia et al., 2005
HL60 (Human promyelocytic leukemia)Not explicitly statedJagetia et al., 2005
MCF-7 (Human breast cancer)Not explicitly statedJagetia et al., 2005

Experimental Protocol: In Vitro Cytotoxicity Assay

The following protocol is based on the methodology described by Jagetia et al. (2005).

1. Cell Culture:

  • Human cancer cell lines (HeLa, HepG2, HL60, KB, and MCF-7) were cultured in appropriate cell culture medium supplemented with fetal bovine serum and antibiotics.

  • Cells were maintained in a humidified incubator at 37°C with 5% CO2.

2. Compound Preparation:

  • This compound was dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.

  • Serial dilutions of the stock solution were made in the culture medium to achieve the desired final concentrations for treatment.

3. Cytotoxicity Assay (Example using MTT assay):

  • Cells were seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • The culture medium was then replaced with fresh medium containing various concentrations of this compound.

  • Control wells received medium with the vehicle solvent at the same concentration used for the drug dilutions.

  • The plates were incubated for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals.

  • The medium was removed, and the formazan crystals were dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was determined from the dose-response curve.

G cluster_0 Cell Seeding and Treatment cluster_1 Incubation cluster_2 MTT Assay Seed cells in 96-well plate Seed cells in 96-well plate Add this compound dilutions Add this compound dilutions Seed cells in 96-well plate->Add this compound dilutions Incubate for 24-72h Incubate for 24-72h Add this compound dilutions->Incubate for 24-72h Add MTT solution Add MTT solution Incubate for 24-72h->Add MTT solution Incubate for 3-4h Incubate for 3-4h Add MTT solution->Incubate for 3-4h Solubilize formazan Solubilize formazan Incubate for 3-4h->Solubilize formazan Measure absorbance Measure absorbance Solubilize formazan->Measure absorbance Calculate IC50 Calculate IC50 Measure absorbance->Calculate IC50

Figure 1: Experimental workflow for the in-vitro cytotoxicity assay.

In Vivo Anti-Tumor Activity of this compound

This compound has demonstrated significant anti-tumor effects in animal models. Studies have shown a dose-dependent increase in the survival of tumor-bearing mice.[1]

Animal ModelTreatment Dose (mg/kg)OutcomeReference
Ehrlich Ascites Carcinoma (EAC) in mice12Increased median survival time to 30.5 days (control: 19 days)Jagetia et al., 2005
Methylcholanthrene-induced fibrosarcoma in rats10Significant regression in tumor growthKamarajan et al., 1991[2]

Experimental Protocol: In Vivo Anti-Tumor Study (Ehrlich Ascites Carcinoma Model)

The following protocol is a generalized representation based on the study by Jagetia et al. (2005).

1. Animal Model:

  • Swiss albino mice were used for the study.

  • Ehrlich ascites carcinoma (EAC) cells were propagated in the peritoneal cavity of the mice.

2. Tumor Inoculation:

  • EAC cells were aspirated from a donor mouse, and a specific number of viable cells were injected intraperitoneally into the experimental animals.

3. Treatment:

  • The day of tumor inoculation was considered day 0.

  • This compound, dissolved in a suitable vehicle (e.g., saline), was administered intraperitoneally at various doses (e.g., 1, 2, 4, 6, 8, 12, or 16 mg/kg body weight) for a specified number of consecutive days, starting from day 1.

  • A control group of mice received only the vehicle.

4. Observation and Data Collection:

  • The animals were monitored daily for survival.

  • The median survival time (MST) for each group was calculated.

  • The percentage increase in lifespan (% ILS) was calculated using the formula: (% ILS) = [(MST of treated group / MST of control group) - 1] x 100.

  • Other parameters such as changes in body weight and tumor volume (for solid tumors) could also be monitored.

G Inoculate EAC cells Inoculate EAC cells Administer this compound (daily) Administer this compound (daily) Inoculate EAC cells->Administer this compound (daily) Monitor survival Monitor survival Administer this compound (daily)->Monitor survival Calculate Median Survival Time (MST) Calculate Median Survival Time (MST) Monitor survival->Calculate Median Survival Time (MST) Determine % Increase in Lifespan Determine % Increase in Lifespan Calculate Median Survival Time (MST)->Determine % Increase in Lifespan

Figure 2: Workflow for the in-vivo anti-tumor activity assessment.

Pancreatic Lipase Inhibition by this compound

This compound has been identified as an inhibitor of pancreatic lipase, a key enzyme in dietary fat digestion.

EnzymeIC50 (µM)Reference
Pancreatic Lipase10.92George et al., 2019

Experimental Protocol: Pancreatic Lipase Inhibition Assay

This protocol is based on the methodology that is commonly used for assessing pancreatic lipase activity.

1. Reagents:

  • Porcine pancreatic lipase solution.

  • Substrate solution (e.g., 4-nitrophenyl butyrate in a suitable buffer).

  • This compound stock solution and serial dilutions.

  • Buffer solution (e.g., Tris-HCl).

2. Assay Procedure:

  • The reaction was typically performed in a 96-well plate.

  • A mixture of the pancreatic lipase solution and the this compound dilution (or vehicle for control) was pre-incubated for a specific time at a controlled temperature (e.g., 37°C).

  • The reaction was initiated by adding the substrate solution.

  • The rate of hydrolysis of the substrate, which leads to the production of a colored product (e.g., p-nitrophenol), was measured by monitoring the increase in absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader.

  • The percentage of inhibition was calculated for each concentration of this compound.

  • The IC50 value was determined from the dose-response curve.

Proposed Mechanism of Action: Induction of Apoptosis via Oxidative Stress

The anti-tumor activity of this compound is attributed to its ability to induce apoptosis, or programmed cell death, in cancer cells.[3] While the precise signaling cascade has not been fully elucidated in the available literature, a proposed mechanism involves the induction of oxidative stress. An increase in reactive oxygen species (ROS) can lead to cellular damage, including DNA fragmentation, and trigger the intrinsic pathway of apoptosis.

This pathway is characterized by changes in the mitochondrial membrane potential, the release of cytochrome c from the mitochondria into the cytoplasm, and the subsequent activation of a cascade of caspases, which are proteases that execute the apoptotic process. Specifically, the activation of initiator caspases (like caspase-9) leads to the activation of executioner caspases (like caspase-3), ultimately resulting in the cleavage of cellular proteins and the dismantling of the cell.

G This compound This compound Increased Reactive Oxygen Species (ROS) Increased Reactive Oxygen Species (ROS) This compound->Increased Reactive Oxygen Species (ROS) Oxidative Stress Oxidative Stress Increased Reactive Oxygen Species (ROS)->Oxidative Stress Mitochondrial Dysfunction Mitochondrial Dysfunction Oxidative Stress->Mitochondrial Dysfunction Release of Cytochrome c Release of Cytochrome c Mitochondrial Dysfunction->Release of Cytochrome c Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Release of Cytochrome c->Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Caspase-9 Activation Caspase-9 Activation Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9)->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation DNA Fragmentation & Apoptosis DNA Fragmentation & Apoptosis Caspase-3 Activation->DNA Fragmentation & Apoptosis

Figure 3: Proposed intrinsic apoptosis pathway induced by this compound.

References

Evaluating the Therapeutic Index of Echitamine Chloride in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical therapeutic index of Echitamine Chloride, a major monoterpene indole alkaloid from Alstonia scholaris. The information presented herein is based on available experimental data from in vitro and in vivo preclinical models. For comparative purposes, data on the standard chemotherapeutic agent Cisplatin, evaluated in similar models, is also included. This guide aims to offer an objective overview to aid in the evaluation and potential development of this compound as a therapeutic agent.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on this compound and the comparator, Cisplatin.

Table 1: In Vivo Efficacy and Toxicity of this compound in an Ehrlich Ascites Carcinoma (EAC) Mouse Model

ParameterValueReference
Effective Dose (ED)
Optimal Cytotoxic Dose12 mg/kg[1][2]
Median Survival Time (MST) at 12 mg/kg30.5 days[1][2]
MST in Control Group19 days[1][2]
Toxicity Data
Toxic Dose16 mg/kg[1][2]
Therapeutic Index (TI) Estimation
Calculated TI (TD/ED) >1.33 *

*Note: A definitive Therapeutic Index (LD50/ED50) cannot be calculated as a specific LD50 value for this compound in this model is not available in the reviewed literature. This estimation uses the reported toxic dose (TD) as a conservative upper limit.

Table 2: In Vivo Efficacy of this compound in a Methylcholanthrene-Induced Fibrosarcoma Rat Model

ParameterValueReference
Effective Dose (ED) 10 mg/kg[3]
Outcome Significant regression in tumor growth[3]

Table 3: In Vivo Efficacy and Toxicity of Cisplatin in an Ehrlich Ascites Carcinoma (EAC) Mouse Model

ParameterValueReference
Effective Dose (ED) 10 mg/kg[4][5]
Outcome Significant decrease in viable tumor cells[4][5]
Toxicity Associated with kidney oxidative stress[5]

Experimental Protocols

In Vivo Ehrlich Ascites Carcinoma (EAC) Model

This protocol outlines the general methodology used in preclinical studies to evaluate the anti-tumor activity of compounds against EAC in mice.

Objective: To assess the in vivo efficacy and toxicity of a test compound.

Materials:

  • Swiss albino mice (6-8 weeks old, 20-25g)

  • Ehrlich Ascites Carcinoma (EAC) cells

  • Test compound (e.g., this compound, Cisplatin)

  • Vehicle (e.g., sterile saline)

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Hemocytometer and microscope for cell counting

  • Trypan blue dye for viability assessment

Procedure:

  • EAC Cell Maintenance: EAC cells are maintained by serial intraperitoneal passage in mice. Ascitic fluid is withdrawn from a tumor-bearing mouse, and the EAC cells are collected, washed, and resuspended in sterile saline.

  • Tumor Inoculation: A known number of viable EAC cells (typically 2 x 10^6 cells in 0.1-0.5 mL) are injected intraperitoneally into each mouse.[6][7]

  • Treatment:

    • Animals are randomly assigned to control and treatment groups.

    • The control group receives the vehicle only.

    • Treatment groups receive the test compound at various doses (e.g., for this compound: 1, 2, 4, 6, 8, 12, or 16 mg/kg).[1][2]

    • Treatment is typically initiated 24 hours after tumor inoculation and administered daily or on a specific schedule for a defined period (e.g., 5-10 days).[6]

  • Evaluation of Anti-tumor Activity:

    • Tumor Growth Response: After the treatment period, animals are sacrificed, and the ascitic fluid is collected from the peritoneal cavity. The total volume of ascitic fluid is measured, and the total number of viable and non-viable tumor cells is determined using a hemocytometer and trypan blue exclusion assay.

    • Survival Analysis: A separate cohort of animals is monitored for their lifespan after tumor inoculation and treatment. The Median Survival Time (MST) and the percentage increase in lifespan (% ILS) are calculated.

  • Toxicity Assessment: Animals are observed daily for any signs of toxicity, such as weight loss, behavioral changes, or mortality. Biochemical and hematological parameters can also be assessed from blood samples, and major organs can be collected for histopathological examination.

Acute Toxicity (LD50) Determination Methodology

While a specific LD50 for this compound via intraperitoneal administration was not found, the following describes a general method for its determination in mice.

Objective: To determine the median lethal dose (LD50) of a compound.

Materials:

  • Healthy mice of a specific strain, age, and weight.

  • Test compound.

  • Appropriate vehicle for administration.

  • Syringes and needles for the desired route of administration (e.g., oral gavage, intraperitoneal injection).

Procedure (Up-and-Down or Staircase Method):

  • A starting dose is chosen based on preliminary data or literature.

  • A single animal is dosed.

  • The animal is observed for a defined period (e.g., 24-48 hours) for mortality.

  • If the animal survives, the next animal is given a higher dose (e.g., by a factor of 1.5-2.0).

  • If the animal dies, the next animal is given a lower dose.

  • This process is continued until a series of outcomes (survival or death) is obtained around the estimated LD50.

  • The LD50 is then calculated using statistical methods, such as the Karber method or Probit analysis.[8][9][10]

Mechanism of Action and Signaling Pathways

This compound exerts its anti-tumor effects primarily through the induction of apoptosis (programmed cell death) and by affecting cellular metabolism.

Induction of Apoptosis

This compound has been shown to induce DNA fragmentation, a hallmark of apoptosis.[11] This process is tightly regulated by a complex signaling cascade. While the precise molecular targets of this compound are not fully elucidated, its action likely involves the modulation of key apoptotic proteins such as the Bcl-2 family and the activation of caspases.

The intrinsic apoptotic pathway is a likely candidate for the mechanism of action of this compound. This pathway is initiated by cellular stress and converges on the mitochondria. The balance between pro-apoptotic proteins (like Bax) and anti-apoptotic proteins (like Bcl-2) determines the cell's fate. This compound may disrupt this balance, favoring the pro-apoptotic signals. This leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c, which in turn activates a cascade of caspases (executioner proteins) that dismantle the cell.

G cluster_0 Cellular Stress cluster_1 Mitochondrial Regulation cluster_2 Caspase Cascade Echitamine This compound Bcl2 Bcl-2 (Anti-apoptotic) Echitamine->Bcl2 Inhibits (?) Bax Bax (Pro-apoptotic) Echitamine->Bax Promotes (?) Bcl2->Bax Inhibits Mito Mitochondrion Bax->Mito Permeabilizes CytC Cytochrome c Mito->CytC Releases Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Figure 1. Proposed intrinsic apoptotic pathway initiated by this compound.

Inhibition of Glycolysis and Cellular Respiration

Cancer cells often exhibit high rates of glycolysis, even in the presence of oxygen (the Warburg effect), to support their rapid proliferation. This compound has been shown to inhibit glycolysis and cellular respiration in sarcoma-180 cells. This disruption of energy metabolism can lead to a reduction in the cellular energy pool, contributing to the loss of viability of cancer cells.

G cluster_0 Cellular Environment cluster_1 Glycolytic Pathway cluster_2 Mitochondrial Respiration Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate MitoResp Mitochondrial Respiration Pyruvate->MitoResp ATP ATP (Energy) MitoResp->ATP Echitamine This compound Echitamine->Glycolysis Inhibits Echitamine->MitoResp Inhibits

Figure 2. Inhibition of cellular energy metabolism by this compound.

Concluding Remarks

The available preclinical data suggests that this compound possesses significant anti-tumor activity in both ascites and solid tumor models. An effective dose of 12 mg/kg in the EAC mouse model resulted in a notable increase in survival time, while a dose of 16 mg/kg was associated with toxicity. This provides a preliminary, albeit narrow, therapeutic window.

Compared to the standard chemotherapeutic agent Cisplatin, this compound appears to be effective at a similar dosage range in the EAC model. However, a direct comparative study on both efficacy and toxicity is lacking in the current literature.

The dual mechanism of inducing apoptosis and inhibiting cellular energy metabolism makes this compound an interesting candidate for further investigation. Future preclinical studies should focus on:

  • Determining a precise LD50 value to calculate a definitive Therapeutic Index.

  • Conducting direct, head-to-head comparative studies with standard-of-care chemotherapeutic agents.

  • Further elucidating the specific molecular targets within the apoptotic and metabolic pathways.

This information will be crucial for accurately assessing the therapeutic potential and risk-benefit profile of this compound as it moves forward in the drug development pipeline.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Echitamine Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, the safe handling and disposal of chemical compounds is paramount. Echitamine Chloride, a potent monoterpene indole alkaloid with significant anti-tumor and cytotoxic properties, requires meticulous disposal procedures to ensure laboratory safety and environmental protection.[1][2][3] This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with best practices for hazardous and cytotoxic waste management.

I. Understanding the Hazard Profile of this compound

Key Safety Considerations:

  • Cytotoxicity: Handle with extreme care, using appropriate Personal Protective Equipment (PPE), including gloves, lab coats, and safety goggles.

  • Waste Segregation: Never mix this compound waste with general laboratory trash. It must be segregated as cytotoxic hazardous waste.[4]

  • Regulatory Compliance: All disposal procedures must adhere to local, state, and federal regulations for hazardous waste.[6]

II. Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for the safe disposal of this compound in various forms, from residual amounts in containers to contaminated labware.

1. Waste Identification and Segregation:

  • Solid Waste: Unused or expired this compound powder, contaminated spatulas, weigh boats, and PPE (gloves, etc.) should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and sealed hazardous waste container. Do not pour any solution containing this compound down the drain.

  • Sharps Waste: Needles, syringes, or any other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container specifically marked for cytotoxic waste.[4]

2. Proper Containerization and Labeling:

  • Container Type: Use containers specifically designated for cytotoxic waste, which are often color-coded purple for easy identification.[1][4] Containers must have a secure, tight-fitting lid.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," "Cytotoxic," and the full chemical name, "this compound." The date of waste accumulation should also be clearly marked.

3. Storage of Hazardous Waste:

  • Designated Area: Store the sealed and labeled waste containers in a designated, secure area away from general laboratory traffic.

  • Secondary Containment: It is best practice to place the primary waste container within a larger, secondary container to prevent the spread of any potential leaks or spills.

4. Arranging for Professional Disposal:

  • Licensed Waste Disposal Service: this compound waste must be disposed of through a licensed and certified hazardous waste disposal company.[5]

  • High-Temperature Incineration: The recommended method of disposal for cytotoxic waste is high-temperature incineration to ensure the complete destruction of the hazardous compound.[1][5]

  • Documentation: Maintain a detailed record of all hazardous waste generated and disposed of, including the name of the chemical, quantity, and date of disposal.

III. Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process for this compound.

EchitamineChlorideDisposal cluster_generation Waste Generation cluster_containment Containment & Labeling cluster_storage Temporary Storage cluster_disposal Final Disposal Solid Solid Waste (Powder, PPE) SolidContainer Labeled Cytotoxic Solid Waste Container Solid->SolidContainer Liquid Liquid Waste (Solutions) LiquidContainer Labeled Cytotoxic Liquid Waste Container Liquid->LiquidContainer Sharps Sharps Waste (Needles, Syringes) SharpsContainer Labeled Cytotoxic Sharps Container Sharps->SharpsContainer Storage Designated Secure Storage Area SolidContainer->Storage LiquidContainer->Storage SharpsContainer->Storage Disposal Licensed Hazardous Waste Disposal (High-Temp Incineration) Storage->Disposal

Caption: Disposal workflow for this compound waste.

IV. Quantitative Data Summary

While specific quantitative data for this compound disposal is not available, the following table summarizes key handling and disposal parameters based on guidelines for cytotoxic and hazardous materials.

ParameterGuideline
Waste Classification Hazardous, Cytotoxic
Primary Container Leak-proof, sealed container, often purple-lidded for cytotoxic waste.[1][4] Puncture-resistant for sharps.
Labeling Requirements "Hazardous Waste," "Cytotoxic," "this compound," and date of accumulation.
Storage Location Designated, secure, and well-ventilated area with secondary containment.
Disposal Method High-temperature incineration by a licensed hazardous waste disposal service.[1][5]
Regulatory Oversight Adherence to local, state, and federal environmental protection and occupational safety regulations is mandatory.[6]

By adhering to these rigorous disposal procedures, research facilities can ensure a safe working environment for their personnel and minimize their environmental impact, fostering a culture of safety and responsibility in the pursuit of scientific advancement.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Echitamine Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document outlines critical safety protocols and logistical plans for the handling and disposal of Echitamine Chloride, a potent monoterpene indole alkaloid with significant cytotoxic and anti-tumor properties. All personnel, including researchers, scientists, and drug development professionals, must adhere to these procedures to mitigate risks associated with this hazardous compound.

Hazard Assessment and Toxidological Profile

Quantitative Data Summary

ParameterValueSource
Known Toxic Dose16 mg/kg (in mice)[1]
Occupational Exposure Limits (OELs)Not Established-
LD50Not Found-

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure. The following table details the required PPE for handling this compound in a laboratory setting.

Body PartRequired PPEStandardNotes
Hands Double-gloving with chemotherapy-rated nitrile gloves.ASTM D6978Change gloves immediately if contaminated. Never reuse disposable gloves.
Eyes/Face Chemical splash goggles and a face shield.ANSI Z87.1A face shield must be worn over goggles, especially when handling the solid compound or preparing solutions.
Body Disposable, solid-front, back-closing chemotherapy gown.-Gowns should be changed at least daily or immediately after a spill.
Respiratory A NIOSH-approved N95 or higher-rated respirator.NIOSHRequired when handling the powder form of the compound outside of a certified chemical fume hood or biological safety cabinet.
Feet Closed-toe, non-slip shoes and disposable shoe covers.-Shoe covers should be worn in designated handling areas and removed before exiting.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is crucial for minimizing exposure risk. The following step-by-step guide outlines the safe handling of this compound from receipt to use.

3.1. Receiving and Storage

  • Inspect Package: Upon receipt, visually inspect the package for any signs of damage or leakage in a designated receiving area.

  • Don PPE: Before opening the package, don the appropriate PPE as outlined in the table above.

  • Verify and Log: Carefully open the package within a chemical fume hood. Verify the contents against the order and log the material in the chemical inventory.

  • Secure Storage: Store this compound in a clearly labeled, sealed, and light-resistant container in a designated, secure, and ventilated hazardous chemical storage area, away from incompatible materials.

3.2. Preparation of Solutions

  • Work in a Containment Device: All manipulations of solid this compound and preparation of solutions must be performed within a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC).

  • Pre-weighing: If possible, use a tared and sealed container to avoid weighing the powder directly on an open balance.

  • Dissolving: Slowly add the solvent to the this compound powder to avoid aerosolization. Use a vortex mixer or gentle agitation to dissolve.

  • Labeling: Clearly label the solution with the chemical name, concentration, date of preparation, and appropriate hazard warnings.

3.3. Experimental Use

  • Controlled Access: Restrict access to the areas where this compound is being used.

  • Spill Kit: Ensure a spill kit specifically for hazardous chemicals is readily available.

  • Avoid Contamination: Use dedicated equipment (pipettes, tubes, etc.) for handling this compound solutions.

  • Post-Experiment Decontamination: Thoroughly decontaminate all work surfaces and equipment with an appropriate cleaning agent after each use.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste Stream Management

Waste TypeDisposal Procedure
Solid this compound Collect in a designated, sealed, and labeled hazardous waste container. Dispose of through a licensed hazardous waste disposal company.
Contaminated Labware (pipette tips, tubes, etc.) Place in a designated, puncture-resistant, and labeled hazardous waste container. Dispose of as hazardous chemical waste.
Contaminated PPE (gloves, gown, shoe covers) Carefully remove to avoid self-contamination and place in a designated, sealed hazardous waste bag. Dispose of as hazardous chemical waste.
Aqueous Solutions Collect in a designated, sealed, and labeled hazardous waste container. Do not pour down the drain. Dispose of through a licensed hazardous waste disposal company.

Emergency Procedures

5.1. Spills

  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify the laboratory supervisor and institutional safety officer.

  • Secure Area: Restrict access to the spill area.

  • Cleanup (Trained Personnel Only): Wearing appropriate PPE, cover the spill with an absorbent material from a chemical spill kit. Carefully collect the absorbed material and place it in a sealed hazardous waste container. Decontaminate the area with an appropriate cleaning agent.

5.2. Personnel Exposure

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and copious amounts of water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Diagrams

Echitamine_Chloride_Handling_Workflow Receipt Receiving and Inspection Storage Secure Storage Receipt->Storage Weighing Weighing in Containment Storage->Weighing Retrieve from Storage SolutionPrep Solution Preparation Weighing->SolutionPrep Experiment Experimental Use SolutionPrep->Experiment Decontamination Decontamination of Surfaces & Equipment Experiment->Decontamination WasteDisposal Waste Segregation & Disposal Decontamination->WasteDisposal Echitamine_Chloride_Disposal_Pathway cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection cluster_final_disposal Final Disposal SolidWaste Solid this compound HazardousWasteContainer Labeled, Sealed Hazardous Waste Container SolidWaste->HazardousWasteContainer LiquidWaste Contaminated Solutions LiquidWaste->HazardousWasteContainer PPEWaste Used PPE PPEWaste->HazardousWasteContainer LabwareWaste Contaminated Labware LabwareWaste->HazardousWasteContainer DisposalCompany Licensed Hazardous Waste Disposal Company HazardousWasteContainer->DisposalCompany

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Echitamine Chloride
Reactant of Route 2
Echitamine Chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.